4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-4-2-3-8-6(9)5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERLCVCBOXAQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702423 | |
| Record name | 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87853-70-1 | |
| Record name | 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid basic properties
An In-Depth Technical Guide
Topic: 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Technical Guide to its Core Basic Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a multifunctional heterocyclic compound whose utility in chemical synthesis and medicinal chemistry is fundamentally governed by its acid-base properties. This guide provides an in-depth analysis of the molecule's basic characteristics, moving beyond a simple pKa value to explore the interplay between its constituent functional groups: the 2-pyridone ring, the electron-donating methoxy group, and the acidic carboxylic acid. We will dissect the concepts of protonation sites, tautomeric equilibria, the profound influence of hydrogen bonding, and the molecule's capacity for metal coordination. This document serves as a comprehensive resource, integrating theoretical principles with practical experimental protocols to provide researchers with the predictive understanding needed for effective application of this versatile chemical scaffold.
Introduction: A Molecule of Competing Personalities
This compound, with a molecular formula of C₇H₇NO₄, presents a fascinating case study in molecular architecture.[1][2] It is not merely a substituted pyridine, but a complex system where acidic and basic functionalities coexist and influence one another. The core structure is a 2-pyridone, a class of compounds known for its unique tautomerism and strong intermolecular interactions.[3] The presence of an acidic carboxyl group at the 3-position and an electron-donating methoxy group at the 4-position further modulates the electronic landscape of the ring. Understanding the basic properties of this molecule is paramount for controlling its reactivity, predicting its physiological behavior, and designing novel molecular entities, from advanced materials to potential therapeutic agents.[2]
Core Physicochemical Properties
A foundational understanding begins with the molecule's basic physical and chemical identifiers. These properties are essential for experimental design, from weighing appropriate amounts for a reaction to selecting suitable analytical techniques.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 87853-70-1 | [4] |
| Molecular Formula | C₇H₇NO₄ | [2] |
| Molecular Weight | 169.14 g/mol | [2] |
Acid-Base Equilibria: A Multifunctional System
The term "basicity" is multifaceted for this molecule. It possesses a strongly acidic proton on the carboxylic acid group and at least two potential sites for protonation (acting as a base): the carbonyl oxygen and the ring nitrogen. The true nature of its basicity is revealed by examining the equilibrium between its different ionized and tautomeric forms.
Tautomerism and the Primary Site of Protonation
The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine form. In the solid state and in most solutions, the pyridone (lactam) form is predominant.[3] When exposed to acidic conditions, protonation does not occur on the ring nitrogen as in a simple pyridine.[5] Instead, the causality lies in resonance stabilization; protonation of the exocyclic carbonyl oxygen is favored. This creates a delocalized positive charge across the aromatic ring, resulting in a more stable conjugate acid—the hydroxypyridinium cation.[6] This distinction is critical: the molecule's basicity is expressed through the oxygen atom, a direct consequence of the pyridone tautomeric form.
Caption: Protonation equilibrium showing the favored protonation on the carbonyl oxygen.
pKa Values and pH-Dependent Speciation
The molecule is amphiprotic, having both acidic and basic functional groups. This results in at least two distinct pKa values:
-
pKa₁ (Acidic): This corresponds to the deprotonation of the highly acidic carboxylic acid group. Its value is expected to be in the range of pH 2-4, typical for carboxylic acids.
-
pKa₂ (Basic): This is the pKa of the conjugate acid (the hydroxypyridinium form). It reflects the basicity of the neutral molecule. For comparison, the pKa of the pyridinium ion is 5.25.[5] The presence of the electron-donating methoxy group would tend to increase basicity (raise pKa₂), while the electron-withdrawing carboxylic acid group would decrease it. The net effect will result in a specific pKa value that dictates the pH at which the pyridone ring system becomes protonated.
These two pKa values define the charge state of the molecule across the physiological and experimental pH range. A predictive understanding of this speciation is crucial for chromatography, solubility studies, and assessing biological membrane permeability.
Caption: Predominant ionic species of the molecule as a function of pH.
The Dominant Role of Hydrogen Bonding
The basicity of the carbonyl oxygen and the acidity of the N-H proton endow 2-pyridones with a powerful capacity for self-assembly via hydrogen bonding. In the solid state, these molecules almost invariably form robust, planar dimers through a pair of N-H···O=C hydrogen bonds.[7] This "homosynthon" is a highly predictable and stable motif that dictates crystal packing and can significantly reduce aqueous solubility. The carboxylic acid and methoxy groups introduce additional sites for hydrogen bonding, potentially leading to more complex, three-dimensional networks in the solid state.[8]
Caption: The characteristic hydrogen-bonded dimer of the 2-pyridone core.
Lewis Basicity: Metal Coordination Chemistry
Beyond Brønsted-Lowry basicity (proton acceptance), the molecule also exhibits Lewis basicity, acting as an electron-pair donor to coordinate with metal ions. The combination of the pyridine ring nitrogen, the carbonyl oxygen, and the deprotonated carboxylate group makes it an excellent chelating ligand. Depending on the metal ion and reaction conditions, it can coordinate in several ways, most commonly as a bidentate ligand, forming a stable five- or six-membered ring with the metal center.[9] This property is crucial for applications in catalysis, materials science, and the development of metal-based therapeutic agents.[10][11]
Caption: A potential bidentate coordination mode with a generic metal ion (M).
Experimental Protocols for Characterization
Theoretical prediction must be validated by empirical data. The determination of pKa values is a cornerstone of physicochemical characterization. The following protocols represent a self-validating system, where results from one method can be confirmed by another.
Workflow for pKa Determination
The overall process involves careful sample preparation, execution of complementary titration techniques, and rigorous data analysis to ensure accuracy and reproducibility.
Caption: A validated workflow for the experimental determination of pKa values.
Protocol: Potentiometric Titration for pKa Determination
This is the gold-standard method for determining pKa values, relying on the direct measurement of pH changes upon the addition of a titrant.[12]
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Prepare a dilute aqueous solution of the compound (e.g., 0.5-1 mM). To ensure solubility, a small percentage of a co-solvent like methanol or DMSO may be used, but its effect on pKa should be noted. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[12]
-
Titration (Acidic pKa): Titrate the sample solution with a standardized solution of NaOH (e.g., 0.1 M). Record the pH after each incremental addition of the titrant. Continue well past the first equivalence point.
-
Titration (Basic pKa): To a fresh sample, add a stoichiometric excess of standardized HCl to fully protonate the molecule. Titrate this acidic solution with the standardized NaOH solution, recording the pH after each addition. This will reveal both the titration of the excess strong acid and the deprotonation of the pyridonium and carboxylic acid groups.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. These are identified as the inflection points on a first-derivative plot (ΔpH/ΔV vs. V).[13]
-
Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the standard deviation.[12]
Protocol: UV-Vis Spectrophotometric pKa Determination
This method leverages the fact that the chromophore of the molecule changes upon protonation or deprotonation, leading to a shift in its UV-Vis absorbance spectrum.[14]
-
Wavelength Selection: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference (λ_max) between the ionized and neutral forms.
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning the expected pKa ranges.
-
Measurement: Prepare a solution of the compound at a constant concentration in each buffer. Measure the absorbance at the pre-determined λ_max for each solution.
-
Data Analysis: Plot absorbance versus pH. The data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve, where the absorbance is halfway between the minimum and maximum values.[13] This method provides an excellent orthogonal validation of potentiometric results.
Implications for Research and Drug Development
The basic properties of this compound directly influence its application profile:
-
Solubility: The pH-dependent charge state dictates aqueous solubility. The compound will likely be least soluble near its isoelectric point and more soluble at very low or high pH where it exists as a fully charged cation or anion, respectively.
-
Permeability: For drug development, the ability to cross biological membranes is often highest for the neutral species. Understanding the pKa values allows for the prediction of the fraction of neutral compound available for absorption at a given physiological pH (e.g., in the stomach vs. the intestine).
-
Reactivity: The nucleophilicity of the pyridone ring is modulated by pH. In synthetic applications, controlling the protonation state can direct reactivity towards specific sites on the molecule.
-
Crystal Engineering: The strong and predictable hydrogen-bonding motif allows for the rational design of co-crystals, where the compound is combined with other molecules to modify physical properties like solubility and stability.[7]
Conclusion
This compound is a molecule defined by the sophisticated interplay of its functional groups. Its basicity is not a simple attribute of the nitrogen atom but is expressed through the carbonyl oxygen, a direct result of its 2-pyridone structure. This fundamental property, quantified by the pKa of its conjugate acid, along with its acidic pKa, governs its charge state, solubility, and intermolecular interactions. The pronounced tendency to form hydrogen-bonded dimers and coordinate with metal ions further expands its utility. By combining a robust theoretical framework with validated experimental protocols, researchers can harness the nuanced acid-base chemistry of this compound for advanced applications in synthesis, materials science, and drug discovery.
References
- 1. This compound | C7H7NO4 | CID 53440204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 87853-70-1 | MDA85370 [biosynth.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. This compound - CAS:87853-70-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Physicochemical characteristics of 4-methoxy-2-pyridone-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 4-methoxy-2-pyridone-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Disclaimer: Direct experimental data for 4-methoxy-2-pyridone-3-carboxylic acid is not extensively available in public literature. This guide has been constructed by leveraging computed data for its closest structural analog, 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , and by drawing expert inferences from the established physicochemical properties of its core functional motifs, including 2-pyridone, 4-methoxypyridine, and related pyridine carboxylic acids. This approach provides a robust, scientifically-grounded framework for researchers.
Introduction and Molecular Structure Elucidation
4-methoxy-2-pyridone-3-carboxylic acid is a substituted heterocyclic compound featuring a pyridone ring, a pharmacologically significant scaffold.[1] Its structure combines a carboxylic acid group at position 3, a methoxy group at position 4, and the defining ketone at position 2 of the pyridine ring. This arrangement of functional groups suggests a molecule with complex acid-base properties, significant hydrogen bonding potential, and a propensity for tautomerism.
A critical structural aspect of 2-pyridones is their existence in equilibrium with their tautomeric form, 2-hydroxypyridine.[2] While the pyridone form typically predominates in the solid state and in polar solvents, the hydroxypyridine tautomer can influence reactivity and intermolecular interactions.[2] Understanding this equilibrium is fundamental to interpreting the molecule's behavior in different chemical environments.
Key Identifiers:
-
IUPAC Name: 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
-
Molecular Formula: C₇H₇NO₄
-
Molecular Weight: 169.13 g/mol
Caption: Tautomeric forms of the target molecule.
Physicochemical Characteristics
The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). The following tables summarize key computed properties for the N-methyl analog and provide scientifically-backed estimates for the target N-H compound.
Computed Properties of the N-Methyl Analog
The following data is for 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and serves as a primary reference.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | PubChem |
| Molecular Weight | 183.16 g/mol | PubChem |
| XLogP3 (Lipophilicity) | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 66.8 Ų | PubChem |
Estimated Properties of 4-methoxy-2-pyridone-3-carboxylic acid (N-H)
These values are expert estimations based on the properties of analogous structures.
| Property | Estimated Value | Rationale and References |
| Melting Point (°C) | >200 (with decomposition) | Pyridine carboxylic acids often have high melting points (Picolinic acid: 134-137 °C)[3]. The additional H-bonding from the pyridone N-H and methoxy group would likely increase this further, similar to other functionalized 2-pyridone-3-carboxylic acids which exhibit melting points in the 135-209 °C range.[4][5] |
| Aqueous Solubility | Slightly Soluble | The parent 2-pyridone is highly soluble in water[6][7]. However, 4-methoxypyridine has poor water solubility[8]. The presence of both a polar carboxylic acid and a more lipophilic methoxy group suggests moderate to slight solubility. Analogs like 2-Amino-3-pyridinecarboxylic acid are also only slightly soluble in water.[9] |
| pKa₁ (Carboxylic Acid) | ~3.0 - 4.0 | The pH of a 50 g/L solution of 2-pyridinecarboxylic acid is 3.1. The electron-withdrawing nature of the pyridone ring is expected to keep the acidity of the carboxylic acid in this range. |
| pKa₂ (Pyridone N-H) | ~11.0 - 12.0 | The parent 2-pyridone has a pKa of 11.65 for its N-H proton[2]. Substituents on the ring will modulate this value, but it is expected to remain in this weakly acidic range. |
Experimental Protocols for Characterization
To validate the estimated properties and fully characterize the molecule, a series of standardized experiments are required.
Protocol: Solubility Determination (Shake-Flask Method)
This method is a gold-standard technique for determining intrinsic aqueous solubility.
Causality: The shake-flask method ensures that a true equilibrium is reached between the solid-state compound and the solution, providing a thermodynamically accurate measure of solubility, which is critical for predicting oral absorption.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear glass vial.
-
Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is achieved.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Caption: Workflow for solubility determination.
Protocol: pKa Determination (Potentiometric Titration)
This technique measures changes in pH as a titrant is added, allowing for the precise determination of ionization constants.
Causality: The ionization state (charge) of a molecule at physiological pH governs its solubility, permeability, and target binding. Determining both pKa values is essential for building predictive ADME models.
Methodology:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Acidic Titration: Start with a known concentration of the compound and titrate with a standardized solution of HCl (e.g., 0.1 M) while recording the pH after each addition. This will determine the pKa of the basic pyridine nitrogen (if applicable in the tautomeric form).
-
Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of NaOH (e.g., 0.1 M), again recording pH. This will reveal the pKa values for the carboxylic acid and the pyridone N-H.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Caption: Workflow for pKa determination.
Predicted Spectroscopic Data for Structural Confirmation
Spectroscopic analysis is essential for confirming the chemical structure and assessing purity. The predictions below are based on data from closely related functionalized 2-pyridone-3-carboxylic acids.[4]
-
¹H NMR (in DMSO-d₆):
-
~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~10.5-11.5 ppm (s, 1H): Pyridone N-H proton.
-
~8.5-8.9 ppm (d, 1H): H-6 proton, ortho to the ring nitrogen.
-
~7.5-8.0 ppm (d, 1H): H-5 proton, coupled to H-6.
-
~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).
-
-
¹³C NMR (in DMSO-d₆):
-
~190 ppm: C-2 carbonyl carbon.
-
~165 ppm: Carboxylic acid carbonyl carbon.
-
~160 ppm: C-4 carbon attached to the methoxy group.
-
~56 ppm: Methoxy carbon.
-
-
FTIR (Solid State, cm⁻¹):
-
~3200-2500 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.
-
~3100: N-H stretch of the pyridone.
-
~1700-1680: C=O stretch of the carboxylic acid.
-
~1650-1640: C=O stretch of the pyridone amide.
-
Synthesis and Stability
Proposed Synthetic Pathway
The synthesis of functionalized pyridones can be achieved through various routes, often involving the cyclization of an appropriate acyclic precursor. A plausible approach, adapted from literature on similar structures, involves the reaction of an enamine intermediate with an oxalate derivative.[10]
Caption: Plausible high-level synthetic scheme.
This pathway highlights a common strategy where methyl-4-methoxy acetoacetate is first converted to a reactive enamine, which then undergoes cyclization and subsequent hydrolysis to yield the final pyridone-carboxylic acid structure. Fine-tuning of these steps would be required to optimize yield and purity.[10]
Stability Considerations
The molecule possesses functional groups that may be susceptible to degradation:
-
Decarboxylation: Pyridone-3-carboxylic acids can undergo decarboxylation under certain conditions, such as heating in the presence of a base.[4][5]
-
Hydrolysis: The methoxy group, being an ether, is generally stable but could be cleaved under harsh acidic conditions.
-
Oxidation: The electron-rich pyridone ring may be susceptible to oxidation, although it is generally considered a stable aromatic system.
Relevance in Medicinal Chemistry and Drug Development
The 2-pyridone moiety is considered a "privileged scaffold" in drug discovery.[1] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to mimic peptide bonds and engage in specific, high-affinity interactions with biological targets.[1] Substituted 2-pyridones are found in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties.[1]
The specific substituents of 4-methoxy-2-pyridone-3-carboxylic acid further enhance its drug-like potential:
-
Carboxylic Acid: Often used to improve aqueous solubility and can serve as a key anchoring point to engage with positively charged residues (e.g., arginine, lysine) in a protein's active site.
-
Methoxy Group: Can improve metabolic stability by blocking a potential site of oxidation and can modulate lipophilicity and target engagement.
This combination of a proven scaffold with rationally chosen functional groups makes this molecule and its derivatives highly attractive candidates for further investigation in drug development programs.
Conclusion
4-methoxy-2-pyridone-3-carboxylic acid is a multifaceted molecule whose physicochemical properties are governed by the interplay of its pyridone ring, carboxylic acid, and methoxy substituents. While direct experimental data is sparse, a robust profile can be estimated through analysis of its structural analogs. Its predicted characteristics—moderate solubility, distinct acidic and weakly acidic protons, and high hydrogen bonding potential—are indicative of a compound with favorable drug-like properties. The experimental protocols and synthetic strategies outlined in this guide provide a comprehensive roadmap for researchers aiming to synthesize, characterize, and ultimately leverage this promising chemical entity in scientific and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. innospk.com [innospk.com]
- 9. 2-Amino-3-pyridinecarboxylic Acid | Properties, Uses, Safety, Supplier Info China | High Purity Pyridine Carboxylic Acid Manufacturer [pipzine-chem.com]
- 10. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a versatile scaffold in the development of novel therapeutics.
Chemical Identity and Nomenclature
This compound is a pyridone derivative characterized by a methoxy group at the 4-position and a carboxylic acid at the 3-position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid |
| Synonyms | 1,2-Dihydro-4-methoxy-2-oxo-3-pyridinecarboxylic acid |
| CAS Number | 87853-70-1 |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.14 g/mol |
| Canonical SMILES | COC1=CC(=O)NC=C1C(=O)O |
| InChI Key | BERLCVCBOXAQDJ-UHFFFAOYSA-N |
Synthesis Strategies
The synthesis of this compound and its derivatives is a critical aspect of its utility. While various methods exist for the construction of the pyridone core, a prevalent strategy involves the cyclization of acyclic precursors. A notable application of this scaffold is in the synthesis of N-substituted derivatives that serve as key intermediates for HIV-1 integrase inhibitors.
General Synthetic Approach for Related Pyridone-Carboxylic Acids
A common route to a closely related N-substituted pyridone-carboxylic acid, a precursor for several antiretroviral drugs, provides a foundational understanding of the synthesis of this class of compounds. This multi-step, one-pot synthesis highlights the key transformations required.
Experimental Protocol: Synthesis of a Key N-Substituted Pyridone-Carboxylic Acid Precursor
This protocol is adapted from established syntheses of precursors for HIV-1 integrase strand transfer inhibitors.
-
Step 1: Formation of the Enamine. Methyl-4-methoxyacetoacetate is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. The absence of a solvent and a slight excess of DMF-DMA typically drives this reaction to completion at room temperature.
-
Step 2: Formation of the Vinylogous Amide. The enamine is then treated with an appropriate amine, such as aminoacetaldehyde dimethyl acetal, in a solvent like methanol. This step proceeds via an addition-elimination mechanism to yield a secondary vinylogous amide.
-
Step 3: Cyclization to the Pyridone Core. The key ring-forming step involves the reaction of the vinylogous amide with dimethyl oxalate in the presence of a base, such as lithium hydride or lithium methoxide. This Dieckmann-type condensation constructs the pyridone bis-ester.
-
Step 4: Regioselective Hydrolysis. The final step is a regioselective hydrolysis of the ester group at the desired position. This is typically achieved using a base like lithium hydroxide at low temperatures to selectively cleave one of the ester groups, followed by an acidic workup to afford the final pyridone-carboxylic acid.
Causality in Experimental Choices:
-
The use of DMF-DMA in the first step serves as both a reactant and a dehydrating agent, facilitating the formation of the enamine.
-
The choice of a strong, non-nucleophilic base like lithium hydride in the cyclization step is crucial to promote the condensation reaction without competing side reactions.
-
Controlling the temperature during hydrolysis is essential for achieving regioselectivity, as higher temperatures can lead to the hydrolysis of both ester groups.
Diagram 1: General Synthetic Workflow for a Pyridone-Carboxylic Acid Precursor
A Technical Guide to the Spectral Analysis of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active molecules. As with any novel compound, unequivocal structural elucidation is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this molecule. The interpretation is grounded in fundamental principles of spectroscopy and comparative analysis with structurally related compounds. This document is intended for researchers and scientists engaged in the synthesis, characterization, and application of novel chemical entities.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is the foundation for interpreting its spectral data. The structure of this compound incorporates several key functional groups that will give rise to characteristic spectroscopic signals.
Caption: Molecular structure highlighting key atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the following characteristic signals. The expected chemical shifts are influenced by the electron-withdrawing and donating effects of the substituent groups on the pyridone ring.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow down the exchange of labile protons.
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Singlet (broad) | 1H | Hydrogen bonding, solvent effects. This proton is acidic and its signal may be broad or even unobservable in the presence of water.[1] |
| Pyridone N-H | 10.0 - 12.0 | Singlet (broad) | 1H | Tautomerism and hydrogen bonding. |
| Ring Proton (C5-H) | 7.5 - 7.8 | Doublet | 1H | Deshielded by the adjacent carbonyl group and the aromatic nature of the ring. |
| Ring Proton (C6-H) | 6.0 - 6.3 | Doublet | 1H | Shielded relative to C5-H due to the influence of the methoxy group. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Typical chemical shift for a methoxy group attached to an unsaturated system. |
Causality Behind Predictions: The predicted chemical shifts are based on the electronic environment of each proton. The protons on the pyridone ring form an AX spin system, leading to doublet multiplicities. The broadness of the -COOH and N-H signals is a consequence of proton exchange and quadrupole broadening effects.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments typically require a larger number of scans compared to ¹H NMR.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for improving the signal-to-noise ratio.
-
Instrumentation: Utilize the same NMR spectrometer as for the ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, which results in a single peak for each unique carbon atom.
-
Data Processing: Similar to ¹H NMR, process the data using Fourier transformation, phase correction, and baseline correction.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
| Carboxylic Acid Carbonyl (C=O) | 165 - 175 | Characteristic chemical shift for a carboxylic acid.[1][2] |
| Pyridone Carbonyl (C=O) | 160 - 170 | Electron-withdrawing effect of the nitrogen and oxygen atoms. |
| C4 (C-OCH₃) | 155 - 165 | Attached to an electronegative oxygen atom. |
| C6 | 140 - 150 | Part of the unsaturated pyridone ring. |
| C5 | 110 - 120 | Influenced by the adjacent carbonyl and methoxy groups. |
| C3 | 100 - 110 | Shielded by the electron-donating effect of the methoxy group. |
| Methoxy Carbon (-OCH₃) | 55 - 60 | Typical chemical shift for a methoxy group. |
Rationale for Chemical Shift Assignments: The chemical shifts of the carbon atoms are primarily determined by their hybridization and the electronegativity of the atoms they are bonded to. Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. Carbons attached to oxygen (C4 and the methoxy carbon) are also deshielded. The positions of the ring carbons are influenced by the combined electronic effects of the substituents.
Infrared (IR) Spectroscopy: Vibrational Signatures
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes specific bonds to vibrate at characteristic frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong | O-H Stretch |
| N-H Stretch | 3100 - 3300 | Medium, Broad | N-H Stretch |
| C-H Stretch (Aromatic/Alkene) | 3000 - 3100 | Medium | C-H Stretch |
| C-H Stretch (Aliphatic -OCH₃) | 2850 - 2960 | Medium | C-H Stretch |
| Carboxylic Acid C=O | 1680 - 1720 | Strong, Sharp | C=O Stretch |
| Pyridone C=O | 1640 - 1680 | Strong, Sharp | C=O Stretch |
| C=C Stretch (Ring) | 1550 - 1620 | Medium | C=C Stretch |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | C-O Stretch |
| C-O Stretch (Methoxy) | 1000 - 1100 | Strong | C-O Stretch |
Interpretation of IR Data: The most prominent feature in the IR spectrum is expected to be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[1][3][4][5][6] The two distinct carbonyl groups (carboxylic acid and pyridone) will likely give rise to two strong absorption bands in the region of 1640-1720 cm⁻¹. The presence of a strong C-O stretching band further confirms the carboxylic acid and methoxy functionalities.
Caption: A generalized workflow for the spectroscopic characterization of the target compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation of this compound. By carefully analyzing the chemical shifts, multiplicities, and integration in the NMR spectra, along with the characteristic absorption bands in the IR spectrum, researchers can confidently confirm the identity and purity of this important heterocyclic compound. The predicted data in this guide serves as a valuable reference for scientists working on the synthesis and characterization of novel pyridone derivatives.
References
Crystal structure of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₇H₇NO₄, Molar Mass: 169.14 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a pyridone core, a carboxylic acid, and a methoxy group, presents a unique combination of functionalities that make it a valuable building block for the development of novel therapeutic agents.[1] This guide provides a detailed examination of its structural characteristics, synthesis, and potential applications, with a focus on the solid-state properties dictated by its crystal structure. We will explore the anticipated molecular geometry, intermolecular interactions, and the experimental methodologies required for its definitive characterization.
Introduction: The Significance of the Pyridone Scaffold
The 2-pyridone motif is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the planarity of the ring system, allows for specific and high-affinity interactions with biological targets. The incorporation of a carboxylic acid at the 3-position and a methoxy group at the 4-position further functionalizes the core, influencing its electronic properties, solubility, and potential as a pharmacophore.
The carboxylic acid moiety, in particular, is a critical feature in many drugs, primarily due to its ability to form strong hydrogen bonds and salt bridges with amino acid residues in protein binding sites.[4] The strategic placement of this group on the pyridone ring makes this compound a versatile intermediate for creating compounds with potential applications ranging from antibacterial to anticancer agents.[5][6] Understanding its three-dimensional structure in the solid state is paramount for predicting its behavior and for rational drug design.
Synthesis and Crystallization Workflow
Experimental Protocol: A Plausible Synthetic Approach
This protocol outlines a conceptual pathway. The causality behind each step is to build the heterocyclic core and then introduce the necessary functional groups.
-
Step 1: Ynone Activation: The synthesis would likely begin with an appropriate ynone (an α,β-acetylenic ketone) precursor. This substrate is activated with a strong electrophile, such as triflic anhydride, in an anhydrous, aprotic solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -78 °C). This activation makes the alkyne susceptible to nucleophilic attack.
-
Step 2: Nucleophilic Addition & Cyclization: A suitable bis(trimethylsilyl) ketene acetal is then added to the activated ynone.[6] This initiates a nucleophilic addition, which is followed by an intramolecular cyclization cascade to form the dihydropyridine ring system. The reaction is typically stirred at low temperature for several hours to ensure completion.
-
Step 3: Workup and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is achieved through column chromatography on silica gel, using a gradient of ethyl acetate and hexane or a similar solvent system to isolate the target compound.
-
Step 4: Crystallization: High-purity single crystals suitable for X-ray diffraction are obtained through slow evaporation. The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and left undisturbed in a loosely covered vial. Over several days, as the solvent slowly evaporates, crystals of the compound will form.
Workflow Diagram: Synthesis and Crystallization
Caption: Workflow for synthesis, crystallization, and analysis.
Crystal Structure and Intermolecular Interactions
While a definitive, publicly available crystal structure for this compound has not been deposited in crystallographic databases, we can infer its key structural features based on related compounds.[7][8] The analysis of such structures provides a robust framework for understanding its solid-state behavior.
Expected Molecular Geometry
The core 1,2-dihydropyridine ring is expected to be largely planar. The carboxylic acid and methoxy substituents will be positioned on this plane. Steric hindrance between the carbonyl of the carboxylic acid and the adjacent methoxy group may cause a slight torsion, rotating the carboxylic acid group out of the plane of the pyridine ring, a common feature in ortho-substituted aromatic acids.[8]
Anticipated Crystallographic Data
The following table presents a set of representative crystallographic parameters that could be expected for this compound, based on data from similarly sized organic molecules.[7] This data is for illustrative purposes and must be confirmed by experimental single-crystal X-ray diffraction.
| Parameter | Anticipated Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or Pca2₁ | Defines the specific symmetry operations within the unit cell. |
| a (Å) | 6 - 10 | Unit cell dimension. |
| b (Å) | 10 - 15 | Unit cell dimension. |
| c (Å) | 15 - 22 | Unit cell dimension. |
| β (°) | 90 - 105 | Unit cell angle (for monoclinic system). |
| Volume (ų) | 1200 - 1500 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.4 - 1.6 | Theoretical density based on molecular weight and cell volume. |
Dominant Intermolecular Interaction: Hydrogen Bonding
The most significant intermolecular force governing the crystal packing will be the hydrogen bonding mediated by the carboxylic acid groups. Carboxylic acids almost universally form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) graph-set motif.[8] This strong interaction is a primary determinant of the crystal's thermodynamic stability and physical properties, such as melting point. Further, the N-H group of the pyridone ring and the C=O of the carboxylic acid can participate in additional hydrogen bonding, creating extended one- or two-dimensional networks.
Caption: Hydrogen-bonded carboxylic acid dimer motif.
Spectroscopic and Physicochemical Profile
Spectroscopic analysis provides confirmation of the molecular structure and is essential for quality control in synthesis.
Expected Spectroscopic Signatures
-
¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9-4.1 ppm), distinct signals for the protons on the pyridine ring, a broad singlet for the carboxylic acid proton (>10 ppm), and a signal for the N-H proton.
-
¹³C NMR: Carbon signals would confirm the presence of the carbonyls (C=O) of the pyridone and carboxylic acid (~160-170 ppm), carbons of the aromatic ring, and the methoxy carbon (~55-60 ppm).
-
FT-IR Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretches of the acid and amide (~1650-1710 cm⁻¹), and C-O stretching for the methoxy group. The presence of strong hydrogen bonding would shift the C=O and O-H frequencies.[9][10]
Relevance in Drug Design and Development
The title compound serves as a prime example of a bioisosteric building block. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[11] The carboxylic acid group is a classic pharmacophore, but it can sometimes lead to poor metabolic stability or cell permeability.
The 2-pyridone-3-carboxylic acid scaffold can be considered a bioisostere for other acidic functional groups or can be further modified.[4][12] For instance, the carboxylic acid could be converted to an ester or amide to create prodrugs with improved pharmacokinetic profiles. The methoxy group can be varied to modulate lipophilicity and target engagement. The inherent properties of this molecule make it a valuable starting point for generating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.
Conclusion
This compound is a well-defined chemical entity with high potential as an intermediate in pharmaceutical development. While its definitive crystal structure awaits experimental determination, a thorough analysis of analogous compounds allows for a confident prediction of its molecular geometry and solid-state packing, which is dominated by strong hydrogen-bonded dimer formation. The confluence of the pyridone core, a carboxylic acid, and a methoxy group provides a rich platform for synthetic modification, enabling the exploration of new chemical space in the pursuit of novel therapeutics. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. This compound | 87853-70-1 | MDA85370 [biosynth.com]
- 2. This compound | C7H7NO4 | CID 53440204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:87853-70-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. openmedscience.com [openmedscience.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]
Natural occurrence of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
An In-Depth Technical Guide on the Chemistry and Context of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Abstract
This compound is a pivotal, synthetically derived molecule, primarily recognized for its role as a key intermediate in the development of pharmaceutical agents. While this specific compound has not been isolated from natural sources, its core structure, the 2-oxo-1,2-dihydropyridine (also known as a 2-pyridone), is a recurring motif in a diverse array of naturally occurring alkaloids with significant biological activities. This guide provides a comprehensive analysis of this compound, beginning with its established role in synthetic chemistry and expanding to the broader context of its naturally occurring structural analogs. We will explore the biosynthesis of related 2-pyridone alkaloids, detail methodologies for their isolation and characterization, and present a comparative framework for understanding the interplay between synthetic utility and natural product discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.
This compound: A Synthetic Keystone
Current scientific literature establishes this compound not as a natural product, but as a crucial synthetic precursor. Its primary significance lies in its use as a building block for constructing more complex molecules with therapeutic potential. The most prominent example is its role in the total synthesis of Mitemcinal (GM-611) , a non-peptide motilin receptor agonist that was investigated for the treatment of gastrointestinal motility disorders.
The synthesis of Mitemcinal relies on the strategic use of this pyridinone core to introduce the necessary functionalities for biological activity. The carboxylic acid group at the 3-position serves as a handle for amide bond formation, while the methoxy group at the 4-position influences the electronic properties and reactivity of the heterocyclic ring.
General Synthetic Strategy
The synthesis of this pyridinone intermediate itself is a multi-step process, often starting from simpler, commercially available materials. The general approach involves the construction of the substituted pyridine ring followed by oxidation to the 2-pyridone.
Below is a conceptual workflow for its synthesis, highlighting the key transformations.
Caption: Conceptual workflow for the synthesis of the target pyridinone.
The 2-Oxo-1,2-dihydropyridine Scaffold in Nature
While our title compound is synthetic, the 2-oxo-1,2-dihydropyridine core is a privileged scaffold found in numerous natural products isolated from a wide range of organisms, including fungi, bacteria, and marine invertebrates. These natural alkaloids exhibit a broad spectrum of biological activities, such as antimicrobial, antifungal, and cytotoxic properties.
Prominent Examples of Natural 2-Pyridone Alkaloids
The structural diversity within this class of natural products is vast. The core pyridone ring is often embellished with various substituents, leading to a wide array of complex molecules.
| Natural Product | Natural Source | Noteworthy Biological Activity |
| Elgonicin C & D | Fungus Elgonella sp. | Antibacterial |
| Funicones | Fungus Penicillium funiculosum | Antifungal |
| Argimicin A | Actinomycete Streptomyces arginensis | Antibiotic |
| Nigrifactin | Bacterium Streptomyces nigrifaciens | Iron Chelator (Siderophore) |
| Torsofunigins | Fungus Westerdykella sp. | Antifungal |
This table illustrates that nature has repeatedly utilized the 2-pyridone scaffold to create molecules with potent biological functions, making it a compelling target for both natural product chemists and medicinal chemists.
Biosynthesis of Natural 2-Pyridone Alkaloids
Understanding the biosynthesis of these natural analogs provides crucial insights into their formation and the enzymatic logic that could be harnessed for biocatalysis or synthetic biology applications. Most 2-pyridone alkaloids are synthesized via the polyketide pathway , often involving a Polyketide Synthase (PKS) or a PKS-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid system.
The general biosynthetic pathway can be conceptualized as follows:
-
Chain Assembly: A PKS enzyme complex assembles a linear polyketide chain from simple acyl-CoA precursors (e.g., acetyl-CoA, malonyl-CoA).
-
Nitrogen Incorporation: An amino acid, typically provided by an NRPS module or a separate transaminase, introduces a nitrogen atom.
-
Cyclization and Aromatization: The polyketide-amino acid intermediate undergoes cyclization and subsequent oxidation/aromatization steps to form the characteristic 2-pyridone ring.
-
Tailoring Modifications: A suite of "tailoring" enzymes (e.g., oxidases, methyltransferases, glycosyltransferases) then modifies the core scaffold to produce the final, mature natural product.
A Guide to the Discovery and Synthesis of Novel Pyridone-Based Compounds
Introduction: The Pyridone Core as a Privileged Scaffold in Medicinal Chemistry
The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and the capacity for precise, multivalent interactions with biological targets. Among these, the pyridone nucleus, a six-membered nitrogen-containing heterocycle, has unequivocally established itself as a "privileged structure".[1][2] This status is not arbitrary; it is built on the scaffold's unique physicochemical properties and its consistent presence in a remarkable number of FDA-approved drugs and bioactive natural products.[3][4]
Pyridone derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Their success stems from a combination of features: the ability to act as both hydrogen bond donors and acceptors, their utility as bioisosteres for common biological motifs like amides and phenols, and the capacity to modulate properties like solubility and lipophilicity through targeted functionalization.[2][7] Recent approvals of pyridone-containing drugs such as the kinase inhibitors Ripretinib (2020) and Tazemetostat (2020) continue to fuel interest in this versatile core.[3]
This guide provides a technical overview of the strategies employed in the discovery and synthesis of novel pyridone-based compounds. It is designed for researchers and drug development professionals, offering insights into the causal relationships behind synthetic choices, detailed experimental protocols, and the broad therapeutic potential of this remarkable heterocyclic system.
Chapter 1: The Pyridone Core: Physicochemical Properties and Biological Significance
The utility of the pyridone scaffold in drug design is deeply rooted in its fundamental chemical characteristics.[2]
1.1 Tautomerism and Hydrogen Bonding
The pyridone ring exists in a tautomeric equilibrium between the lactam (e.g., 2(1H)-pyridone) and lactim (e.g., 2-hydroxypyridine) forms. In most physiological conditions, the lactam form predominates, which is crucial for its biological activity.[2][8] This structure presents both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form robust, specific interactions within the active sites of enzymes and receptors.[2][4] This dual-interaction capability is a key reason for its frequent appearance as a "hinge-binding" motif in kinase inhibitors.[4]
1.2 Bioisosteric Versatility
Pyridones are effective bioisosteres for a range of functional groups, including amides, phenols, pyridines, and pyrimidines.[2][4][7] This allows medicinal chemists to replace a metabolically labile or synthetically challenging group with a pyridone core, often retaining or enhancing biological activity while improving drug-like properties such as metabolic stability and aqueous solubility.[2][3]
1.3 A Foundation for FDA-Approved Therapeutics
The pyridone scaffold is a cornerstone of numerous clinically successful drugs. Natural products like Camptothecin, an inhibitor of DNA topoisomerase I, and Huperzine A, used in the treatment of Alzheimer's disease, feature this core.[3][8] In modern pharmaceuticals, it is central to the mechanism of action for drugs targeting a variety of diseases, underscoring its broad therapeutic relevance.[1][3]
Chapter 2: Synthetic Strategies for Assembling the Pyridone Scaffold
The construction of the pyridone ring is a mature field of synthetic chemistry, with methods broadly categorized into ring formation from acyclic precursors and the functionalization of pre-existing pyridine rings.[7][9]
2.1 Ring Synthesis via Cyclocondensation
Historically, the primary route to pyridones involves the cyclocondensation of two or more acyclic components.[7] These reactions typically form the heterocyclic ring through a sequence of condensation and cyclization steps. A classic example is the reaction of a 1,3-dicarbonyl compound with a vinylogous amide or an imino ester derived from ethyl acetoacetate.[1][4] While reliable, these methods can sometimes lack efficiency and substrate scope.
2.2 Modern Approaches: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient, one-pot synthesis of highly functionalized pyridones.[3][8] These reactions combine three or more starting materials in a single operation to build complex products, offering significant advantages in terms of atom economy, procedural simplicity, and the ability to rapidly generate libraries of diverse compounds.[10] A common MCR approach involves the reaction of an aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and a C-H acid in the presence of a base catalyst.[10] The sequence often proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.[10]
Caption: General workflow for a one-pot, three-component synthesis of functionalized pyridones.
2.3 Post-Synthetic Modification: C-H Functionalization
For late-stage diversification of pyridone scaffolds, direct C-H functionalization has become an invaluable tool.[11] This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds on the pyridone ring into new C-C or C-heteroatom bonds. These methods, often catalyzed by transition metals, allow for precise decoration of the core structure, which is critical for optimizing the structure-activity relationship (SAR) of a lead compound.[11] The site selectivity (e.g., C3 vs. C5 vs. C6) can be controlled by a combination of radical, organometallic, directing group, and steric factors.[11]
Chapter 3: Biological Activities and Therapeutic Applications
The structural versatility of the pyridone core has led to the discovery of compounds with a wide array of biological activities.
3.1 Anticancer Activity
Pyridone derivatives are prominent in oncology research.[5] They have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][12] For example, certain cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, two key targets in cancer therapy.[12] Other derivatives have been shown to induce apoptosis and autophagy in cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[12][13]
3.2 Antimicrobial and Antiviral Activity
The pyridone scaffold is also a fertile source of antimicrobial agents.[1] Novel derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[14][15] In virology, pyridone-based compounds have shown promise as inhibitors of viral replication. For instance, derivatives have been developed with potent inhibitory activity against the Hepatitis B Virus (HBV) by targeting viral DNA replication.[4]
Table 1: Selected Biological Activities of Novel Pyridone-Based Compounds
| Compound Class | Target / Activity | Cell Line / Organism | Potency (IC₅₀) | Reference |
| Pyridinone-Quinazoline Hybrids | Anticancer | MCF-7, HeLa, HepG2 | 9 - 15 µM | [4][7] |
| 1,3,4-Oxadiazole-Pyridine Hybrids | Anticancer | MCF-7, HepG2 | 0.76 - 12.21 µM | [13] |
| PIM-1 Kinase Inhibitors | PIM-1 Kinase Inhibition | - | 14.3 nM | [13] |
| Cyanopyridone Derivatives | Anticancer (Cytotoxicity) | HepG2 | 2.71 µM | [12] |
| Cyanopyridone Derivatives | Anticancer (Cytotoxicity) | MCF-7 | 1.77 µM | [12] |
| N-Aryl-2-Pyridone Analogs | Anti-HBV Activity | HepG2.2.15 cells | 0.12 µM | [4] |
Chapter 4: Experimental Protocol: A Case Study
This section provides a representative, self-validating protocol for the synthesis of a highly functionalized N-amino-2-pyridone derivative via a one-pot, three-component reaction, adapted from established green chemistry principles.[10]
Objective: To synthesize 6-amino-1-anilino-4-(4-chlorophenyl)-3,5-dicyano-2-pyridone.
Rationale: This MCR protocol is chosen for its efficiency, use of readily available starting materials, and employment of an environmentally benign solvent system (water/ethanol). The cascade nature of the reaction ensures high bond-forming efficiency in a single synthetic operation.
Caption: Integrated workflow for the discovery and development of novel pyridone-based drugs.
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Cyanoacetohydrazide (1 mmol, 99.1 mg)
-
Piperidine (0.2 mmol, 20 µL)
-
Ethanol (5 mL)
-
Water (2 mL)
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and cyanoacetohydrazide (1 mmol).
-
Solvent and Catalyst Addition: Add the solvent mixture of ethanol (5 mL) and water (2 mL) to the flask. Stir the mixture to achieve a suspension. Add piperidine (0.2 mmol) dropwise to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials and impurities. Dry the product under vacuum to yield the pure N-amino-2-pyridone derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C≡N, C=O, N-H).
-
Chapter 5: Future Outlook
The exploration of pyridone-based compounds is far from complete. Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of more advanced and sustainable synthetic methods, such as electrocatalytic and photocatalytic reactions, will enable access to previously unattainable chemical space.[16]
-
Targeted Therapies: As our understanding of disease biology deepens, pyridone scaffolds will be increasingly used to design highly selective inhibitors for specific biological targets, moving towards personalized medicine.
-
New Therapeutic Areas: While well-established in oncology and infectious diseases, the application of pyridone derivatives in other areas like neurodegenerative diseases and metabolic disorders remains a promising and underexplored frontier.
The pyridone scaffold, with its proven track record and immense potential for further innovation, will undoubtedly continue to be a central element in the ongoing quest for new and effective medicines.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid: An In-Silico Guide to Target Prediction
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of protein targets for the novel small molecule, 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid. In an era where accelerating the drug discovery pipeline is paramount, computational approaches offer a rapid and cost-effective means to generate testable hypotheses about a compound's mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the strategic application of established bioinformatics tools. We will delve into the causality behind methodological choices, providing step-by-step protocols for ligand-based and structure-based target prediction methodologies, and culminate in a strategy for synthesizing the resulting data into a high-confidence list of potential targets.
Introduction: The Rationale for In Silico Target Prediction
The journey of a drug from a laboratory curiosity to a clinical therapeutic is long, arduous, and fraught with attrition. A critical early step in this journey is the identification of its molecular target(s). Understanding how a compound exerts its biological effect is fundamental to optimizing its efficacy, predicting potential side effects, and identifying patient populations who are most likely to benefit. The compound at the center of this guide, this compound, belongs to the 2-pyridone class of heterocyclic compounds. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[1][2][3][4][5][6]. This known biological context provides a fertile ground for hypothesis-driven target discovery.
In silico target prediction, or computational target fishing, leverages the vast and ever-expanding biological and chemical data landscape to predict these interactions computationally[7]. This approach is not a replacement for experimental validation but rather a powerful tool for prioritizing resources and designing more focused, efficient, and successful experimental campaigns.
This guide will navigate through a multi-pronged in silico strategy, combining ligand-based and structure-based approaches to build a robust and comprehensive target profile for this compound.
Foundational Knowledge: The Compound of Interest
Before embarking on any predictive modeling, a thorough understanding of the query molecule is essential.
2.1. Chemical Structure and Properties
This compound is a small molecule with the following canonical SMILES (Simplified Molecular-Input Line-Entry System) representation: COC1=C(C(=O)O)C(=O)NC=C1. This notation is a crucial input for many of the computational tools we will be using.
| Property | Value | Source |
| Molecular Formula | C7H7NO4 | PubChem[8] |
| Molecular Weight | 169.14 g/mol | Sunway Pharm Ltd[9] |
| Canonical SMILES | COC1=C(C(=O)O)C(=O)NC=C1 |
For our analysis, we will utilize the SMILES string of a closely related and well-characterized compound, 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CN1C=CC(=C(C1=O)C(=O)O)OC), as a proxy to ensure compatibility with a wider range of databases and tools[10][11][12]. While not identical, the structural similarity is high enough to provide relevant predictions, a concept central to ligand-based approaches.
A Multi-Faceted Approach to Target Prediction
No single in silico method is foolproof. Therefore, we will employ a consensus approach, integrating the results from multiple, orthogonal methodologies to increase the confidence in our predictions. Our workflow is designed to be self-validating, where convergence of results from different techniques points towards higher-probability targets.
Ligand-Based Target Prediction: Guilt by Association
Ligand-based methods operate on the principle of chemical similarity: structurally similar molecules tend to have similar biological activities and, by extension, similar protein targets[13].
SwissTargetPrediction: A Similarity-Based Approach
SwissTargetPrediction is a powerful web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a vast library of known bioactive compounds[13][14].
-
Navigate to the SwissTargetPrediction web server: Access the tool through the SIB Swiss Institute of Bioinformatics ExPASy server[15].
-
Input the Molecule: In the "Paste a SMILES or draw a molecule" field, enter the SMILES string for our proxy molecule: CN1C=CC(=C(C1=O)C(=O)O)OC.
-
Select the Organism: Choose "Homo sapiens" from the dropdown menu to focus on human protein targets.
-
Initiate Prediction: Click the "Predict targets" button.
-
Analyze the Results: The output will be a list of predicted targets ranked by a probability score. This score reflects the likelihood of a protein being a true target[16][17]. Pay close attention to the "Probability" column and the number of known similar active compounds for each predicted target[13]. A higher probability and a greater number of similar ligands increase the confidence in the prediction.
PharmMapper: Unveiling Common Pharmacophores
PharmMapper is a web server that identifies potential drug targets by reverse pharmacophore mapping[18][19][20][21]. A pharmacophore is a 3D arrangement of essential features that a molecule must possess to interact with a specific target. PharmMapper screens the query molecule against a large database of pharmacophore models derived from known protein-ligand complexes[18].
-
Access the PharmMapper Server: Navigate to the PharmMapper web interface[22].
-
Prepare the Molecule: The server accepts molecule files in .mol2 or .sdf format. You can generate a 3D structure from the SMILES string using a tool like UCSF Chimera or other molecular modeling software and save it in the required format.
-
Submit the Job: Upload your molecule file. Select the "Human Protein Targets Only" option and choose the "Druggable Pharmacophore Models" database for a more focused search. Provide an email address to be notified upon completion.
-
Interpret the Output: The results will be ranked by a "Fit Score," which indicates how well the query molecule matches the pharmacophore model[18]. A higher fit score suggests a better potential interaction. Additionally, PharmMapper provides a "Z'-score," which offers a statistical measure of the significance of the fit score[23][24][25]. A large positive Z'-score indicates a high-significance target.
Structure-Based Target Prediction: Docking into the Proteome
Structure-based methods utilize the 3D structures of proteins to predict binding interactions. Reverse docking flips the traditional virtual screening paradigm: instead of screening a library of compounds against a single target, we screen a single compound against a library of potential protein targets[26][27].
Reverse Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking that predicts the binding affinity of a ligand to a receptor[1][28][29]. For reverse docking, we will use AutoDock Vina in conjunction with a curated library of protein structures.
-
Assemble a Protein Target Library: This is a critical step. For a compound with potential anticancer activity, a relevant library would include proteins known to be involved in cancer-related pathways, such as kinases, proteases, and nuclear receptors[30]. A good starting point is to curate a set of PDB structures for proteins identified in the ligand-based prediction steps.
-
Prepare the Ligand and Receptors:
-
Using UCSF Chimera or a similar tool, prepare the 3D structure of this compound by adding hydrogens and assigning partial charges. Save the file in .pdbqt format.
-
For each protein in your library, remove any existing ligands and water molecules, add hydrogens, and assign charges. Save each prepared receptor in .pdbqt format.
-
-
Define the Search Space: For each receptor, define a search box that encompasses the likely binding site. If a known binding site exists, center the box there. For blind docking, the box should cover the entire protein surface.
-
Perform the Docking: Use AutoDock Vina to dock the prepared ligand into each prepared receptor. This can be automated with simple scripts. The output for each docking run will be a set of binding poses and their corresponding binding affinities (in kcal/mol).
-
Analyze the Docking Results: Rank the protein targets based on the predicted binding affinities. A more negative value indicates a stronger predicted binding interaction. It is crucial to visually inspect the top-ranked poses to ensure that the predicted interactions are chemically reasonable.
Synthesizing the Data and Prioritizing Targets
The final and most critical step is to integrate the results from all three methods to generate a high-confidence list of potential targets.
| Prediction Method | Key Output Metric | Interpretation |
| SwissTargetPrediction | Probability Score | Higher value indicates a higher likelihood of being a true target. |
| PharmMapper | Fit Score & Z'-Score | Higher Fit Score and a large positive Z'-Score suggest a significant match. |
| Reverse Docking | Binding Affinity (kcal/mol) | More negative values indicate stronger predicted binding. |
Prioritization Strategy:
-
Look for Consensus: Targets that appear in the top results of two or more methods should be prioritized.
-
Consider the Biological Context: Evaluate the predicted targets in the context of the known biology of 2-pyridone derivatives. For example, the identification of kinases or DNA gyrase as potential targets would be consistent with reported anticancer and antimicrobial activities[31].
-
Pathway Analysis: Use tools like KEGG or Reactome to map the prioritized targets to signaling pathways. This can provide insights into the potential functional consequences of the compound's interaction with its targets.
-
Literature Review: Conduct a thorough literature search on the top-ranked targets to understand their role in disease and their suitability as drug targets.
Conclusion and Future Directions
This guide has outlined a robust and multi-faceted in silico workflow for the prediction of protein targets for this compound. By combining ligand-based and structure-based approaches, we can generate a prioritized list of high-confidence targets for subsequent experimental validation.
The output of this computational pipeline is not an end in itself but rather the beginning of a focused experimental investigation. Techniques such as differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and enzymatic assays can be employed to validate the predicted interactions and quantify their binding affinities. Ultimately, the integration of computational prediction and experimental validation provides a powerful paradigm for accelerating the discovery of novel therapeutics.
References
- 1. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]
- 3. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7H7NO4 | CID 53440204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - CAS:87853-70-1 - Sunway Pharm Ltd [3wpharm.com]
- 10. PubChemLite - 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (C8H9NO4) [pubchemlite.lcsb.uni.lu]
- 11. 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C8H9NO4 | CID 440344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | C8H8NO4- | CID 25202556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 20. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 21. researchgate.net [researchgate.net]
- 22. lilab-ecust.cn [lilab-ecust.cn]
- 23. lilab-ecust.cn [lilab-ecust.cn]
- 24. jcdr.net [jcdr.net]
- 25. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 26. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 27. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]
- 28. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. An inverse docking approach for identifying new potential anti-cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 31. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive, three-step protocol for the synthesis of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis begins with a base-catalyzed cyclocondensation to form the core pyridone ring, followed by a selective O-methylation, and concludes with ester hydrolysis to yield the final product. This guide emphasizes the underlying chemical principles, provides detailed experimental procedures, and includes validation checkpoints to ensure procedural integrity.
Introduction and Scientific Rationale
The 2-pyridone nucleus is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1][2] The specific substitution pattern of a methoxy group at the C4-position and a carboxylic acid at the C3-position creates a versatile intermediate for drug discovery, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions.
The synthetic strategy outlined herein is designed for robustness and scalability. It circumvents the direct construction of the methoxylated ring, which can be challenging. Instead, it relies on the synthesis of a more accessible precursor, ethyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate, followed by functional group manipulation. This approach offers several advantages:
-
High Convergence: The core heterocyclic ring is assembled early in the synthesis.
-
Proven Chemistry: Each step utilizes well-established, high-yielding reactions.
-
Modularity: The 4-hydroxy intermediate allows for the introduction of various alkoxy groups, not just methoxy, enabling the creation of analog libraries for structure-activity relationship (SAR) studies.
The overall synthetic workflow is depicted below.
Figure 1: Overall Synthetic Workflow.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate
This initial step involves a base-catalyzed cyclocondensation reaction. Sodium ethoxide acts as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate attacks the nitrile carbon of cyanoacetamide, initiating a cascade of reactions culminating in the formation of the stable 6-membered pyridone ring. Ethanol is used as the solvent as it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions.
Materials & Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Purity |
| Diethyl malonate | 160.17 | 40.0 g (36.2 mL) | 0.25 | ≥99% |
| Cyanoacetamide | 84.08 | 21.0 g | 0.25 | ≥99% |
| Sodium metal | 22.99 | 5.75 g | 0.25 | ≥99% |
| Absolute Ethanol | 46.07 | 250 mL | - | 200 Proof |
| Diethyl ether | 74.12 | 100 mL | - | Anhydrous |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 6 M (aq) |
Protocol:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal pieces (5.75 g, 0.25 mol) to a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel containing 150 mL of absolute ethanol. The addition should be portion-wise to control the exothermic reaction and hydrogen gas evolution. Allow the reaction to proceed until all sodium has dissolved completely.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution at room temperature, add diethyl malonate (36.2 mL, 0.25 mol) dropwise with stirring. After 15 minutes, add a solution of cyanoacetamide (21.0 g, 0.25 mol) dissolved in 100 mL of warm absolute ethanol.
-
Reaction: Heat the resulting mixture to reflux and maintain for 6 hours. A precipitate will form as the reaction progresses. Monitor the reaction completion by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Workup and Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Filter the thick slurry to collect the sodium salt of the product. Wash the solid with cold ethanol (50 mL) and then with diethyl ether (100 mL).
-
Acidification: Suspend the collected solid in 200 mL of cold water. While stirring vigorously in an ice bath, slowly add 6 M HCl until the pH of the solution is ~2-3. A white precipitate will form.
-
Final Product Collection: Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 60 °C to afford ethyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate as a white to off-white solid.
-
Expected Yield: 75-85%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Step 2: Synthesis of Ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate
This step is a Williamson ether synthesis. The 4-hydroxy group of the pyridone is deprotonated by the mild base, potassium carbonate, to form a phenoxide-like nucleophile. This nucleophile then attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group and forming the desired methyl ether. Acetone is a suitable polar aprotic solvent for this SN2 reaction.
Materials & Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Purity |
| Ethyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate | 197.17 | 39.4 g | 0.20 | - |
| Dimethyl sulfate (DMS) | 126.13 | 27.8 g (21.0 mL) | 0.22 | ≥99% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 41.5 g | 0.30 | Anhydrous |
| Acetone | 58.08 | 400 mL | - | Anhydrous |
Protocol:
-
Reaction Setup: To a 1 L round-bottom flask, add ethyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate (39.4 g, 0.20 mol), anhydrous potassium carbonate (41.5 g, 0.30 mol), and 400 mL of anhydrous acetone.
-
Reagent Addition: Stir the suspension vigorously. Carefully add dimethyl sulfate (21.0 mL, 0.22 mol) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (Eluent: 5% Methanol in Dichloromethane) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the salts with acetone (2 x 50 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a solid residue. Recrystallize the crude product from ethanol to yield pure ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate as a crystalline solid.
-
Expected Yield: 80-90%
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Step 3: Synthesis of this compound
The final step is a saponification, a classic base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This leads to the cleavage of the ethyl ester bond, forming a sodium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Figure 2: Saponification Reaction Mechanism.
Materials & Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Purity |
| Ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate | 211.20 | 31.7 g | 0.15 | - |
| Sodium Hydroxide (NaOH) | 40.00 | 9.0 g | 0.225 | ≥98% |
| Ethanol | 46.07 | 150 mL | - | 95% |
| Water | 18.02 | 150 mL | - | DI |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 6 M (aq) |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve sodium hydroxide (9.0 g, 0.225 mol) in a mixture of water (150 mL) and ethanol (150 mL).
-
Hydrolysis: Add ethyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate (31.7 g, 0.15 mol) to the basic solution. Heat the mixture to reflux for 2 hours. The solution should become clear as the starting material is consumed. Monitor by TLC.
-
Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, add 6 M HCl dropwise until the pH is approximately 2. A fine white precipitate will form.
-
Product Isolation: Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the product thoroughly with ice-cold water (3 x 50 mL) to remove any inorganic salts. Dry the solid under vacuum at 60 °C to yield the final product, this compound.
-
Expected Yield: 90-98%
-
Final Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
-
References
Application Notes & Protocols: Characterizing EZH2 Inhibitors Featuring the 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid Scaffold
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[1][2] EZH2 functions primarily by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), using S-adenosyl-L-methionine (SAM) as a methyl donor.[2][3] This H3K27me3 mark is a hallmark of transcriptionally silenced chromatin, and its dysregulation is frequently observed in many cancers, where EZH2 overexpression often correlates with advanced disease and poor prognosis.[1][4][5] This central role in oncogenesis has established EZH2 as a high-priority target for therapeutic intervention.[5][6]
A prominent class of EZH2 inhibitors has been developed around a common structural feature: a pyridone core that mimics the cofactor SAM, effectively blocking the enzyme's methyltransferase activity.[7][8] The compound 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid represents a foundational scaffold for many of these potent and selective inhibitors.
This document provides a comprehensive guide with detailed, field-proven protocols for characterizing the inhibitory activity of compounds based on this scaffold. We will cover both a direct biochemical assay to determine potency against the purified enzyme (IC50) and a cell-based assay to assess on-target efficacy in a relevant biological context (EC50).
Assay Principles and Strategy
The successful characterization of an EZH2 inhibitor requires a two-pronged approach:
-
Biochemical Potency (IC50): This is a direct measure of the inhibitor's ability to block the enzymatic activity of the purified PRC2 complex. The assay quantifies the reduction in H3K27me3 formation in the presence of the inhibitor. We will describe a chemiluminescence-based assay, which offers high sensitivity and avoids the use of radioisotopes.[9][10][11] The output is the IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Cellular Target Engagement (EC50): This assay determines if the inhibitor can penetrate the cell membrane, engage with EZH2 in its native environment, and reduce global H3K27me3 levels. We will detail a homogeneous AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) protocol.[12][13][14] This high-throughput method directly measures the endogenous H3K27me3 mark in cell lysates and provides an EC50 value, the concentration required for a 50% reduction of the cellular signal.
Quantitative Data Summary: A Benchmark for Success
To provide a frame of reference, the following table summarizes typical activity values for a well-characterized pyridone-based EZH2 inhibitor, GSK343.[15] A novel compound based on the this compound scaffold would be expected to show potency in a similar range.
| Parameter | Inhibitor | Target | Assay Type | Typical Value (nM) | Causality & Rationale |
| IC50 | GSK343 | Recombinant PRC2 | Biochemical (Enzymatic) | < 10 nM | Measures direct, competitive inhibition of the enzyme's catalytic site. A low nanomolar value indicates high potency. |
| EC50 | GSK343 | Endogenous EZH2 | Cellular (H3K27me3 levels) | ~50 - 200 nM | Measures on-target activity in a biological system, accounting for cell permeability and target engagement. This value is typically higher than the biochemical IC50. |
Part 1: Biochemical EZH2 Inhibition Assay (Chemiluminescent)
This protocol is designed to determine the IC50 value of a test compound by measuring its effect on the methyltransferase activity of the recombinant PRC2 complex.
Mechanism of EZH2 Catalysis and Inhibition
The diagram below illustrates the catalytic action of the PRC2 complex and the competitive inhibition mechanism of pyridone-based compounds.
Caption: EZH2 in the PRC2 complex uses SAM to methylate Histone H3. Pyridone-based inhibitors competitively block the SAM binding pocket, preventing catalysis.
Experimental Workflow: Biochemical Assay
Caption: Workflow for the chemiluminescent biochemical EZH2 inhibition assay.
Materials and Reagents
-
Enzyme: Recombinant human PRC2 complex (e.g., BPS Bioscience, Cat. #51004).
-
Substrate Plate: 96-well plate pre-coated with Histone H3 peptide (included in kits like BPS Bioscience, Cat. #52009L).[9][11]
-
Cofactor: S-adenosylmethionine (SAM).
-
Test Compound: this compound derivative, dissolved in 100% DMSO.
-
Positive Control Inhibitor: GSK343 or similar potent EZH2 inhibitor.
-
Antibodies:
-
Primary Antibody: Anti-H3K27me3 (e.g., rabbit monoclonal).
-
Secondary Antibody: HRP-labeled anti-rabbit IgG.
-
-
Detection Reagent: HRP chemiluminescent substrate (e.g., ECL).
-
Buffers:
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT). Expert Insight: DTT is included to maintain a reducing environment, which is critical for the stability and activity of many enzymes, including methyltransferases.
-
Wash Buffer (TBST): 1x TBS with 0.05% Tween-20.
-
Blocking Buffer: TBST with 2% BSA.
-
-
Equipment: Luminometer-capable microplate reader, multichannel pipettes.
Step-by-Step Protocol
-
Prepare Inhibitor Dilutions: a. Create a serial 1:3 dilution series of the test compound in 100% DMSO. Start from a high concentration (e.g., 1 mM). b. Dilute each DMSO concentration 1:50 into Assay Buffer. This creates the working inhibitor solutions with a final DMSO concentration of 2%. Trustworthiness: Keeping the final DMSO concentration constant across all wells (e.g., at 0.5-1%) is critical to avoid artifacts that can affect enzyme activity.[9]
-
Enzyme Reaction: a. To the wells of the H3-coated plate, add 25 µL of the working inhibitor solutions. For controls, add Assay Buffer with 2% DMSO (No Inhibition control) and a saturating concentration of the positive control inhibitor (Max Inhibition control). b. Add 50 µL of diluted PRC2 complex (prepare according to manufacturer's specifications in Assay Buffer) to each well. c. Initiate the reaction by adding 25 µL of SAM solution (concentration optimized as per manufacturer's guidelines, typically in the low µM range) to all wells. d. Incubate the plate at 30°C for 1 hour.
-
Immunodetection: a. Wash the plate 3 times with 200 µL of TBST per well. b. Block by adding 200 µL of Blocking Buffer to each well and incubating for 10 minutes at room temperature. c. Wash the plate 3 times with TBST. d. Add 100 µL of the primary anti-H3K27me3 antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature. e. Wash the plate 3 times with TBST. f. Add 100 µL of the HRP-labeled secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 30 minutes at room temperature. g. Wash the plate 5 times with TBST.
-
Signal Generation and Reading: a. Prepare the HRP chemiluminescent substrate according to the manufacturer's instructions. b. Add 100 µL of the substrate to each well. c. Immediately read the luminescence on a microplate reader.
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))
-
-
Determine IC50:
-
Plot % Inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Part 2: Cellular EZH2 Inhibition Assay (AlphaLISA)
This protocol measures the ability of a compound to inhibit EZH2 within a cellular context by quantifying the levels of endogenous H3K27me3.
Experimental Workflow: Cellular Assay
Caption: Workflow for the AlphaLISA-based cellular EZH2 inhibition assay.
Materials and Reagents
-
Cell Line: SU-DHL-6 (human B-cell lymphoma, carries an EZH2 Y641N activating mutation). Expert Insight: Using a cell line with a known EZH2 mutation provides a sensitive and disease-relevant model system.[12][16]
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Kit: AlphaLISA tri-methyl-Histone H3 Lysine 27 (H3K27me3) Cellular Detection Kit (e.g., Revvity, Cat. #AL722C).[14][16] This kit contains:
-
AlphaLISA Anti-H3K27me3 Acceptor beads
-
Streptavidin (SA)-coated Donor beads
-
Biotinylated Anti-Histone H3 (C-ter) Antibody
-
Cell-Histone Lysis, Extraction, and Detection Buffers
-
-
Test Compound: Dissolved in 100% DMSO.
-
Plates: White, opaque 384-well cell culture plates.
-
Equipment: Alpha-enabled microplate reader (e.g., EnVision).
Step-by-Step Protocol
-
Cell Seeding: a. Culture SU-DHL-6 cells to a healthy density. b. Seed 5,000 cells per well in 20 µL of culture medium into a 384-well plate. c. Incubate for 4-6 hours at 37°C, 5% CO2 to allow cells to settle.
-
Compound Treatment: a. Prepare a serial dilution of the test compound in culture medium. b. Add 5 µL of the diluted compound solutions to the cells. The final DMSO concentration should not exceed 0.5%. c. Include "No Compound" (vehicle control) and "No Cells" (background) wells. d. Incubate for 72-96 hours at 37°C, 5% CO2. Trustworthiness: A long incubation period is necessary because histone methylation is a stable epigenetic mark, and its reduction relies on cell division and histone turnover.
-
Cell Lysis and Histone Extraction (No-Wash Protocol): a. Following the kit manufacturer's protocol, add 5 µL of Cell-Histone Lysis Buffer to each well. b. Shake the plate gently for 15 minutes at room temperature. c. Add 5 µL of Cell-Histone Extraction Buffer to each well. d. Shake for 20 minutes at room temperature.
-
AlphaLISA Detection: a. Prepare the detection mix containing AlphaLISA Anti-H3K27me3 Acceptor beads and Biotinylated Anti-Histone H3 Antibody in the provided Detection Buffer. b. Add 15 µL of this mix to each well. c. Seal the plate and incubate for 60 minutes at room temperature.
-
Signal Generation and Reading: a. Prepare the Streptavidin-Donor bead solution in Detection Buffer. Expert Insight: Perform this step under subdued lighting as the Donor beads are light-sensitive.[17] b. Add 15 µL of the Donor bead solution to each well. c. Seal the plate, protect from light, and incubate for 60 minutes at room temperature. d. Read the plate on an Alpha-enabled reader, measuring emission at 615 nm.
Data Analysis
-
Calculate Percent H3K27me3 Signal:
-
% Signal = 100 * (Signal_Test - Signal_Background) / (Signal_Vehicle - Signal_Background)
-
Where Signal_Background is the reading from "No Cells" wells.
-
-
Determine EC50:
-
Plot % Signal versus the log concentration of the test compound.
-
Fit the data using a four-parameter logistic (4PL) equation with a variable slope to determine the EC50 value.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. EZH2 - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. probiologists.com [probiologists.com]
- 5. The roles of EZH2 in cancer and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. biocompare.com [biocompare.com]
- 12. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. revvity.com [revvity.com]
- 15. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for the Evaluation of 2-Pyridone Analogs in Cancer Cell Line Studies
Introduction: The Emerging Potential of the 2-Pyridone Scaffold in Oncology
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 2-pyridone motif, a key structural component in numerous bioactive molecules, has garnered significant attention for its therapeutic potential.[1][2] This scaffold is present in several FDA-approved drugs and is recognized for its ability to engage with a variety of biological targets, making it a "privileged structure" in drug discovery.[1]
While extensive research exists for a range of substituted 2-pyridone derivatives, this application note will use 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a representative compound for this class. Although specific anticancer activity for this particular molecule is not yet extensively documented in publicly available literature, its structural features align with those of other 2-pyridones that have demonstrated promising results in preclinical studies.[3][4] This document will, therefore, provide a comprehensive guide for researchers on how to approach the in vitro evaluation of such compounds in cancer cell line models. We will detail robust protocols for initial cytotoxicity screening and provide insights into the potential mechanisms of action that could be explored, based on the known activities of structurally related molecules.[3][5][6]
The protocols and methodologies outlined herein are designed to be adaptable and serve as a foundational framework for the rigorous investigation of novel 2-pyridone-based compounds as potential anticancer therapeutics.
Physicochemical Properties of the Representative Compound
A thorough understanding of a compound's physicochemical properties is critical for designing and interpreting in vitro studies. Below is a summary of the known properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | Biosynth |
| Molecular Weight | 169.14 g/mol | Biosynth |
| IUPAC Name | 4-methoxy-2-oxopyridine-3-carboxylic acid | PubChem |
| Storage Temperature | 10°C - 25°C | Biosynth |
Experimental Workflow for In Vitro Evaluation
The initial assessment of a novel compound's anticancer potential typically follows a tiered approach, beginning with broad cytotoxicity screening across a panel of cancer cell lines, followed by more detailed mechanistic studies for promising candidates.
Figure 1: A representative experimental workflow for the in vitro evaluation of a novel 2-pyridone compound.
Detailed Protocols
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] This protocol is designed for a 96-well plate format, which is ideal for screening a range of compound concentrations.[9]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[1][3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells that are in their logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000–10,000 cells per well) in a volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in medium only.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value from the curve, which is the concentration of the compound required to inhibit cell growth by 50%.
-
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
Should the primary screening reveal significant cytotoxic activity, the next logical step is to investigate the mechanism of cell death. This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[10]
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the harvested cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer (typically provided in an Annexin V-FITC Apoptosis Detection Kit).
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Potential Mechanisms of Action for 2-Pyridone Analogs
Based on published literature for structurally related compounds, 2-pyridone derivatives can exert their anticancer effects through various mechanisms:
-
Kinase Inhibition: Many 2-pyridone-containing molecules have been identified as potent inhibitors of various kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2, HER-2, and protein tyrosine kinases.[2][5] Inhibition of these kinases can disrupt downstream signaling pathways.
-
Induction of Apoptosis: As detailed in the protocol above, these compounds can trigger programmed cell death. This is often mediated through the upregulation of pro-apoptotic proteins and the activation of caspase cascades.
-
Cell Cycle Arrest: Some 2-pyridone derivatives have been shown to cause cell cycle arrest, frequently at the G2/M phase.[3] This is often associated with the upregulation of cell cycle inhibitors like p53 and p21 and the downregulation of cyclins.[3][4]
Figure 2: A potential signaling pathway modulated by 2-pyridone analogs in cancer cells.
Conclusion and Future Directions
The 2-pyridone scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and conceptual framework provided in this application note offer a clear path for the initial in vitro characterization of compounds such as this compound. Positive results from these foundational studies, particularly the determination of potent IC₅₀ values and the elucidation of a clear mechanism of action, would warrant further investigation, including in vivo xenograft studies and medicinal chemistry efforts to optimize the lead compound's efficacy and drug-like properties.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
Protocol for assessing the enzymatic inhibition kinetics of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Application Note: A General Protocol for Assessing the Enzymatic Inhibition Kinetics of Novel Compounds
Focus Compound: 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and characterization of enzyme inhibitors are cornerstones of modern drug development. Enzymes are crucial mediators of physiological and pathological processes, making them prime targets for therapeutic intervention. The compound this compound, a substituted 2-pyridone, belongs to a class of heterocyclic compounds with diverse biological activities. Characterizing its effect on specific enzyme targets is a critical step in elucidating its therapeutic potential.
This document provides a comprehensive, generalized protocol for determining the enzymatic inhibition kinetics of a novel compound, using this compound as the exemplar. The guide is designed to be adaptable to a wide range of enzyme systems (e.g., kinases, proteases, oxidoreductases) and provides a framework for determining key inhibitory parameters, including the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The narrative explains the causality behind experimental choices to ensure technical accuracy and robust, reproducible results.
Principle of the Assay
Enzyme kinetics studies the rate of enzyme-catalyzed reactions.[1][2] In the presence of an inhibitor, this rate decreases. The extent of this reduction is dependent on the inhibitor's concentration and its mechanism of action. This protocol follows a two-stage process:
-
IC₅₀ Determination: A series of experiments are run with a fixed concentration of enzyme and substrate against a range of inhibitor concentrations. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.[3][4] This value provides a measure of the inhibitor's potency under specific assay conditions.[3]
-
Mechanism of Action (MOA) Studies: To understand how the inhibitor works, kinetic assays are performed by varying the substrate concentration in the presence of fixed inhibitor concentrations. By analyzing the changes in the enzyme's kinetic parameters—the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.[5][6] This analysis allows for the calculation of the inhibition constant (Kᵢ), a true measure of the inhibitor's binding affinity that is independent of substrate concentration.[3][7]
Essential Materials and Reagents
This protocol assumes a generic enzyme assay where the product formation can be measured over time, for example, by a change in absorbance or fluorescence using a microplate reader.[8]
Equipment:
-
Microplate reader (spectrophotometer or fluorometer)
-
Calibrated single and multichannel pipettes
-
Low-volume, clear or black 96-well or 384-well plates (plate color depends on detection method)[9]
-
Reagent reservoirs
-
Incubator or temperature-controlled plate reader (37°C or optimal for the enzyme)
-
Dounce homogenizer (if using tissue/cell lysates)[9]
Reagents:
-
Test Inhibitor: this compound stock solution (e.g., 10 mM in 100% DMSO).
-
Enzyme: Purified enzyme of interest at a known concentration.
-
Substrate: Specific substrate for the target enzyme.
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES, or Phosphate buffer at a specific pH).[8] The buffer must be at room temperature before use.[9]
-
Cofactors: Any necessary cofactors for the enzyme (e.g., ATP, Mg²⁺, NADH).[8]
-
Positive Control Inhibitor: A known inhibitor of the target enzyme.
-
Solvent: The same solvent used for the test inhibitor (e.g., 100% DMSO).
Experimental Protocols
Part 1: Preliminary Assay Validation & Optimization
Before inhibitor screening, the enzyme assay itself must be validated to ensure robust and reproducible results.
Step 1.1: Determine Optimal Enzyme Concentration
-
Rationale: The enzyme concentration should be high enough to provide a strong signal over background but low enough so that the initial reaction rate is linear for a sufficient duration.
-
Procedure: Perform a titration of the enzyme concentration against a fixed, saturating concentration of the substrate. Select a concentration that yields a linear reaction rate for at least 10-15 minutes and consumes less than 15% of the total substrate to maintain initial velocity conditions.[10]
Step 1.2: Determine Substrate Kₘ
-
Rationale: The Michaelis constant (Kₘ) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ.[5][11] Knowing the Kₘ is essential for setting the substrate concentration in subsequent inhibition assays, as the apparent potency (IC₅₀) of competitive inhibitors is highly dependent on it.[7][10]
-
Procedure:
-
Measure the initial reaction velocity at a range of substrate concentrations (e.g., 8-12 concentrations, spanning from 0.1 x Kₘ to 10 x Kₘ).[10]
-
Plot the initial velocity versus substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.[10]
-
Step 1.3: Assess Compound Solubility and Interference
-
Rationale: Undissolved compound or intrinsic color/fluorescence of the compound can lead to false results.[8][12]
-
Procedure:
-
Solubility: Prepare the highest concentration of the inhibitor to be used in the assay buffer. Visually inspect for any precipitation.
-
Interference: In a well with buffer but no enzyme, add the inhibitor at various concentrations and measure the signal at the assay wavelength. Any significant signal should be subtracted from the corresponding experimental wells.[12]
-
Part 2: IC₅₀ Determination Workflow
-
Rationale: This experiment determines the inhibitor concentration that causes 50% inhibition of enzyme activity under specific, defined conditions.
-
Procedure:
-
Setup: Use a 96-well plate. The substrate concentration should ideally be set at or below its Kₘ value to effectively identify competitive inhibitors.[10]
-
Plate Layout: Design the plate to include controls (see Table 1).
-
Inhibitor Dilution: Prepare a serial dilution of this compound. A 10-point, 3-fold serial dilution starting from 100 µM is a common starting point. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells.[8] Allow them to pre-incubate for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.[8]
-
Data Collection: Immediately place the plate in a microplate reader and measure product formation over time (kinetic mode) or after a fixed incubation period (endpoint mode).
-
Table 1: Example Plate Layout for IC₅₀ Determination
| Well Contents | Purpose |
|---|---|
| Assay Buffer + Enzyme + Substrate + DMSO | 100% Activity Control (No Inhibition) |
| Assay Buffer + Substrate + DMSO | 0% Activity Control (Background) |
| Assay Buffer + Enzyme + Substrate + Test Inhibitor (Dilutions) | Test Wells |
| Assay Buffer + Enzyme + Substrate + Positive Control Inhibitor | Assay Validation Control |
Part 3: Mechanism of Action (MOA) Studies
-
Rationale: By systematically varying both substrate and inhibitor concentrations, we can determine the inhibition modality (competitive, non-competitive, etc.) and calculate the true inhibition constant, Kᵢ.
-
Procedure:
-
Setup: This is a matrix experiment. You will run multiple IC₅₀-style experiments, each at a different, fixed concentration of the substrate.
-
Substrate Concentrations: Choose a range of substrate concentrations around the Kₘ (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ).[13]
-
Inhibitor Concentrations: For each substrate concentration, perform a full titration of the inhibitor as done in the IC₅₀ experiment.
-
Data Collection: Measure the initial velocity for each combination of substrate and inhibitor concentration.
-
Data Analysis and Interpretation
Step 5.1: Calculating Percent Inhibition and IC₅₀
-
Subtract the background reading (0% activity control) from all wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))
-
Plot % Inhibition versus the log[Inhibitor].
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[3]
Step 5.2: Determining Kᵢ and Inhibition Mechanism
-
For the MOA data, calculate the initial velocity for each condition.
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/Velocity vs. 1/[Substrate]) for each fixed inhibitor concentration.[5][14]
-
Analyze the plot to determine the mechanism of inhibition (see Figure 2 and Table 2). While historically significant, Lineweaver-Burk plots can distort errors in the data.[6] It is highly recommended to confirm the results by fitting the velocity data directly to the appropriate mechanistic inhibition equations using non-linear regression, which is more accurate.[6]
Table 2: Interpreting Lineweaver-Burk Plots for Inhibition Type
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot Appearance |
|---|---|---|---|
| Competitive | Unchanged | Increases | Lines intersect on the Y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the X-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant. |
-
Calculating Kᵢ: Once the inhibition model is determined, the Kᵢ can be calculated using the appropriate equations, often derived from the relationships between the apparent Kₘ and Vₘₐₓ values obtained from the plots or directly from the non-linear regression fit. For competitive inhibition, the Cheng-Prusoff equation can be used to convert the IC₅₀ to a Kᵢ.[4][7] Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Visualizations
Experimental Workflow Diagram
Figure 1: A generalized workflow for characterizing enzyme inhibitors.
Models of Enzyme Inhibition Diagram
Figure 2: Simplified models of reversible enzyme inhibition.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing of reagents.[15] | Use calibrated pipettes; Mix plate gently after reagent addition; Prepare a master mix for reagents.[9] |
| No or Weak Signal | Inactive enzyme; Incorrect buffer pH/temperature; Substrate degradation.[15] | Verify enzyme activity with a positive control; Ensure optimal pH and temperature; Prepare fresh substrate solution and protect from light.[15] |
| Irreproducible IC₅₀ Values | Inhibitor instability or aggregation; Assay conditions not tightly controlled. | Test inhibitor stability in assay buffer over time[12]; Check for aggregation using detergents (e.g., Triton X-100)[12]; Ensure consistent incubation times and temperatures. |
| High Background Signal | Intrinsic color/fluorescence of inhibitor or substrate; Reagent contamination. | Run proper blank controls (inhibitor/substrate without enzyme) and subtract values[12]; Use fresh, high-purity reagents.[15] |
Conclusion
This application note provides a robust and adaptable framework for the kinetic characterization of novel enzyme inhibitors like this compound. By following a systematic approach—from initial assay validation to detailed mechanism-of-action studies—researchers can generate high-quality, reproducible data. Determining not only the potency (IC₅₀) but also the mechanism of inhibition (Kᵢ) is fundamental for lead optimization and provides critical insights that guide successful drug discovery programs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Enzyme Kinetics Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. courses.edx.org [courses.edx.org]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. benchchem.com [benchchem.com]
The Emerging Antiviral Potential of Dihydropyridine Derivatives: Application Notes and Protocols for Researchers
The relentless challenge of viral diseases necessitates a continuous search for novel therapeutic agents. Within the vast landscape of medicinal chemistry, the dihydropyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] While renowned for its role in cardiovascular medicine, the antiviral potential of dihydropyridine derivatives is a rapidly evolving field of investigation, offering promising new avenues for drug development. This guide provides an in-depth exploration of the application of dihydropyridine-based compounds in antiviral research, complete with mechanistic insights and detailed experimental protocols for their evaluation.
The Dihydropyridine Scaffold: A Versatile Tool in Antiviral Drug Discovery
The 1,4-dihydropyridine (DHP) core is a heterocyclic motif that has been extensively explored in medicinal chemistry. Its derivatives have shown a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and, notably, antiviral properties.[1][2] The versatility of the DHP scaffold allows for diverse chemical modifications, enabling the fine-tuning of its biological activity against various viral targets. Researchers have successfully synthesized and evaluated numerous DHP derivatives, demonstrating their potential to inhibit the replication of a range of viruses.
Mechanisms of Antiviral Action: A Multifaceted Approach
The antiviral activity of dihydropyridine derivatives is not confined to a single mechanism. Instead, these compounds have been shown to interfere with multiple stages of the viral life cycle. The specific mechanism of action is highly dependent on the substitutions on the dihydropyridine ring and the specific virus being targeted.
Inhibition of Viral Entry
One of the key mechanisms by which dihydropyridine derivatives exert their antiviral effects is by blocking the entry of the virus into the host cell. This can be achieved by targeting viral glycoproteins responsible for attachment and fusion with the host cell membrane. For instance, certain derivatives have been shown to inhibit the function of influenza virus hemagglutinin (HA), a crucial protein for viral entry.[4]
Diagram: Inhibition of Viral Entry by Dihydropyridine Derivatives
Caption: Dihydropyridine derivatives can block viral entry by targeting viral glycoproteins.
Targeting Viral Enzymes
Another critical antiviral strategy is the inhibition of essential viral enzymes. Dihydropyridine derivatives have been identified as potent inhibitors of viral polymerases and proteases, which are vital for the replication and maturation of viruses. For example, some diarylpyridine derivatives, which contain a pyridine ring (a close relative of dihydropyridine), have demonstrated potent inhibitory activity against the reverse transcriptase of HIV-1.[1]
Diagram: Inhibition of Viral Replication via Enzyme Targeting
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjpmr.com [wjpmr.com]
- 4. Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Molecular Blueprint: A Guide to the Spectroscopic Characterization of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Introduction: The Critical Role of Structural Verification in Drug Development
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound featuring a pyridone scaffold, represents a class of molecules with significant potential in medicinal chemistry due to their diverse biological activities. The precise elucidation of its molecular structure is paramount to understanding its chemical reactivity, pharmacokinetic properties, and mechanism of action.
This comprehensive guide provides detailed application notes and protocols for the spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific principles that govern each technique. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, we present a holistic approach to structural verification, ensuring the integrity and reproducibility of scientific findings.
Logical Workflow for Spectroscopic Analysis
The characterization of a novel compound like this compound follows a logical progression of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[1] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular skeleton.
Expertise & Experience: The Rationale Behind NMR Experimental Choices
For this compound, the choice of solvent is critical. Due to the presence of a carboxylic acid and a polar pyridone ring, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity ensures good sample solubility, and its ability to form hydrogen bonds with the analyte can reveal the presence of exchangeable protons (from the -COOH and -NH groups), which appear as broad signals. Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for accurate chemical shift measurements.[2]
A standard ¹H NMR experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. A ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments.[3]
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| -COOH | 12.0 - 13.0 (broad s) | ~165 | The acidic proton is highly deshielded and often broad due to exchange. The carbonyl carbon is in a typical range for a carboxylic acid. |
| -NH | 10.0 - 11.0 (broad s) | - | The amide-like proton in the pyridone ring is deshielded and often broad. |
| Ring CH (C5-H) | 7.5 - 7.8 (d) | ~140 | This proton is adjacent to the electron-withdrawing nitrogen and is deshielded. It will appear as a doublet due to coupling with C6-H. |
| Ring CH (C6-H) | 6.0 - 6.3 (d) | ~98 | This proton is coupled to C5-H and is shielded relative to it. |
| -OCH₃ | 3.8 - 4.0 (s) | ~56 | The methoxy protons are a singlet and their chemical shift is characteristic. The carbon is in the typical range for a methoxy group. |
| Ring C=O (C2) | - | ~160 | The carbonyl carbon of the pyridone ring is significantly deshielded. |
| Ring C-COOH (C3) | - | ~105 | This carbon is part of the double bond and is attached to the carboxylic acid. |
| Ring C-OCH₃ (C4) | - | ~168 | This carbon is attached to the oxygen of the methoxy group and is highly deshielded. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Weigh 10-20 mg of this compound for ¹H NMR, and 50-75 mg for ¹³C NMR.[2][7]
-
Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[9]
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm.
-
Employ a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 240 ppm.
-
Employ a 45-degree pulse angle with proton decoupling.
-
Set the relaxation delay to 5 seconds.
-
Acquire 1024-4096 scans, depending on the sample concentration.
-
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) and coupling constants in the ¹H NMR spectrum to establish proton connectivity.[10][11][12][13]
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.[2]
Expertise & Experience: Choosing the Right Ionization Method
Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound.[14][15] ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation in the ion source.[14] Given the presence of the acidic carboxylic acid group, negative ion mode ESI is expected to be particularly effective.
Predicted Mass Spectrum and Fragmentation
The exact mass of this compound (C₇H₇NO₄) is 169.0375 g/mol .
-
Positive Ion Mode (ESI+): The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 170.0448.
-
Negative Ion Mode (ESI-): The base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 168.0302.
Tandem mass spectrometry (MS/MS) of the parent ion can induce fragmentation, providing valuable structural clues.
Caption: Predicted ESI(-) Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
-
Instrument Parameters (LC-MS/MS System):
-
Liquid Chromatography (for sample introduction):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution from 5% to 95% acetonitrile in water over several minutes.
-
-
Mass Spectrometry (ESI source):
-
Positive Ion Mode:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Temperature: 300 - 350 °C
-
Drying Gas Flow: 8 - 12 L/min
-
-
Negative Ion Mode:
-
Capillary Voltage: -3.0 to -4.0 kV
-
Drying Gas (N₂) Temperature: 300 - 350 °C
-
Drying Gas Flow: 8 - 12 L/min
-
-
-
MS/MS Analysis:
-
Isolate the parent ion (m/z 170 in positive mode or m/z 168 in negative mode) in the first quadrupole.
-
Apply collision energy (typically 10-30 eV) in the collision cell to induce fragmentation.
-
Scan for product ions in the second quadrupole.
-
-
-
Data Interpretation:
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[20][21]
Expertise & Experience: Sample Preparation for High-Quality Spectra
For a solid sample like this compound, the KBr pellet method is a standard and reliable technique.[4][5][10][22][23] It involves intimately mixing a small amount of the finely ground sample with dry potassium bromide powder and pressing the mixture into a transparent pellet. This minimizes light scattering and produces a high-quality spectrum.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | -COOH | O-H stretch | Strong, very broad |
| ~3100 | -NH (pyridone) | N-H stretch | Medium, broad |
| ~3050 | =C-H (ring) | C-H stretch | Medium |
| 2950 - 2850 | -OCH₃ | C-H stretch | Medium |
| ~1720 | -COOH | C=O stretch | Strong, sharp |
| ~1650 | -C=O (pyridone) | C=O stretch | Strong, sharp |
| ~1600 & ~1470 | C=C (ring) | C=C stretch | Medium to strong |
| ~1250 | C-O (methoxy) | C-O stretch | Strong |
Data compiled from standard IR correlation charts.[24][25][26]
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Gently grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.[4]
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder and mix thoroughly with the sample.[4]
-
Transfer the mixture to a pellet die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[10]
-
-
Instrument Parameters:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Interpretation:
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[17][27][28] The pyridone ring in the target molecule constitutes a chromophore that absorbs UV radiation.
Expertise & Experience: The Impact of Solvent and pH
The position of the maximum absorbance (λmax) can be influenced by the polarity of the solvent (solvatochromism).[8][29] Therefore, it is crucial to record the solvent used. For compounds with acidic or basic functional groups, like our target molecule, the pH of the solution can significantly affect the UV-Vis spectrum by altering the ionization state of the molecule. It is advisable to run spectra in neutral, acidic, and basic media to observe these shifts.
Predicted UV-Vis Absorption
Based on the conjugated pyridone system, this compound is expected to exhibit a λmax in the range of 280-320 nm.[30][31]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax.
-
-
Instrument Parameters:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Scan the sample from 400 nm to 200 nm.
-
-
Data Analysis:
-
Determine the λmax from the spectrum.
-
To determine the molar absorptivity (ε), prepare a series of solutions of known concentrations and measure their absorbance at the λmax.
-
Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert Law (A = εbc), will be the molar absorptivity (assuming a path length, b, of 1 cm).
-
Conclusion
The synergistic application of NMR, MS, FTIR, and UV-Vis spectroscopy provides a robust and comprehensive framework for the structural characterization of this compound. Each technique yields complementary information, and together, they allow for the unambiguous determination of the molecular formula, connectivity, and functional group composition. The protocols and interpretive guidelines presented in this document are designed to ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity in research and development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | C8H8NO4- | CID 25202556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 5. NMR chemical shift prediction of pyridines [stenutz.eu]
- 6. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 7. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C8H9NO4 | CID 440344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ekwan.github.io [ekwan.github.io]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 21. rsc.org [rsc.org]
- 22. uanlch.vscht.cz [uanlch.vscht.cz]
- 23. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 38076-81-2 [sigmaaldrich.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. researchgate.net [researchgate.net]
- 31. utsc.utoronto.ca [utsc.utoronto.ca]
Application Notes & Protocols: In Vivo Efficacy Testing of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust in vivo experimental plan to evaluate the efficacy of a novel compound, 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (herein referred to as MODHPC). Due to the structural similarity of MODHPC to known inhibitors of prolyl-hydroxylase domain (PHD) enzymes, we will proceed under the scientifically-grounded hypothesis that MODHPC acts as a PHD inhibitor, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This mechanism is a clinically validated strategy for stimulating erythropoiesis. Consequently, the protocols detailed herein will focus on testing the efficacy of MODHPC in a preclinical model of renal anemia. This guide covers preliminary pharmacokinetic and safety assessments, mechanism-of-action confirmation, and a detailed efficacy study protocol, complete with data analysis and visualization guidelines.
Part 1: Foundational Rationale and Strategic Overview
The discovery of novel therapeutics requires a logical, stepwise progression from a molecular hypothesis to preclinical proof-of-concept. The core structural motif of MODHPC, a substituted 2-oxo-1,2-dihydropyridine, is present in several known inhibitors of HIF prolyl-hydroxylases (PHDs). These enzymes are critical regulators of the cellular response to hypoxia. Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for ubiquitination and proteasomal degradation. By inhibiting PHDs, a compound can prevent this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of target genes, including erythropoietin (EPO). This leads to the production of red blood cells, offering a therapeutic approach for anemia, particularly in the context of chronic kidney disease (CKD).
Our experimental strategy is therefore designed to first establish a safe and effective dosing regimen through pharmacokinetic (PK) and toxicology studies. We will then confirm the proposed mechanism of action in vivo before proceeding to a definitive efficacy study in a validated animal model of renal anemia.
Diagram: Hypothesized Mechanism of Action of MODHPC
Caption: Hypothesized mechanism of MODHPC as a PHD inhibitor.
Part 2: Pre-Efficacy Assessment: Pharmacokinetics & Acute Toxicology
Before embarking on a costly and lengthy efficacy study, it is imperative to understand the compound's behavior in the biological system and establish a safe dose range.
Protocol: Single-Dose Pharmacokinetic (PK) Study in Mice
Objective: To determine the key PK parameters of MODHPC (Cmax, Tmax, AUC, t1/2) following oral (PO) and intravenous (IV) administration to establish bioavailability and inform dose selection for subsequent studies.
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old (n=3 per timepoint per route). Use of a single, common mouse strain is appropriate for initial discovery PK studies.[1][2]
-
Compound Formulation:
-
IV: Dissolve MODHPC in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline). Filter-sterilize.
-
PO: Dissolve or suspend MODHPC in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
-
-
Dosing:
-
IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein.
-
PO Group: Administer a single dose of 10 mg/kg by oral gavage. The volume should not exceed 10 mL/kg (or 2 ml/100 g body weight for aqueous solutions).[3]
-
-
Sample Collection:
-
Collect blood samples (approx. 30-50 µL) via submandibular or saphenous vein bleeding at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[4]
-
Use a sparse sampling design where each mouse contributes 2-3 time points to minimize animal stress and blood loss.[5]
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
-
Sample Processing & Analysis:
-
Centrifuge blood at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of MODHPC in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Determine Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (%F = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).
-
Table 1: Example Pharmacokinetic Data Summary
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | 1500 ng/mL | 800 ng/mL |
| Tmax | 0.08 hr | 1.0 hr |
| AUC (0-inf) | 3000 hrng/mL | 6000 hrng/mL |
| t1/2 | 2.5 hr | 3.0 hr |
| Oral Bioavailability (%F) | - | 40% |
Protocol: Acute Oral Toxicity "Limit Test"
Objective: To determine the acute toxicity of MODHPC after a single oral dose and to identify a Maximum Tolerated Dose (MTD) to guide dose selection for efficacy studies, following OECD and FDA guidelines.[3][6][7]
Methodology:
-
Animals: Male and female Sprague-Dawley rats, 8-10 weeks old (n=5 per sex).
-
Dosing:
-
Administer a single, high dose of MODHPC (limit dose of 2000 mg/kg) via oral gavage to animals fasted overnight.[8]
-
If mortality occurs at 2000 mg/kg, subsequent groups will be dosed at lower levels (e.g., 1000, 500 mg/kg) to determine the approximate lethal dose.
-
-
Observations:
-
Monitor animals closely for the first 4 hours post-dosing, and then daily for 14 days.[9]
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects, behavior).
-
Record body weight prior to dosing and on days 7 and 14.
-
-
Endpoint:
-
At day 14, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study) to identify any target organ toxicities.
-
Part 3: In Vivo Proof-of-Concept and Efficacy Testing
With PK and safety data in hand, the next phase is to confirm the mechanism of action in vivo and then test for efficacy in a disease-relevant model.
Protocol: Acute Pharmacodynamic (PD) Study for HIF-1α Stabilization
Objective: To confirm that oral administration of MODHPC leads to the stabilization of HIF-1α protein in the target organ (kidney).
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old (n=4 per group).
-
Dosing:
-
Vehicle Group: Administer vehicle (0.5% methylcellulose) PO.
-
MODHPC Groups: Administer MODHPC at three dose levels (e.g., 10, 30, and 100 mg/kg) PO, based on PK and toxicology data.
-
Positive Control: Administer a known PHD inhibitor (e.g., Daprodustat) at an effective dose.
-
-
Tissue Collection:
-
At a timepoint corresponding to the expected Tmax or slightly after (e.g., 2-4 hours post-dose), euthanize mice.
-
Perfuse animals with ice-cold PBS to remove blood.
-
Rapidly excise kidneys, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Analysis (Western Blot):
-
Prepare nuclear protein extracts from kidney tissue.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against HIF-1α and a nuclear loading control (e.g., Lamin B1).
-
Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software. An increase in the HIF-1α signal relative to the loading control indicates protein stabilization.[10][11]
-
Diagram: Overall Experimental Workflow
Caption: A strategic workflow for in vivo evaluation of MODHPC.
Protocol: Efficacy Study in an Adenine-Induced Renal Anemia Model
Objective: To evaluate the long-term efficacy of MODHPC in correcting anemia in a mouse model of chronic kidney disease (CKD). The adenine-induced model is chosen for its stability and clinical relevance in mimicking renal anemia.[12]
Methodology:
-
Disease Induction (Weeks 1-4):
-
Animals: Male C57BL/6 mice, 6 weeks old.
-
Induction Group (n=30): Administer adenine at 50 mg/kg by oral gavage daily for 28 days to induce CKD and anemia.[12]
-
Sham Group (n=10): Administer vehicle (0.5% methylcellulose) daily for 28 days.
-
At the end of week 4, confirm anemia by measuring baseline hematocrit (Hct) and hemoglobin (Hb). Animals with a significant drop in Hct/Hb will be used for the treatment phase.
-
-
Treatment Phase (Weeks 5-8):
-
Randomize anemic mice into treatment groups (n=10 per group):
-
Group 1 (Vehicle): Adenine-treated mice receiving vehicle PO, daily.
-
Group 2 (MODHPC Low Dose): Adenine-treated mice receiving X mg/kg MODHPC PO, daily.
-
Group 3 (MODHPC High Dose): Adenine-treated mice receiving Y mg/kg MODHPC PO, daily.
-
Group 4 (Sham Control): Healthy mice receiving vehicle PO, daily.
-
-
-
Efficacy Endpoints & Monitoring:
-
Weekly Monitoring: Record body weight and collect a small blood sample (tail snip or saphenous vein) for hematology.
-
Primary Endpoints:
-
Hemoglobin (Hb) and Hematocrit (Hct) levels.
-
Red Blood Cell (RBC) count.
-
-
Secondary/Exploratory Endpoints (at terminal timepoint):
-
Serum EPO concentration (measured by ELISA).
-
Kidney function markers (Serum Creatinine and BUN).
-
Histopathology of the kidney (H&E and Masson's Trichrome staining for fibrosis).
-
-
-
Terminal Procedures (End of Week 8):
-
Euthanize all animals.
-
Collect terminal blood via cardiac puncture for a complete hematology panel and serum chemistry.
-
Collect kidneys for histopathology and biomarker analysis (e.g., qPCR for HIF target genes).
-
Table 2: Efficacy Study Dosing and Monitoring Schedule
| Study Week | Disease Induction (Daily) | Treatment (Daily) | Blood Sampling (Weekly) | Terminal Endpoints |
| 1-4 | Adenine (50 mg/kg) or Vehicle | - | Baseline (Week 4) | - |
| 5 | - | Vehicle or MODHPC (X, Y mg/kg) | Yes | - |
| 6 | - | Vehicle or MODHPC (X, Y mg/kg) | Yes | - |
| 7 | - | Vehicle or MODHPC (X, Y mg/kg) | Yes | - |
| 8 | - | Vehicle or MODHPC (X, Y mg/kg) | Yes | Yes (Full Panel) |
Part 4: Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical tests for data analysis. For comparing multiple treatment groups to a vehicle control, use a one-way ANOVA followed by Dunnett's post-hoc test. For data collected over time (e.g., weekly hemoglobin), use a two-way repeated-measures ANOVA. A p-value < 0.05 is typically considered statistically significant.
-
Interpreting Outcomes: A successful outcome would be a statistically significant, dose-dependent increase in hemoglobin and hematocrit in the MODHPC-treated groups compared to the vehicle-treated anemic group. This should ideally be accompanied by an increase in serum EPO levels, confirming the on-target effect. No significant adverse effects on body weight or kidney function markers (beyond the effects of adenine) should be observed.
References
- 1. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. eCFR :: 40 CFR Part 799 Subpart H -- Health Effects Test Guidelines [ecfr.gov]
- 9. nationalacademies.org [nationalacademies.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives. This molecule is a crucial building block in medicinal chemistry, notably as a key precursor for several second-generation HIV-1 integrase strand transfer inhibitors (INSTIs) like Dolutegravir and Cabotegravir[1]. Its synthesis, while well-documented, presents several challenges that can impact yield, purity, and scalability.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address common issues encountered in the laboratory. We aim to provide not just solutions, but also the underlying chemical principles to empower researchers to make informed decisions.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the pyridone synthesis is consistently low. What are the most critical parameters to investigate?
A: Low yield is a common issue that typically points to problems in one of the core synthetic steps: the initial condensation, the cyclization, or the final hydrolysis.
-
Step 1: Enamine Formation: The reaction of a β-ketoester like methyl 4-methoxyacetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) is the first critical step[1]. This reaction should be run under anhydrous conditions, as moisture can hydrolyze the DMF-DMA. The reaction is often run at room temperature or with gentle heating. An excess of DMF-DMA is typically used to drive the reaction to completion[1].
-
Step 2: Cyclization: The cyclization of the resulting vinylogous amide with dimethyl oxalate is the most pivotal and sensitive step. The choice of base and solvent is crucial. Strong bases like sodium methoxide or lithium methoxide are required to deprotonate the amide nitrogen, initiating the cyclization cascade[1]. The reaction temperature must be carefully controlled; GSK's process notes cyclization at 30 °C, while Cipla's continuous flow method uses 70 °C, highlighting that optimization is key[1]. Incomplete reaction at this stage is a primary cause of low overall yield.
-
Step 3: Regioselective Hydrolysis: The final step often involves the selective hydrolysis of one of two ester groups. Using a strong base like lithium hydroxide (LiOH) at low temperatures (e.g., 0 °C) is reported to achieve regioselectivity[1]. If this step is not controlled, you can get a mixture of the desired product, the di-acid, or unreacted diester, all of which complicate purification and reduce the isolated yield of the target molecule.
Q2: I am observing significant byproducts in my final product. How can I identify and mitigate them?
A: Side reactions are a major challenge. The most common byproduct issues are transesterification and incomplete hydrolysis.
A prime example of an unwanted side reaction is transesterification . This occurs if your starting materials have different ester functionalities and the reaction conditions facilitate ester exchange. For instance, reacting a benzyl ester intermediate with dimethyl oxalate in the presence of sodium methoxide (generated in methanol) can lead to the formation of the bis-methyl ester product instead of the expected benzyl methyl diester[1][2].
Mitigation Strategies:
-
Consistent Solvents/Reagents: When possible, use reagents and solvents with consistent alkyl groups. If using dimethyl oxalate and sodium methoxide, ensure the starting ketoester is also a methyl ester.
-
Alternative Deprotection: One effective, albeit longer, route to achieve perfect regioselectivity involves creating a bis-methyl ester and then refluxing it with benzyl alcohol to form the desired benzyl ester. This can then be cleanly converted to the carboxylic acid via catalytic hydrogenation, completely avoiding a selective hydrolysis step[1].
-
Controlled Hydrolysis: For selective hydrolysis, precise control of temperature (0 °C or below) and stoichiometry of the base (e.g., LiOH) is critical to prevent hydrolysis of both ester groups[1].
Q3: Purification of the final carboxylic acid is proving difficult, with the product appearing oily or impure after acidification. What is the best practice for isolation?
A: The physical properties of pyridone carboxylic acids can make them challenging to purify. The final product's purity is highly dependent on a clean workup.
-
pH Control during Precipitation: After hydrolysis, the reaction mixture is typically acidic. The target carboxylic acid will precipitate out of the aqueous solution upon careful acidification (e.g., with 2N HCl)[1]. The key is to adjust the pH slowly to the isoelectric point of the molecule to induce clean crystallization and avoid the formation of oils. Check the pH frequently.
-
Recrystallization: This is the most effective method for purification. The literature suggests that a single recrystallization from solvents like isopropanol or a methanol/water mixture can significantly improve purity[1]. Loss of product during recrystallization can be a factor in lower overall yields, but it is often necessary for achieving high purity[1].
-
Common Impurities: Be aware of common impurities such as the unhydrolyzed diester precursor or the di-acid byproduct. These can often be identified by ¹H NMR spectroscopy by looking for the presence of multiple ester signals (e.g., -OCH₃ singlets) or their complete absence.
Troubleshooting Guide: At a Glance
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion in Cyclization Step | 1. Insufficiently strong or active base. 2. Presence of moisture deactivating the base. 3. Reaction temperature too low. | 1. Use freshly prepared sodium/lithium methoxide. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Optimize temperature; try gradually increasing from 30 °C to 70 °C.[1] |
| Formation of Transesterification Byproduct | Mismatch between ester groups in reactants and alcohol solvent/base (e.g., benzyl ester with methoxide). | 1. Use a base/solvent system consistent with the ester group. 2. Consider a protecting group strategy, such as using a benzyl ester that can be removed via hydrogenation.[1][2] |
| Mixture of Mono- and Di-hydrolyzed Products | 1. Incorrect stoichiometry of hydrolysis reagent (e.g., LiOH). 2. Reaction temperature too high or reaction time too long. | 1. Use precisely 1.0 equivalent of LiOH for selective mono-hydrolysis. 2. Maintain temperature at 0 °C or below and monitor the reaction closely by TLC or LC-MS.[1] |
| Product Oils Out During Workup | Rapid or improper pH adjustment during acidification. | 1. Cool the solution in an ice bath before acidification. 2. Add acid dropwise with vigorous stirring. 3. If an oil forms, try adding a small amount of a co-solvent (e.g., methanol) to induce crystallization. |
| Final Product Purity is Low (<99%) | Incomplete reaction or presence of closely-related side products. | Perform a final recrystallization from a suitable solvent system like isopropanol or methanol/water.[1] |
Detailed Experimental Protocol
This protocol is an adapted batch-process representation based on methodologies developed for synthesizing key pyridone precursors for INSTIs[1].
Step 1: Synthesis of (E)-methyl 2-((dimethylamino)methylene)-4-methoxy-3-oxobutanoate
-
To a round-bottom flask equipped with a magnetic stirrer, add methyl 4-methoxyacetoacetate (1.0 eq).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Stir the mixture at room temperature for 1.5-2 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or ¹H NMR until the starting ketoester is consumed.
-
Remove the excess DMF-DMA and volatile byproducts under reduced pressure to yield the crude product, which is often used directly in the next step.
Step 2: Synthesis of methyl 1-(2,2-dimethoxyethyl)-4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate intermediate
-
Dissolve the crude product from Step 1 in an anhydrous solvent such as methanol.
-
Add aminoacetaldehyde dimethyl acetal (1.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours until the formation of the secondary vinylogous amide is complete (monitored by TLC/LC-MS).
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a solution of sodium methoxide (2.0 eq) in anhydrous methanol.
-
Add a solution of dimethyl oxalate (1.1 eq) in anhydrous methanol to the reaction mixture, followed by the slow addition of the sodium methoxide solution.
-
Stir the reaction at 30-50 °C for 4-6 hours.
-
Upon completion, cool the mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) before removing the solvent under reduced pressure.
Step 3: Synthesis of 1-(2,2-dimethoxyethyl)-4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
-
Dissolve the crude diester from Step 2 in a suitable solvent like a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of lithium hydroxide (LiOH) (1.0 eq) in water dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-5 hours, monitoring for the disappearance of the starting material.
-
Once the reaction is complete, carefully acidify the mixture with 2N HCl to a pH of ~2-3.
-
The product should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
For higher purity, recrystallize the solid from isopropanol or a methanol/water mixture[1].
Visualizations
Core Reaction Mechanism: Pyridone Ring Formation
Caption: Key steps in the base-catalyzed cyclization to form the pyridone ring.
Troubleshooting Workflow for Synthesis
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield, purity, and scalability of this important heterocyclic scaffold. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common synthetic challenges, providing you with the expert insights needed to troubleshoot and optimize your experimental design.
The synthesis of this target molecule is typically a multi-step process, primarily involving the formation of a 4-hydroxy-2-pyridone precursor followed by a crucial, and often problematic, O-methylation step. This guide is structured to address issues sequentially, from ring formation to final product isolation.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common high-level questions regarding the synthesis.
Q1: What is the most common synthetic route and where are the primary yield-loss points?
A1: The most prevalent and adaptable strategy involves two key stages:
-
Pyridone Ring Formation: Construction of the 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid core. This is often achieved via a condensation reaction between an active methylene compound (e.g., cyanoacetamide, Meldrum's acid) and a 1,3-dicarbonyl compound or its equivalent.[1][2] A major yield-loss point here is the formation of side products due to competing reaction pathways and incomplete cyclization.
-
Selective O-Methylation: Methylation of the 4-hydroxy group. This step is the most critical bottleneck. The primary challenge is achieving high selectivity for O-methylation over competing N-methylation of the pyridone nitrogen, which leads to a difficult-to-separate isomeric byproduct.[3][4]
Q2: My overall yield is consistently low (<30%). What should I investigate first?
A2: A chronically low yield points to a systemic issue rather than a minor inefficiency. The first parameter to scrutinize is the methylation step's regioselectivity. Analyze your crude product by ¹H NMR and LC-MS to quantify the ratio of the desired O-methylated product versus the N-methylated isomer. If significant N-methylation is observed, optimizing the base, solvent, and temperature of this reaction will provide the most substantial yield improvement.
Q3: Can harsh reaction conditions, like high heat, cause product degradation?
A3: Yes. While the pyridone ring itself is relatively stable, the carboxylic acid moiety can be susceptible to decarboxylation, especially at high temperatures in the presence of a base.[5] If you are refluxing for extended periods (e.g., >8 hours) during the methylation or cyclization steps and observing gas evolution or a drop in yield upon scale-up, consider lowering the temperature and extending the reaction time.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures with detailed causal analysis and validated solutions.
A. Issues in Pyridone Ring Formation
Problem: The initial cyclization reaction to form the 4-hydroxy-2-pyridone precursor has a low yield or fails entirely.
-
Probable Cause 1: Suboptimal Base/Catalyst. The condensation and subsequent cyclization are highly dependent on the choice of base. A base that is too weak may not sufficiently deprotonate the active methylene compound, while a base that is too strong can promote side reactions like self-condensation of the starting materials.
-
Solution 1: Catalyst Screening. For reactions involving active methylene compounds like cyanoacetamide, a moderately strong base is required. While alkali hydroxides (KOH) can be effective, they can also lead to hydrolysis of nitrile or ester groups.[1] Consider screening milder organic bases like piperidine or using a phase-transfer catalyst (PTC) such as tetrabutylammonium hydrogen sulfate (TBAHSU) to improve reaction efficiency under two-phase conditions.[6]
-
Probable Cause 2: Inefficient Water Removal. The cyclization step is a condensation reaction that releases water. In many solvent systems, the accumulation of water can inhibit the reaction from reaching completion by Le Châtelier's principle.
-
Solution 2: Implement Dehydration. If your reaction is run in a solvent like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove water as it is formed. For other solvents, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial, though care must be taken to ensure they are compatible with the reaction conditions.
B. Challenges in the 4-OH Methylation Step
Problem: The methylation reaction produces a mixture of the desired 4-methoxy product (O-methylation) and the 1-methyl-4-oxo isomer (N-methylation).
This is the most common and critical issue. The pyridone exists in tautomeric equilibrium, and its anion is an ambident nucleophile with reactive sites at both the 4-oxygen and the 1-nitrogen. The ratio of O- vs. N-alkylation is heavily influenced by the reaction conditions.[3][4]
-
Probable Cause 1: Hard vs. Soft Nucleophile/Electrophile Mismatch (HSAB Theory). According to Hard and Soft Acid-Base (HSAB) theory, hard electrophiles preferentially react with hard nucleophiles, and soft with soft. The oxygen anion is a "harder" nucleophile than the nitrogen anion. "Hard" methylating agents (e.g., dimethyl sulfate) favor O-alkylation, while "softer" ones (e.g., methyl iodide) can lead to more N-alkylation.
-
Solution 1: Choice of Methylating Agent. While methyl iodide is commonly used, consider switching to dimethyl sulfate (DMS) or trimethyloxonium tetrafluoroborate (Meerwein's salt). These are harder electrophiles and can significantly improve the O/N methylation ratio in favor of your desired product. Safety Note: DMS is extremely toxic and must be handled with appropriate engineering controls and personal protective equipment.
-
Probable Cause 2: Solvent and Counter-ion Effects. The solvent system and the counter-ion of the base play a crucial role.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents strongly solvate the cation (e.g., K⁺ from K₂CO₃), leaving a more "naked" and highly reactive anion. This often favors reaction at the more nucleophilic nitrogen atom, leading to undesired N-methylation.[3]
-
Polar Protic Solvents (Methanol, Ethanol): These solvents can form hydrogen bonds with the oxygen anion, making it less nucleophilic and thereby increasing the proportion of N-alkylation.
-
-
Solution 2: Solvent Optimization. The optimal choice is often a nonpolar or moderately polar aprotic solvent like acetone or THF. In these solvents, the cation remains more closely associated with the oxygen anion (ion pairing), sterically hindering the nitrogen atom and promoting reaction at the oxygen, thus favoring O-methylation.[3]
-
Probable Cause 3: Inappropriate Base. The choice of base affects the equilibrium concentration of the nucleophilic species.
-
Solution 3: Base Selection. Potassium carbonate (K₂CO₃) is a common and effective choice. It is a heterogeneous base in solvents like acetone, which can help promote O-alkylation. Stronger, more soluble bases like sodium hydride (NaH) or potassium tert-butoxide can lead to a higher concentration of the free anion, potentially increasing N-alkylation.
Caption: Workflow for troubleshooting poor regioselectivity in the methylation step.
| Parameter | Condition A (Typical) | Condition B (Optimized for O-Methylation) | Expected Outcome |
| Methylating Agent | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) | Increased O-selectivity with harder electrophile. |
| Base | NaH | K₂CO₃ | Heterogeneous base promotes ion-pairing, favoring O-alkylation. |
| Solvent | DMF | Acetone | Less polar solvent enhances ion-pairing, sterically shielding N-site. |
| Temperature | 60-80 °C | Room Temp to 40 °C | Milder conditions can improve selectivity. |
C. Product Isolation and Purification
Problem: The final carboxylic acid product is difficult to purify or isolate.
-
Probable Cause 1: Solubility Issues. The zwitterionic character of amino acids is mirrored here; the molecule has both a basic nitrogen (in the ring) and an acidic carboxylic acid group. This can lead to high polarity and poor solubility in common organic solvents, but high solubility in water, making extraction difficult.
-
Solution 1: pH-Controlled Extraction. The key is to suppress the ionization of one group to make the molecule more organic-soluble.
-
During workup, first acidify the aqueous solution with cold 1M HCl to a pH of ~2-3. This protonates the carboxylate, neutralizing its charge.
-
The resulting protonated species will be significantly more soluble in organic solvents like ethyl acetate or a chloroform/isopropanol mixture.
-
Extract multiple times to ensure complete recovery.
-
-
Probable Cause 2: Contamination with Isomeric Byproduct. If optimization of the methylation step is not fully successful, the N-methyl isomer will co-purify with the desired product.
-
Solution 2: Chromatographic Separation or Recrystallization. The two isomers often have different polarity and crystal packing properties.
-
Chromatography: Use column chromatography on silica gel. A gradient elution starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity may be required. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid on the silica.
-
Recrystallization: Carefully screen solvents for recrystallization. A solvent system where one isomer is significantly more soluble than the other (e.g., ethanol/water, acetone/hexane) can be highly effective for purification on a larger scale.
-
Part 3: Recommended Experimental Protocol
This section provides a baseline protocol for the critical methylation step, designed to maximize O-alkylation.
Objective: To selectively methylate the 4-hydroxy group of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Materials:
-
4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.5 eq)
-
Dimethyl Sulfate (DMS) (1.2 eq)
-
Acetone, anhydrous (15-20 mL per gram of starting material)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4-hydroxy-2-pyridone starting material and potassium carbonate.
-
Add anhydrous acetone via syringe and stir the resulting suspension vigorously for 15 minutes at room temperature under an inert atmosphere (N₂ or Argon).
-
CRITICAL STEP: Add dimethyl sulfate dropwise via syringe over 10-15 minutes. An initial exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS. The starting material is highly polar and should remain at the baseline in many solvent systems. The product will have a higher Rf.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and K₂SO₄). Wash the filter cake with additional acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Proceed with the pH-controlled workup and purification as described in Section 2C.
Caption: Overall synthetic workflow from starting materials to purified product.
References
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key building block in modern pharmaceuticals, particularly as a precursor to HIV-1 integrase inhibitors like Dolutegravir and Cabotegravir, robust and reproducible synthesis of this pyridone is paramount.[1]
This document moves beyond a simple protocol, offering a troubleshooting framework and detailed explanations of the chemical principles at play. Our goal is to empower you to not only execute the synthesis but also to intelligently diagnose and resolve experimental challenges.
Section 1: Synthesis Overview & Core Protocol
The synthesis of this compound typically follows a multi-step sequence involving condensation and cyclization reactions. The most common and scalable routes begin with methyl-4-methoxyacetoacetate.
General Reaction Pathway
The synthesis can be visualized as a three-stage process:
-
Enamine Formation: Reaction of a β-ketoester (methyl-4-methoxyacetoacetate) with an amine equivalent, typically dimethylformamide dimethyl acetal (DMF-DMA), to form a reactive enamine intermediate.
-
Secondary Amine Formation: The initial enamine is then reacted with an amine, such as aminoacetaldehyde dimethyl acetal, to form a more stable secondary vinylogous amide.
-
Cyclization & Hydrolysis: The crucial ring-forming step is achieved by reacting the secondary amide with an oxalate derivative (e.g., dimethyl oxalate) in the presence of a strong base like sodium methoxide. This is followed by a selective hydrolysis step to yield the final carboxylic acid.
Below is a diagram illustrating the logical flow of this synthetic strategy.
Caption: High-level workflow for pyridone synthesis.
Detailed Experimental Protocol
This protocol is a synthesized example based on common literature procedures.[1] Researchers should always first consult their organization's safety guidelines.
Materials:
-
Methyl-4-methoxyacetoacetate
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Aminoacetaldehyde dimethyl acetal
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Step-by-Step Procedure:
-
Enamine Formation:
-
In a nitrogen-flushed reactor, charge methyl-4-methoxyacetoacetate (1.0 eq).
-
Add DMF-DMA (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 1.5-2 hours. The reaction is typically exothermic and may not require external heating. Monitor completion by TLC or ¹H NMR (disappearance of starting ketoester).
-
-
Secondary Amide Formation:
-
To the resulting enamine solution, add aminoacetaldehyde dimethyl acetal (1.1 eq).
-
Heat the mixture to 70°C and stir for 40-60 minutes. This step drives off dimethylamine and forms the more stable secondary vinylogous amide.
-
Remove volatile components under reduced pressure.
-
-
Cyclization:
-
Dissolve the crude secondary amide in anhydrous methanol.
-
In a separate flask, prepare a solution of sodium methoxide (2.5 eq) in methanol.
-
Add a solution of dimethyl oxalate (1.5 eq) in methanol to the secondary amide solution.
-
Heat the mixture to reflux (approx. 70°C) and add the sodium methoxide solution dropwise over 1 hour.
-
Maintain reflux for 2-4 hours until the reaction is complete (monitor by LC-MS).
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the mixture.
-
Acidify the solution to pH 2-3 using concentrated HCl. This will precipitate the crude product.
-
Filter the solid, wash with cold water, and then a non-polar solvent like hexane to remove organic-soluble impurities.
-
The resulting solid is the target compound, which can be further purified by recrystallization.
-
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I fix it?
Answer: Low yield can stem from issues in any of the three main stages of the synthesis. A systematic approach is required.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing low reaction yields.
Expertise & Causality:
-
Enamine Formation: DMF-DMA is highly reactive and susceptible to hydrolysis. If it has been improperly stored, its effective concentration will be lower, leading to incomplete conversion of the starting ketoester.
-
Cyclization: This is a base-mediated Dieckmann-type condensation. Sodium methoxide acts as the base to deprotonate the amide, initiating the cyclization. If the base is old or has absorbed moisture, its activity will be compromised. Likewise, water in the solvent (methanol) will quench the base and prevent the reaction from proceeding efficiently.
-
Purification: The product has both acidic (carboxylic acid) and basic (pyridone nitrogen) character, making it amphoteric. Ensure the pH for precipitation is accurately controlled. Precipitating at a pH that is too high or too low will leave the product dissolved as its salt form.
Q2: I'm seeing a significant impurity with a lower molecular weight than my product in the final LC-MS. What could it be?
Answer: This is a classic sign of decarboxylation . The target molecule, being a pyridone-3-carboxylic acid, can lose CO₂ under certain conditions, particularly excessive heat.[2][3]
-
Mechanism: The carboxylic acid group is beta to the pyridone carbonyl (in its enol form), creating a β-keto acid-like system. Such systems are thermally unstable and can decarboxylate, especially in the presence of acid or base at elevated temperatures.[4]
-
Prevention:
-
Avoid Excessive Heat: During the final stages of the reaction and during purification (e.g., recrystallization), avoid prolonged heating at high temperatures.
-
Controlled Workup: Perform the acidic workup at a low temperature (e.g., in an ice bath) to minimize acid-catalyzed decarboxylation.
-
Solvent Choice: For recrystallization, use a solvent system that allows for crystallization at moderate temperatures. Toluene has been used to promote decarboxylation in some pyridone systems, so it should be used with caution or at lower temperatures.[2]
-
Q3: The cyclization step is messy, and I'm not getting the expected diester intermediate. What's wrong?
Answer: A messy cyclization is often due to issues with the base, solvent, or the presence of competing reactions.
-
Anhydrous Conditions are Critical: As mentioned in Q1, sodium methoxide is a strong base that reacts readily with water. Ensure your methanol is anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar).
-
Base Stoichiometry and Addition: At least two equivalents of base are required: one to deprotonate the amide nitrogen to initiate the attack on one ester of dimethyl oxalate, and a second to drive the final ring-closing condensation. Adding the base too quickly can cause localized heating and promote side reactions. A slow, controlled addition at reflux is recommended.
-
Transesterification: If your starting material was an ethyl ester (e.g., ethyl-4-methoxyacetoacetate) but you are using sodium methoxide in methanol, you risk transesterification, leading to a mixture of methyl and ethyl esters which can complicate the reaction and purification.[1] It is crucial to maintain consistency in the alcohol/alkoxide and the ester groups used in the synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the specific role of DMF-DMA in the first step? Answer: DMF-DMA serves as both a reactant and a dehydrating agent. It reacts with the active methylene group of the methyl-4-methoxyacetoacetate to form a dimethylaminomethylene derivative, which is a type of enamine. This enamine is more reactive (more nucleophilic) than the starting ketoester, priming it for the subsequent reaction with the amine.
Q2: Can other bases be used instead of sodium methoxide for the cyclization? Answer: While other strong, non-nucleophilic bases could theoretically work, sodium methoxide in methanol is ideal for this specific transformation. It is inexpensive, highly effective, and the corresponding alcohol (methanol) is a suitable solvent for the reaction. Using a bulkier base like potassium tert-butoxide could alter the reaction pathway or lead to different side products.
Q3: How should I best monitor the reaction progress? Answer: A combination of techniques is recommended for a self-validating workflow:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks on the consumption of starting materials and the appearance of new, more polar products. A typical eluent system would be a mixture of ethyl acetate and hexanes, sometimes with a small amount of acetic acid to reduce tailing of acidic spots.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this reaction. It allows you to track the disappearance of reactants and the appearance of intermediates and the final product by their exact mass, confirming identities and giving a semi-quantitative view of the reaction's progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of isolated intermediates if the reaction is run stepwise. For example, taking a sample after the first step and confirming the formation of the enamine intermediate provides a quality check before proceeding.
Q4: What are the key safety considerations for this synthesis? Answer:
-
Sodium Methoxide: Highly caustic and water-reactive. It can cause severe burns. Handle only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). It is also flammable.
-
DMF-DMA: A reactive and potentially toxic reagent. Avoid inhalation and skin contact.
-
Solvents: Methanol and toluene are flammable. Ensure all heating is done using heating mantles or oil baths with proper temperature control, away from ignition sources.
-
Acid/Base Quenching: The addition of acid to the basic reaction mixture is highly exothermic. This must be done slowly and with external cooling (ice bath) to prevent uncontrolled boiling.
Section 4: Data & Parameters
Optimizing this synthesis requires careful control of several variables. The table below summarizes key parameters and their typical ranges.
| Parameter | Recommended Value/Range | Rationale & Impact on Outcome |
| DMF-DMA Stoichiometry | 1.1 - 1.3 equivalents | Excess ensures complete conversion of the starting ketoester. Too much excess can lead to purification difficulties. |
| Cyclization Temperature | 65-75°C (Reflux in MeOH) | Sufficient temperature is needed to overcome the activation energy for cyclization. Temperatures that are too high can promote decarboxylation. |
| Base Stoichiometry (NaOMe) | 2.2 - 2.8 equivalents | At least two equivalents are mechanistically required. A slight excess ensures the reaction goes to completion, accounting for any minor moisture. |
| Workup pH | 2.0 - 3.0 | This pH range ensures the complete protonation of the carboxylate anion, causing the neutral carboxylic acid to precipitate. If the pH is too high, the product remains in solution as a salt, drastically reducing isolated yield. |
References
- 1. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylation [organic-chemistry.org]
- 4. Application of decarboxylation reactions for improvement of dielectric properties of a methacrylic polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Solubility issues of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid in different solvents
An In-Depth Guide to Overcoming Solubility Challenges for Researchers and Drug Development Professionals
Introduction
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No: 87853-70-1) is a versatile heterocyclic building block used in the synthesis of more complex molecules for pharmaceutical and specialty chemical applications.[1] Despite its utility, researchers frequently encounter significant challenges in dissolving this compound, which can hinder reaction setup, purification, and formulation development. This guide provides a comprehensive, experience-driven framework for understanding and systematically overcoming these solubility issues. We will move beyond simple solvent lists to explore the chemical principles governing its solubility and provide validated, step-by-step protocols to ensure your experimental success.
Part 1: Compound Profile and Intrinsic Solubility Characteristics
Understanding the molecule's structure is the first step in predicting and solving solubility problems. The compound possesses three key functional groups that dictate its behavior in different solvents: a carboxylic acid, a pyridinone ring, and a methoxy group. This combination gives the molecule a somewhat amphiphilic character—it has both polar, hydrogen-bonding regions and less polar, hydrophobic regions.
The carboxylic acid group is the most critical feature for manipulating solubility. In its protonated form (at acidic or neutral pH), the molecule is relatively nonpolar and thus exhibits poor aqueous solubility. However, upon deprotonation with a base, it forms a highly polar carboxylate salt, which dramatically enhances its solubility in water and other polar solvents.[2][3]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 87853-70-1 | |
| Molecular Formula | C₇H₇NO₄ | |
| Molecular Weight | 169.14 g/mol | [1] |
| Physical Form | Solid | |
| Storage | Sealed in a dry place, at room temperature or refrigerated. |
Part 2: Troubleshooting Guide & Experimental Workflows
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Question 1: My compound is insoluble in water and common buffers (e.g., PBS). How can I prepare an aqueous stock solution?
Root Cause: At neutral pH, the carboxylic acid group is primarily in its protonated (R-COOH), neutral form, which has very limited water solubility.
Solution: The most effective strategy is to increase the pH of the solution to deprotonate the carboxylic acid, forming a soluble salt (R-COO⁻ Na⁺).
Step-by-Step Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
-
Safety First: Before handling, consult the Safety Data Sheet (SDS). The compound may cause skin, eye, and respiratory irritation.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]
-
Initial Slurry: Add your desired mass of this compound to a volumetric flask. Add approximately 80% of the final desired volume of purified water. The compound will not dissolve and will form a slurry.
-
Base Addition: While stirring, add a 1 M solution of sodium hydroxide (NaOH) dropwise. Monitor the solution for clarity. As the pH increases and the compound deprotonates, the solid will begin to dissolve.
-
Endpoint: Continue adding base until all the solid has dissolved. A clear solution indicates the formation of the soluble sodium salt.
-
Final Volume: Once the compound is fully dissolved, add water to reach the final target volume and mix thoroughly.
-
Verification & Storage: Check the final pH of the solution. If necessary for your experiment, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that if the pH drops too low, the compound may precipitate. Store the stock solution as appropriate for your experimental needs, typically at 4°C or -20°C.
Question 2: I need to dissolve the compound in an organic solvent for a chemical reaction. Which solvent should I choose?
Root Cause: The compound's mix of polar and non-polar features means its solubility in organic solvents is not always intuitive. The principle of "like dissolves like" provides a strong starting point.[7]
Solution: Start with polar aprotic solvents, where this class of compounds typically shows the highest solubility.
Workflow for Solvent Selection
Caption: Solvent selection workflow for organic reactions.
Table 2: Qualitative Solubility Guide in Common Organic Solvents
| Solvent | Polarity | Type | Expected Solubility | Rationale & Comments |
| DMSO, DMF | High | Aprotic | High | Excellent hydrogen bond acceptors, capable of solvating both the acid and the ring system. The first choice for creating concentrated stock solutions. |
| Methanol, Ethanol | High | Protic | Moderate | Can act as both hydrogen bond donors and acceptors. Solubility may require gentle heating or sonication. |
| Acetonitrile | Medium | Aprotic | Low to Moderate | Less polar than alcohols; solubility is likely limited. |
| Ethyl Acetate (EtOAc) | Medium | Aprotic | Poor | Lacks strong hydrogen bonding capabilities needed to effectively solvate the carboxylic acid. |
| Dichloromethane (DCM) | Low | Aprotic | Very Poor | Non-polar nature is incompatible with the highly polar carboxylic acid group. |
| Tetrahydrofuran (THF) | Medium | Aprotic | Poor to Low | Better than DCM, but generally insufficient for good solubility without modification. |
Question 3: The compound dissolved with heating, but crashed out of solution as it cooled. What can I do?
Root Cause: You created a supersaturated solution. The increased kinetic energy from heating allowed the solvent to accommodate more solute than it could at thermodynamic equilibrium at room temperature.[8][9]
Solution 1: Use a Co-solvent System
A co-solvent is a mixture of two or more miscible solvents used to enhance the solubility of a solute that is not adequately soluble in a single solvent.[10] For this compound, mixing a highly effective solvent (like DMSO) with a primary solvent (like water or ethanol) can create a bulk medium with an ideal polarity to keep it in solution.
Example Protocol: Preparing a 10 mM stock in 10% DMSO / 90% Water
-
Dissolve the required mass of the compound in a small volume of pure DMSO to create a concentrated primary stock (e.g., 100 mM).
-
While vortexing, slowly add the DMSO stock solution to the required volume of water to achieve the final concentration of 10 mM.
-
The final solution will contain 10% DMSO, which is often sufficient to maintain solubility at room temperature.
Solution 2: Form a Co-crystal or Eutectic Mixture
For drug development and formulation, more advanced techniques can be employed. Forming a eutectic mixture with another safe carboxylic acid, for instance, can significantly improve the dissolution rate and apparent solubility.[11] This is a specialized technique that involves screening for appropriate co-formers.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What factors other than solvent and pH affect solubility?
-
Q: Why does my compound precipitate when I acidify my basic aqueous solution?
-
A: Adding acid protonates the soluble carboxylate anion (R-COO⁻), converting it back to the neutral carboxylic acid (R-COOH), which is not soluble in water and precipitates out. This is the chemical principle behind acid-base extractions and is expected behavior.
-
Caption: The effect of pH on the ionization and solubility.
-
Q: Is the compound stable to heat or strong base?
-
A: While gentle heating is a common technique to aid dissolution, prolonged exposure to high temperatures or highly basic conditions could potentially lead to degradation. If stability is a concern for your application, it is recommended to perform a preliminary stability study. This can be done by dissolving the compound under the desired conditions, letting it sit for a period, and then analyzing the sample by HPLC or LC-MS to check for the appearance of degradation products.
-
-
Q: What are the primary safety precautions for this compound?
-
A: Based on available safety data, the compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[4] Always handle it in a well-ventilated area or chemical fume hood.[5] Avoid generating dust.[13] Use standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
References
- 1. This compound | 87853-70-1 | MDA85370 [biosynth.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. aksci.com [aksci.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids [mdpi.com]
- 12. ijnrd.org [ijnrd.org]
- 13. fishersci.co.uk [fishersci.co.uk]
Recrystallization techniques for purifying 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Technical Support Center: Purifying 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of this compound via recrystallization. It is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of this compound to consider for recrystallization?
Understanding the molecule's structure is critical for selecting an appropriate solvent system. This compound has several functional groups that dictate its solubility:
-
Carboxylic Acid (-COOH): A polar, protic group capable of strong hydrogen bonding. This suggests solubility in polar protic solvents like water, methanol, and ethanol.[1][2]
-
Pyridinone Ring: A polar heterocyclic system. The amide-like character contributes to its polarity.
-
Methoxy Group (-OCH₃): A moderately polar ether group.
The combination of these groups results in a molecule with significant polarity, making it more soluble in polar solvents than in nonpolar solvents like hexanes or toluene.[3]
Q2: What is the ideal solvent system for recrystallizing this compound?
There is no single "best" solvent for all situations, as the optimal choice depends on the impurity profile. However, a good starting point is to screen polar protic solvents. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[4]
Recommended Solvents for Initial Screening:
-
Water
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetonitrile
-
Mixtures of the above (e.g., Ethanol/Water)
Given the presence of both hydrogen-bond donating (acid) and accepting (carbonyl, methoxy) sites, solvent mixtures can be particularly effective. For instance, dissolving the compound in a "good" solvent like hot ethanol and then adding a "poor" solvent like water until the solution becomes turbid (the cloud point) is a common and effective technique.[5]
Q3: How do I perform a systematic solvent selection test?
A systematic approach is crucial to efficiently identify the best solvent. This is typically done on a small scale.[3]
Protocol for Solvent Screening:
-
Place a small amount of the crude solid (approx. 20-30 mg) into several different test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Note if the compound dissolves easily; if it does, that solvent is likely unsuitable as solubility is too high at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath.[6]
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.[7]
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of purified crystals upon cooling.[3]
| Observation | Interpretation | Suitability |
| Dissolves in cold solvent | Solubility is too high at low temperature. | Poor |
| Does not dissolve in hot solvent | Compound is insoluble in this solvent. | Poor (May be used as an anti-solvent) |
| Dissolves in hot solvent, but not cold | Ideal temperature-solubility profile. | Good Candidate |
| Dissolves in hot solvent, no crystals on cooling | Too much solvent was used, or solubility is still too high when cold. | Potentially Good (Try reducing solvent volume) |
Q4: How can I assess the purity of my recrystallized product?
Purity should be validated using multiple analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically broaden and depress the melting point range. Compare the experimental value to the literature value.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Problem 1: My compound will not dissolve, even in a large volume of hot solvent.
-
Causality: You may have chosen a solvent in which the compound is essentially insoluble, or you may have insoluble impurities present.
-
Solution:
-
Verify Solvent Choice: Ensure you have selected an appropriate polar solvent based on preliminary screening.
-
Check for Insoluble Impurities: If the majority of the material has dissolved but some particulate matter remains, these are likely insoluble impurities.[7] In this case, you should perform a hot gravity filtration. To do this, add a small excess of hot solvent to prevent premature crystallization, then filter the hot solution through a fluted filter paper to remove the solid impurities.[6][8]
-
Problem 2: No crystals form after the solution has cooled.
-
Causality: This is a very common issue, typically caused by one of two factors: using too much solvent or the formation of a supersaturated solution.[5][9]
-
Solutions:
-
Induce Crystallization: A supersaturated solution requires a nucleation site to begin crystallization.[5]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic glass fragments can serve as nucleation sites.[3][4]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[3][4]
-
-
Reduce Solvent Volume: If induction techniques fail, you have likely used too much solvent.[5] Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.
-
Problem 3: The compound separates as an oil, not as crystals ("oiling out").
-
Causality: Oiling out occurs when the solution becomes saturated at a temperature that is higher than the melting point of the compound, causing it to come out of solution as a liquid instead of a solid.[7][9] This is also more likely if the solution is cooled too rapidly or if significant impurities are present.[5]
-
Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[5][9]
-
Ensure Slow Cooling: Allow the solution to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of crystals instead of oil.[5][7]
-
Vigorous Stirring: As the solution cools, stirring vigorously near the saturation point can sometimes encourage crystal formation over oiling.
-
Problem 4: The recrystallization resulted in a very low yield.
-
Causality: Several factors can lead to poor recovery of the final product.
-
Solutions:
-
Avoid Excess Solvent: Using the absolute minimum amount of hot solvent required to dissolve the solid is key. Any excess will retain more of your product in the final solution (the mother liquor).[3][5]
-
Ensure Complete Cooling: Make sure the solution is thoroughly chilled in an ice bath before filtration. The solubility of the compound, while low, is not zero, and insufficient cooling will leave a significant amount of product dissolved.[6]
-
Minimize Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent or an excessive volume will redissolve some of your product.[3][8]
-
Prevent Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, some product will be lost. Use a slight excess of solvent and keep the filtration apparatus hot to prevent this.[9]
-
Problem 5: The solution is colored, and the final crystals are not white.
-
Causality: The color is due to highly conjugated, soluble impurities that co-crystallize with your product.
-
Solution:
-
Use Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities.
-
Protocol:
-
Dissolve the crude solid in the hot recrystallization solvent.
-
Remove the solution from the heat source and allow it to cool slightly to prevent flash boiling.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can adsorb your product and reduce the yield.
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.[7] Proceed with cooling and crystallization as usual.
-
-
Process & Troubleshooting Diagrams
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Crude Solid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_select [label="1. Solvent Selection\n(Small Scale Tests)"]; dissolve [label="2. Dissolve Solid\n(Minimum Hot Solvent)"]; charcoal [label="3a. Add Charcoal\n(If Colored)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; hot_filter [label="3b. Hot Gravity Filtration\n(Remove Charcoal/Insolubles)"]; cool [label="4. Slow Cooling\n(To Room Temp, then Ice Bath)"]; collect [label="5. Collect Crystals\n(Vacuum Filtration)"]; wash [label="6. Wash Crystals\n(Minimal Ice-Cold Solvent)"]; dry [label="7. Dry Crystals"]; analyze [label="8. Purity Analysis\n(MP, TLC, NMR)"]; end_node [label="End: Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> solvent_select; solvent_select -> dissolve; dissolve -> charcoal; charcoal -> hot_filter [label="Yes"]; charcoal -> cool [label="No"]; hot_filter -> cool; cool -> collect; collect -> wash; wash -> dry; dry -> analyze; analyze -> end_node; } dot Caption: Standard workflow for recrystallization.
// Node styles problem [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Tree structure start [label="Problem Occurs", problem];
// Branch 1: No Crystals no_crystals [label="No Crystals Form", problem, x=1, y=0]; induce [label="Induce (Scratch/Seed)", decision, x=2, y=0]; reduce_vol [label="Reduce Solvent Volume", solution, x=3, y=0]; start -> no_crystals; no_crystals -> induce; induce -> reduce_vol [label="Fails"];
// Branch 2: Oiling Out oiling [label="Compound 'Oils Out'", problem, x=1, y=1]; reheat [label="Reheat & Add\nMore Solvent", solution, x=2, y=1]; slow_cool [label="Cool Very Slowly", solution, x=3, y=1]; start -> oiling; oiling -> reheat; reheat -> slow_cool;
// Branch 3: Low Yield low_yield [label="Low Yield", problem, x=1, y=2]; check_solvent [label="Too Much Solvent?", decision, x=2, y=2]; check_cooling [label="Insufficient Cooling?", decision, x=3, y=2]; check_wash [label="Excessive Washing?", decision, x=4, y=2]; start -> low_yield; low_yield -> check_solvent; check_solvent -> check_cooling [label="No"]; check_cooling -> check_wash [label="No"];
// Branch 4: Colored Product colored [label="Colored Crystals", problem, x=1, y=-1]; use_charcoal [label="Use Activated Charcoal\n& Hot Filter", solution, x=2, y=-1]; start -> colored; colored -> use_charcoal; } dot Caption: Decision tree for troubleshooting recrystallization.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. jackwestin.com [jackwestin.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. youtube.com [youtube.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Technical Support Center: 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Given the specific nature of this compound, this document focuses on foundational stability principles, potential degradation pathways, and a robust experimental framework for you to characterize its stability profile in your own laboratory settings.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses common questions regarding the stability of this compound in solution, based on the chemical properties of its core structure, which includes a dihydropyridine ring, a carboxylic acid, and a methoxy group.
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on its functional groups, the primary degradation pathways to anticipate are:
-
Photodegradation: Dihydropyridine rings are notoriously sensitive to light. The most common photodegradation reaction is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative.[1][2] This process can lead to a complete loss of pharmacological activity.[1][2]
-
Hydrolysis: The 2-pyridone structure contains an amide-like bond within the ring, which can be susceptible to hydrolysis, especially under strong acidic or basic conditions. The rate of hydrolysis can be influenced by the electronic properties of the ring.[3]
-
Oxidative Degradation: The electron-rich dihydropyridine ring is susceptible to oxidation, not just from light but also from dissolved oxygen or oxidizing agents.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group can occur.[4][5][6][7]
Q2: How does pH impact the stability of this compound?
A2: The pH of the solution is a critical factor influencing the stability of this molecule.[8][9]
-
Acidic Conditions (Low pH): In acidic solutions, the nitrogen atom in the dihydropyridine ring can become protonated. This may alter the electronic structure of the molecule and could potentially accelerate hydrolysis.
-
Basic Conditions (High pH): At high pH, the carboxylic acid group will be deprotonated to a carboxylate. The increased electron density in the molecule might affect its susceptibility to oxidation. Alkaline conditions can also significantly accelerate the hydrolysis of esters and amides.[8]
-
Zwitterionic Character: Pyridone structures can exhibit zwitterionic (dipolar) character, which can enhance reactivity and susceptibility to nucleophilic attack, potentially increasing the rate of hydrolysis.[3]
Q3: What are the best practices for preparing and storing stock solutions?
A3: To ensure the integrity of your compound, follow these guidelines:
-
Solvent Choice: Use high-purity, degassed solvents. For aqueous solutions, use buffered systems to maintain a stable pH.
-
Concentration: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO) and dilute into aqueous buffers immediately before use. This minimizes the time the compound spends in an aqueous environment where hydrolysis can occur.
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[10] Dihydropyridine-containing compounds are known to be highly sensitive to light, which can cause rapid degradation.[1][2][11]
-
Temperature: Store stock solutions at -20°C or -80°C. For short-term storage of working solutions, keep them on ice and protected from light.
-
Inert Atmosphere: For long-term storage or for particularly oxygen-sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you might encounter.
Issue 1: I'm observing a rapid loss of my compound in an aqueous buffer during my experiment.
| Potential Cause | Troubleshooting Action |
| pH-mediated Hydrolysis | Verify the pH of your buffer. Perform a rapid pH-stability screen by incubating the compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9) for a set time and analyzing the remaining compound by HPLC. This will identify the optimal pH range for your experiments. |
| Photodegradation | Ensure all your experimental steps are performed under low-light conditions or with light-protected containers. Compare the stability of a solution kept in the dark versus one exposed to ambient lab light. |
| Oxidation | Prepare your buffers with degassed water (e.g., by sparging with nitrogen or argon). If the problem persists, consider adding a small amount of an antioxidant, but first, ensure it doesn't interfere with your assay. |
Issue 2: My HPLC/LC-MS analysis shows new, unexpected peaks appearing over time.
| Potential Cause | Troubleshooting Action |
| Formation of Degradants | These are likely degradation products. The primary suspect for a dihydropyridine is the oxidized pyridine analog.[1] You can use LC-MS to determine the mass of the new peaks. The oxidized pyridine derivative would have a mass that is 2 Da less than the parent compound. |
| Reaction with Buffer Components | Some buffer components can react with the compound. Test the stability in a simpler buffer system or in pure water (if solubility and pH permit) to rule this out. |
Issue 3: The biological/biochemical activity of my compound is inconsistent or decreases upon storage.
| Potential Cause | Troubleshooting Action |
| Degradation to Inactive Forms | The observed loss of activity is likely due to the chemical degradation of your compound. The oxidation of the dihydropyridine ring is known to cause a complete loss of pharmacological activity.[1][2] |
| Freeze-Thaw Instability | Repeated freeze-thaw cycles can degrade some compounds. Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
Section 3: Experimental Protocol - Characterizing Compound Stability via Forced Degradation
To definitively understand the stability of this compound, a forced degradation study is essential.[12][13][14][15][16] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) to a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
For each condition, add the stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Dilute in a neutral buffer (e.g., phosphate buffer, pH 7.4). Incubate at 80°C.
-
Photolytic Degradation: Expose the solution in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-UV light).[10]
-
-
Time Points and Sampling:
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize them before analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detection.
-
The HPLC method should be capable of separating the parent compound from all potential degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the time-zero control.
-
Calculate the percentage of degradation.
-
Use the MS data to propose structures for the major degradants.
-
Data Summary Table
Use the following table to summarize your findings:
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradant Peak (RT) | Proposed Mass of Degradant |
| 0.1 M HCl, 60°C | 0 | 100% | - | - |
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | 100% | - | - |
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100% | - | - |
| 8 | ||||
| 24 | ||||
| 80°C | 0 | 100% | - | - |
| 8 | ||||
| 24 | ||||
| Photolytic | 0 | 100% | - | - |
| 8 | ||||
| 24 |
References
- 1. scispace.com [scispace.com]
- 2. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. biomedres.us [biomedres.us]
- 15. asianjpr.com [asianjpr.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Navigating the Complex NMR Spectra of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. The unique electronic and structural features of this scaffold, including tautomerism, resonance, and potential for strong hydrogen bonding, often lead to complex and challenging NMR spectra. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to confidently interpret your data and accelerate your research.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the NMR analysis of this compound and its derivatives.
Q1: Why do I observe broad or disappearing signals for the N-H and carboxylic acid protons in my ¹H NMR spectrum?
Answer:
The broadening or complete disappearance of N-H and O-H proton signals is a frequent observation for this class of compounds and is typically due to a combination of two factors: chemical exchange and intermediate exchange rates on the NMR timescale.
-
Chemical Exchange: The acidic protons of the carboxylic acid and the N-H of the pyridone ring can exchange with each other and with trace amounts of water or other protic impurities in the NMR solvent. This exchange can be rapid, leading to a single, averaged, and often broad signal. If the exchange rate is in the intermediate range on the NMR timescale, the signal can broaden to the point of disappearing into the baseline.
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This can lead to efficient relaxation of the adjacent N-H proton, causing its signal to broaden.
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a fresh, high-purity deuterated solvent. Solvents like DMSO-d₆ are often preferred as they can form hydrogen bonds with the analyte, which can slow down the exchange rate of the N-H and O-H protons, resulting in sharper signals. In contrast, in solvents like CDCl₃, these signals are often very broad or not observed at all.
-
D₂O Exchange: To confirm the identity of exchangeable protons (N-H and O-H), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H and O-H protons will disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR.
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, often resulting in sharper signals for the N-H and O-H protons.
Q2: The chemical shifts of my ring protons seem to vary between samples or with different solvents. What causes this, and how can I get consistent data?
Answer:
The chemical shifts of the protons on the dihydropyridine ring are highly sensitive to their electronic environment, which can be significantly influenced by several factors:
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can have a pronounced effect on the electron distribution within the molecule.[1] Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) due to the formation of specific solute-solvent complexes, which can be useful for resolving overlapping signals.[2]
-
Concentration: At higher concentrations, intermolecular hydrogen bonding between molecules can occur, leading to changes in chemical shifts. It is advisable to use a consistent and relatively dilute concentration for your NMR samples to ensure reproducibility.
-
Tautomerism: The 2-pyridone ring can exist in equilibrium with its tautomeric form, 2-hydroxypyridine. While the pyridone form is generally favored, the position of this equilibrium can be influenced by the solvent and substituents, affecting the chemical shifts of the ring protons.
Troubleshooting and Best Practices:
-
Consistent Conditions: For comparative studies, always use the same solvent, concentration, and temperature for all your NMR acquisitions.
-
Solvent Selection for Clarity: If you have overlapping signals, try acquiring the spectrum in a different solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) to induce chemical shift changes that may resolve the overlap.[3]
-
Report Your Conditions: When reporting NMR data, always specify the solvent and concentration used to allow for accurate comparison by other researchers.
Q3: I am struggling to assign the quaternary carbons, especially C2, C3, and C4. Which NMR experiment is best for this?
Answer:
The definitive assignment of quaternary carbons, which lack directly attached protons, requires the use of long-range heteronuclear correlation spectroscopy. The most powerful and commonly used experiment for this purpose is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
How HMBC Works: HMBC reveals correlations between protons and carbons that are typically two or three bonds apart (²JCH and ³JCH). By observing these long-range couplings, you can piece together the carbon skeleton of your molecule.
A Step-by-Step Approach to Assigning Quaternary Carbons:
-
Assign Protons and Protonated Carbons First:
-
Acquire a standard ¹H NMR spectrum.
-
Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks (e.g., to identify adjacent ring protons).[4][5]
-
Acquire a HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This will allow you to assign all the protonated carbons.[4][5]
-
-
Utilize HMBC for Quaternary Carbon Assignment:
-
Run an HMBC experiment.
-
Look for correlations from known protons (assigned from your ¹H and HSQC spectra) to the unassigned quaternary carbon signals.
-
Example HMBC Correlations for this compound Derivatives:
| Proton Signal | Expected HMBC Correlations to Quaternary Carbons | Information Gained |
| Methoxy Protons (-OCH₃) | C4 | Confirms the assignment of C4. |
| Ring Proton H5 | C3, C4 | Helps to assign C3 and confirm C4. |
| Ring Proton H6 | C2, C4 | Helps to assign C2 and confirm C4. |
By systematically analyzing these correlations, you can unambiguously assign all the quaternary carbons in your molecule.
II. Experimental Protocols
Protocol 1: Standard 1D and 2D NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your purified compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Benzene-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Spectrometer Setup (General):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution (narrow and symmetrical peak shapes). This is a critical step for high-quality 2D spectra.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum to check the shimming and overall sample quality.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments.
-
COSY: This experiment will reveal proton-proton couplings.[4]
-
HSQC: This experiment will show one-bond proton-carbon correlations.[4]
-
HMBC: This experiment is crucial for identifying long-range (2-3 bond) proton-carbon correlations, which is essential for assigning quaternary carbons.[4]
-
III. Visualizing Structural Relationships
The following diagrams illustrate the key correlations used in the structural elucidation of this compound derivatives.
Caption: Key HMBC correlations for assigning quaternary carbons.
Caption: Recommended workflow for complete NMR assignment.
IV. References
-
Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
-
Chand, K., Sharma, A. K., & Sharma, S. K. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. Magnetic resonance in chemistry : MRC, 54(1), 91–102.
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
-
BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
-
Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & biomolecular chemistry, 22(1), 144–158.
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
-
Dr. Chris Schaller. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
-
PubChem. 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
-
Biosynth. This compound.
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
-
ARKIVOC. (2009). The investigation of NMR spectra of dihydropyridones derived from Curcumin.
-
Royal Society of Chemistry. (2024). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines.
-
Journal of Medicinal Chemistry. (2016). Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2.
-
International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.
References
Troubleshooting inconsistent results in biological assays with 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
A Guide to Troubleshooting Inconsistent Results in Biological Assays
Welcome to the technical support resource for researchers utilizing 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and best practices to help you achieve consistent and reliable results in your biological assays. We understand that reproducibility is paramount to scientific discovery, and this resource is structured to address the specific challenges you may encounter with this compound.
Section 1: Understanding the Reagent: Physicochemical Properties & Handling
Inconsistency in experimental results often originates from the handling and preparation of the compound itself. A thorough understanding of its physicochemical properties is the first step toward robust assay design. This compound is a specialized building block and reagent used in various research applications.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | [2] |
| Molecular Weight | 169.14 g/mol | [2] |
| Appearance | Solid (form may vary) | General |
| Storage | Sealed, dry, room temperature (10°C - 25°C) | [1][2] |
Expert Insight: The carboxylic acid moiety is a critical feature of this molecule. Carboxylic acids can be challenging in biological assays due to their potential for low aqueous solubility at neutral pH and their ability to interact with various biological targets.[3] This functional group dictates many of the handling requirements and potential assay interferences discussed below.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues reported by researchers. Each answer provides not just a solution, but the underlying scientific reasoning to empower your experimental design.
Q1: Why am I seeing poor solubility or precipitation of the compound in my aqueous assay buffer?
A1: This is a frequent challenge with organic molecules containing carboxylic acid groups.
-
Causality (The "Why"): The solubility of a carboxylic acid is highly pH-dependent. At a pH below its acid dissociation constant (pKa), the carboxylic acid group is protonated (-COOH), making the molecule less polar and less soluble in aqueous buffers. Above the pKa, it becomes deprotonated (-COO⁻), increasing its polarity and solubility. Many standard biological buffers (e.g., PBS at pH 7.4) may be in a range that promotes precipitation, especially at higher concentrations.
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol. This should be your primary stock solution.
-
Optimize the Final Assay Buffer: The choice of buffer is critical. Ensure the pH of your final assay buffer is at least 1-2 units above the compound's pKa to maintain the soluble, deprotonated state.[4] If the pKa is unknown, empirical testing is required.
-
Perform a Solubility Test: Before running your full assay, test the solubility of the compound at its highest intended concentration in the final assay buffer. Prepare the dilution and visually inspect for precipitation immediately and after a period equivalent to your assay's incubation time.
-
Avoid "Shock" Precipitation: When diluting the organic stock into the aqueous buffer, do so with vigorous vortexing or mixing to prevent localized high concentrations that can cause the compound to crash out of solution.
-
Q2: My IC₅₀/EC₅₀ values are inconsistent between experiments. What are the likely causes?
-
Causality (The "Why"): Reproducibility is affected by three main pillars: the reagents, the experimental parameters, and the personnel.[5] In enzyme inhibition assays, for example, incorrect enzyme concentrations or unstable enzymes can drastically alter results.[6] In cell-based assays, variations in cell passage number, density, and health are major sources of inconsistency.[7][8]
-
Troubleshooting Workflow:
-
Reagent Consistency:
-
Compound Stock: Has the DMSO stock been subjected to multiple freeze-thaw cycles? This can degrade the compound or introduce water, affecting its concentration. Aliquot your primary stock to minimize this.[9]
-
Biological Reagents: Use the same batch and supplier for critical reagents like enzymes, cells, and media additives (e.g., FBS) within a set of related experiments.[5] Ensure cells are used within a consistent, low-passage number range.[8]
-
-
Assay Parameter Control:
-
Incubation Times & Temperatures: Are incubation periods timed precisely? Are you using calibrated incubators and water baths? Enzymes are highly sensitive to both.[6][9]
-
Pipetting and Dilutions: Use calibrated pipettes and practice consistent pipetting technique.[7] When preparing serial dilutions, ensure thorough mixing at each step.
-
-
System Validation:
-
Positive and Negative Controls: Always include appropriate controls on every plate. The positive control (a known inhibitor/activator) validates that the assay system is responsive, while the negative control (vehicle only) defines the baseline.
-
Z'-factor Calculation: For screening assays, calculate the Z'-factor to ensure the assay window is robust and reproducible over time.
-
-
Q3: I'm observing a high background signal or non-specific activity. Could the compound be interfering with the assay?
A3: Yes, this is a known phenomenon, particularly with heterocyclic scaffolds like pyridines, which are common in drug discovery.[10] Compounds can interfere with assay detection methods or interact non-specifically with assay components.
-
Causality (The "Why"):
-
Optical Interference: The compound may be intrinsically fluorescent at the excitation/emission wavelengths of your assay, or it may absorb light at the wavelength used for a colorimetric readout, leading to false positive or negative results.
-
Assay Component Interaction: Some compounds, known as Pan-Assay Interference Compounds (PAINS), can produce misleading results through mechanisms other than specific target binding.[11] These can include forming aggregates that sequester the enzyme, reacting with redox-sensitive assay components, or chelating essential metal ions.[11]
-
-
Diagnostic Protocol:
-
Run a "Sample Blank" Control: Prepare wells containing the assay buffer and your compound at every concentration tested, but without the enzyme or cells. Read this plate under the same conditions as your main experiment. A high signal in these wells indicates intrinsic fluorescence or absorbance.[11]
-
Perform a Counter-Screen: Test the compound in an unrelated assay, preferably one that uses a different detection technology. Activity in multiple, unrelated assays suggests non-specific or promiscuous activity.[11]
-
Check for Aggregation: Promiscuous inhibition is often caused by compound aggregation. Re-running the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt these aggregates. A significant loss of inhibitory activity in the presence of detergent is a strong indicator of aggregation-based inhibition.[11]
-
Section 3: Systematic Troubleshooting Workflows
When faced with inconsistent data, a systematic approach is more effective than random changes. The following workflows provide logical, step-by-step diagnostic plans.
Workflow 1: Validating Compound Integrity and Concentration
This workflow ensures that the issue is not with the compound solution itself before troubleshooting the biological components of the assay.
Caption: Workflow for validating compound solutions.
Workflow 2: Diagnosing Assay Interference
This workflow is designed to identify if the compound is directly interfering with the assay's detection method or exhibiting non-specific activity.
Caption: Workflow for diagnosing assay interference.
Section 4: Best Practices for Ensuring Reproducibility
Proactive measures are the best way to avoid inconsistent results. Integrating these practices into your standard workflow will enhance the quality and reliability of your data.
-
Thorough Planning: Before beginning, design the entire experiment, including the number of replicates, controls, and the full concentration range. A standardized protocol is essential for reproducibility.[12]
-
Reagent Management: Always use high-quality reagents from reputable suppliers.[5] Record lot numbers for all components. For cell-based work, ensure media and supplements are fresh and stored correctly.[5]
-
Environment and Equipment: Regularly calibrate all equipment, including pipettes, balances, and plate readers.[5] Variations between different pieces of equipment can introduce variability, so use the same instrument for an entire experiment where possible.
-
Data Analysis: Use a consistent and appropriate model for data analysis. Do not "cherry-pick" data; analyze all results according to your pre-defined plan.[5] For enzyme inhibition, ensure you are using the correct model (e.g., Morrison equation for tight binders) if applicable.[12]
-
Meticulous Record-Keeping: Document every detail of the experiment, including reagent lot numbers, specific equipment used, incubation times, and any deviations from the protocol. This information is invaluable for troubleshooting.
By approaching your experiments with a deep understanding of the compound, a systematic method for troubleshooting, and a commitment to best practices, you can overcome the challenges of assay variability and generate high-quality, reproducible data.
References
- 1. This compound | 87853-70-1 | MDA85370 [biosynth.com]
- 2. This compound - CAS:87853-70-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. kosheeka.com [kosheeka.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid with other EZH2 inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of EZH2 in Oncology
Enhancer of zeste homolog 2 (EZH2) has emerged as a pivotal therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3).[1][2] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.[1] Dysregulation of EZH2 activity, through overexpression or activating mutations, is a hallmark of numerous malignancies, including various lymphomas and solid tumors, where it contributes to oncogenesis by silencing tumor suppressor genes.[2][3] The critical role of EZH2 in cancer progression has spurred the development of a new class of targeted therapies: EZH2 inhibitors.[3]
This guide provides an in-depth comparative analysis of the efficacy of a novel pyridone-based EZH2 inhibitor, Mevrometostat (PF-06821497), which features a 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid core, against other well-characterized EZH2 inhibitors: Lirametostat (CPI-1205), the FDA-approved Tazemetostat (EPZ-6438), and the widely used research tool, GSK343. We will delve into their mechanisms of action, present comparative preclinical and clinical data, and provide detailed experimental protocols to support further research and development in this promising field.
Mechanism of Action: Reversing Epigenetic Silencing
The primary mechanism of action for the EZH2 inhibitors discussed in this guide is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site on the EZH2 enzyme.[4] SAM serves as the universal methyl donor for the methylation of H3K27. By occupying the SAM binding pocket, these small molecules prevent the transfer of a methyl group to the histone tail, leading to a global reduction in H3K27me3 levels.[4] This reversal of epigenetic silencing allows for the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Competitive inhibition of the SAM-binding site of EZH2 by small molecules prevents H3K27 trimethylation.
Comparative Efficacy of EZH2 Inhibitors
The following sections provide a detailed comparison of Mevrometostat, Lirametostat, Tazemetostat, and GSK343, summarizing their biochemical potency, cellular activity, and in vivo efficacy based on available preclinical and clinical data.
Biochemical Potency
The biochemical potency of EZH2 inhibitors is a measure of their direct inhibitory activity against the purified EZH2 enzyme. This is typically determined through enzymatic assays and expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
| Mevrometostat (PF-06821497) | Wild-Type & Mutant EZH2 | Ki <100 pM | Highly Specific | [5] |
| Lirametostat (CPI-1205) | EZH2 / EZH1 | IC50 = 2 nM / 52 nM | ~26-fold for EZH2 | [6][7] |
| Tazemetostat (EPZ-6438) | Wild-Type & Mutant EZH2 | IC50 = 2-38 nM | 35-fold for EZH2 vs EZH1 | [6] |
| GSK343 | EZH2 / EZH1 | IC50 = 4 nM / 240 nM | 60-fold for EZH2 | [8] |
Mevrometostat demonstrates exceptional picomolar potency against both wild-type and mutant forms of EZH2, positioning it as a highly potent next-generation inhibitor.[5] Lirametostat and Tazemetostat also exhibit low nanomolar potency, with good selectivity for EZH2 over its homolog EZH1.[6][7] GSK343 is a potent and highly selective tool compound for preclinical research.[8]
Cellular Activity
The cellular activity of EZH2 inhibitors is assessed by their ability to reduce H3K27me3 levels and inhibit the proliferation of cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 / Effect | Reference |
| Mevrometostat (PF-06821497) | Prostate Cancer Models | Proliferation | Significant tumor growth inhibition | [9] |
| Lirametostat (CPI-1205) | KARPAS-422 (Lymphoma) | H3K27me3 Reduction | IC50 = 32 nM | [6] |
| Tazemetostat (EPZ-6438) | EZH2-mutant Lymphoma | Proliferation | IC50 < 10 nM | [6] |
| GSK343 | LNCaP (Prostate Cancer) | Proliferation (6 days) | IC50 = 2.9 µM | [4] |
| GSK343 | U87, LN229 (Glioma) | Proliferation | Dose-dependent inhibition | [10] |
These data highlight the translation of biochemical potency to cellular effects, with all four inhibitors demonstrating the ability to reduce H3K27me3 levels and inhibit cancer cell proliferation in a variety of models. The long-term proliferation assays are particularly important for EZH2 inhibitors, as their cytostatic and cytotoxic effects can manifest over several days of treatment.
In Vivo Efficacy
The ultimate measure of an inhibitor's potential is its efficacy in preclinical in vivo models, typically xenografts in immunocompromised mice.
| Inhibitor | Cancer Model | Dosing | Key Findings | Reference |
| Mevrometostat (PF-06821497) | mCRPC (in combination with Enzalutamide) | Oral | Improved radiographic progression-free survival | [11] |
| Lirametostat (CPI-1205) | KARPAS-422 Xenograft | 160 mg/kg BID, oral | Significant tumor growth inhibition | [6] |
| Tazemetostat (EPZ-6438) | KARPAS-422 Xenograft | 80.5-322 mg/kg BID, oral | Dose-dependent tumor growth inhibition, including regressions | [12] |
| Tazemetostat (EPZ-6438) | Pediatric Rhabdoid Tumor Xenografts | 400 mg/kg BID, oral | Significant differences in event-free survival in 9 of 30 models | [13] |
| GSK343 | U87 Glioma Xenograft | 10 mg/kg IP, every other day | Significantly slower tumor growth | [8] |
In vivo studies have demonstrated the anti-tumor activity of all four inhibitors. Notably, Mevrometostat, in combination with standard-of-care, has shown promising results in improving progression-free survival in metastatic castration-resistant prostate cancer.[11] Lirametostat and Tazemetostat have demonstrated robust single-agent activity in lymphoma xenograft models, with Tazemetostat also showing efficacy in certain pediatric solid tumors.[6][12][13] GSK343 has also shown in vivo efficacy in a glioma model, supporting its use as a valuable research tool.[8]
Key Signaling Pathways Modulated by EZH2 Inhibition
EZH2's role in cancer extends beyond the simple repression of tumor suppressor genes. It is intricately involved in a network of oncogenic signaling pathways. Inhibition of EZH2 can therefore have pleiotropic anti-cancer effects.
Caption: EZH2 interacts with and modulates multiple key oncogenic signaling pathways.
By inhibiting EZH2, these compounds can disrupt a range of cancer-promoting processes:
-
PI3K/Akt/mTOR Pathway: EZH2 has been shown to activate this central pathway involved in cell survival and growth.[14]
-
Wnt/β-catenin Signaling: In certain cancers, EZH2 can activate the Wnt/β-catenin pathway, promoting proliferation.[15]
-
STAT3 Signaling: EZH2 can directly methylate and activate STAT3, a key transcription factor in many cancers.[15]
-
NF-κB Signaling: EZH2 can potentiate NF-κB signaling, contributing to inflammation and cell survival.[15]
-
Androgen Receptor (AR) Signaling: In prostate cancer, EZH2 can act as a coactivator for the androgen receptor, driving disease progression.[15]
Experimental Protocols
Reproducible and well-controlled experiments are the cornerstone of drug discovery and development. The following are detailed protocols for key assays used to evaluate the efficacy of EZH2 inhibitors.
Biochemical EZH2 Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the PRC2 complex.
Caption: A typical workflow for a radiometric biochemical EZH2 inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 1 mM DTT, 0.01% Tween-20). Prepare solutions of the purified 5-member PRC2 complex, a biotinylated H3 peptide substrate, and a mixture of unlabeled SAM and radiolabeled [3H]-SAM.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the PRC2 complex and the H3 peptide substrate.
-
Initiation: Add the test inhibitor or DMSO (vehicle control) to the wells, followed by the [3H]-SAM/SAM mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Termination and Detection: Stop the reaction by adding an excess of cold, unlabeled SAM. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated H3 peptide. Wash away unbound reagents. Add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Cellular H3K27me3 Quantification (Western Blot)
This assay measures the ability of an inhibitor to reduce the global levels of H3K27 trimethylation within cancer cells.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells of interest and allow them to adhere overnight. Treat the cells with various concentrations of the EZH2 inhibitor or DMSO for a specified duration (e.g., 72-96 hours).
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for H3K27me3 overnight at 4°C. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total histone H3 as a loading control. Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Cell Proliferation Assay
This assay assesses the impact of EZH2 inhibition on the growth and viability of cancer cell lines over time.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the EZH2 inhibitor or DMSO.
-
Long-Term Incubation: Incubate the plates for an extended period (e.g., 6-14 days), as the anti-proliferative effects of EZH2 inhibitors can be delayed. Refresh the media with the inhibitor every 3-4 days.
-
Viability Assessment: At the end of the incubation period, measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the viability of treated cells to the DMSO control and plot the dose-response curves to determine the IC50 for cell growth inhibition.
Conclusion and Future Directions
The development of potent and selective EZH2 inhibitors represents a significant advancement in the field of epigenetic cancer therapy. The pyridone-based scaffold, exemplified by Mevrometostat, has yielded compounds with exceptional potency and promising clinical activity. This guide has provided a comparative overview of Mevrometostat and other key EZH2 inhibitors, highlighting their efficacy across a range of preclinical models.
While single-agent activity has been demonstrated, particularly in EZH2-mutant lymphomas, the future of EZH2 inhibition in solid tumors may lie in combination therapies.[16] As our understanding of the intricate signaling networks regulated by EZH2 deepens, rational combination strategies with other targeted agents, chemotherapy, and immunotherapy will likely unlock the full therapeutic potential of this class of drugs. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel EZH2 inhibitors to address the unmet needs of cancer patients.
References
- 1. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mevrometostat (PF-06821497) / Pfizer [delta.larvol.com]
- 10. oncotarget.com [oncotarget.com]
- 11. urologytimes.com [urologytimes.com]
- 12. researchgate.net [researchgate.net]
- 13. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of tazemetostat in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EZH2 Inhibition: GSK126 Versus the 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid Scaffold
In the landscape of epigenetic drug discovery, the methyltransferase EZH2 (Enhancer of Zeste Homolog 2) has emerged as a pivotal therapeutic target, particularly in oncology. Its role as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) positions it as a master regulator of gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3).[1] Dysregulation of EZH2 activity is a known driver in various malignancies, making the development of potent and selective inhibitors a high-priority research area.[2]
This guide provides an in-depth comparison of two key players in the field of EZH2 inhibition: the well-established clinical candidate, GSK126, and the emerging chemical scaffold, 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid. While GSK126 has been extensively characterized, the latter represents a foundational structure whose derivatives are showing promise in preclinical development. This comparison is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of EZH2 inhibitor design and application.
The Central Role of EZH2 in Cellular Regulation
EZH2 is a critical component of the PRC2 complex, which also includes EED and SUZ12.[1] This complex catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K27, leading to transcriptional repression of target genes.[3] These target genes are often involved in cell differentiation and tumor suppression.[4] Overexpression or activating mutations of EZH2 can lead to aberrant gene silencing, promoting unchecked cell proliferation and tumorigenesis.[3] Consequently, inhibiting the catalytic activity of EZH2 is a compelling strategy to reactivate tumor suppressor genes and halt cancer progression.
Below is a diagram illustrating the canonical signaling pathway of EZH2.
Caption: The EZH2 signaling pathway, highlighting the role of the PRC2 complex and the inhibitory action of GSK126.
GSK126: A Potent and Selective EZH2 Inhibitor
GSK126 is a highly potent and selective, SAM-competitive small molecule inhibitor of EZH2. It has been extensively studied and has progressed to clinical trials, making it a benchmark compound for EZH2 inhibition.
Mechanism of Action and Potency
GSK126 inhibits both wild-type and mutant forms of EZH2 with high affinity, exhibiting Ki values in the low nanomolar range (0.5-3 nM).[5] Its mechanism is competitive with the cofactor S-adenosylmethionine (SAM), meaning it binds to the SAM-binding pocket of EZH2, preventing the transfer of a methyl group to histone H3.[5] This mode of action is common among many pyridone-based EZH2 inhibitors.[1]
Selectivity Profile
A key attribute of a high-quality chemical probe is its selectivity. GSK126 demonstrates remarkable selectivity for EZH2 over other methyltransferases. It is over 150-fold more selective for EZH2 than for its close homolog EZH1 and over 1000-fold more selective against a panel of 20 other human methyltransferases.[6] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically interrogating the function of EZH2.
In Vitro and In Vivo Efficacy
In cellular assays, GSK126 effectively reduces global H3K27me3 levels and reactivates the expression of PRC2 target genes.[5] It has been shown to inhibit the proliferation of various cancer cell lines, particularly those with EZH2-activating mutations, such as in diffuse large B-cell lymphoma (DLBCL).[7] Furthermore, in vivo studies using xenograft models of EZH2-mutant lymphomas have demonstrated that GSK126 can lead to significant tumor regression.[7]
| Parameter | GSK126 |
| Target | EZH2 (wild-type and mutant) |
| Mechanism of Action | SAM-competitive inhibitor |
| IC50 | 9.9 nM[2] |
| Ki | 0.5 - 3 nM[6] |
| Selectivity vs. EZH1 | >150-fold[6] |
| Selectivity vs. other MTs | >1000-fold[6] |
| Cellular Activity | Reduces H3K27me3, reactivates target genes, inhibits proliferation[5] |
| In Vivo Activity | Tumor regression in xenograft models[7] |
The this compound Scaffold: A Promising Foundation
The 2-Pyridone Pharmacophore
Structure-activity relationship (SAR) studies have consistently shown that the 2-pyridone core is a crucial pharmacophore for EZH2 inhibition.[1] This motif is adept at occupying a portion of the SAM-binding pocket, which accounts for the SAM-competitive mechanism observed in many inhibitors of this class.[6] The discovery of several potent EZH2 inhibitors, including GSK126 and Tazemetostat (EPZ-6438), originated from high-throughput screens that identified compounds containing this pyridone core.[8]
Structural Comparison and Potential
The structure of this compound contains the key 2-pyridone element. Its potential as a building block for EZH2 inhibitors is underscored by the development of compounds like PF-06821497, an orally bioavailable EZH2 inhibitor. PF-06821497 incorporates a "(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl" fragment, which is a close analog of the scaffold .[9] This demonstrates that medicinal chemistry efforts are actively exploring derivatives of this scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The methoxy and carboxylic acid groups on the pyridone ring of this compound offer points for chemical modification, allowing for the exploration of the chemical space around the core scaffold to enhance binding affinity and other pharmacological properties.
| Parameter | This compound |
| Key Structural Feature | 2-pyridone core |
| Known Role | Versatile building block in organic synthesis[4] |
| Direct EZH2 Inhibition Data | Not publicly available |
| Potential | High, based on SAR of known EZH2 inhibitors and its incorporation into advanced preclinical candidates. |
Experimental Protocols: Assessing EZH2 Inhibition
For researchers aiming to evaluate novel compounds against EZH2, a standardized biochemical assay is essential. Below is a detailed protocol for an in vitro EZH2 histone methyltransferase (HMT) assay.
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This protocol is designed to determine the IC50 value of a test compound against EZH2 enzymatic activity.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12)
-
Histone H3 peptide substrate (e.g., H3K27me0)
-
S-adenosylmethionine (SAM), often radiolabeled (e.g., [3H]-SAM)
-
Test compound (e.g., GSK126 or a novel pyridone derivative)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100)
-
Phosphocellulose filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, diluted test compound or DMSO, and the histone H3 substrate.
-
Reaction Initiation: Initiate the reaction by adding the PRC2 enzyme complex and [3H]-SAM.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the methylation reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding a high concentration of unlabeled SAM.
-
Capture of Methylated Peptide: Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled methylated histone H3 peptide.
-
Washing: Wash the filter plate multiple times with a suitable wash buffer to remove unincorporated [3H]-SAM.
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
The workflow for this assay is depicted in the following diagram:
Caption: A stepwise workflow for a typical in vitro EZH2 histone methyltransferase assay.
Conclusion and Future Directions
GSK126 stands as a paradigm of a potent and selective EZH2 inhibitor, with a well-defined mechanism of action and proven efficacy in preclinical and clinical settings. Its extensive characterization provides a valuable benchmark for the development of new EZH2-targeting therapeutics.
On the other hand, while this compound lacks direct published data on EZH2 inhibition, its core 2-pyridone structure places it firmly within a class of compounds with demonstrated potential. The inclusion of similar scaffolds in advanced EZH2 inhibitors like PF-06821497 validates this chemical space as a fertile ground for novel drug discovery.
For researchers in the field, GSK126 serves as an essential tool for elucidating the biological roles of EZH2. For medicinal chemists, the this compound scaffold and its derivatives represent a promising starting point for the design of next-generation EZH2 inhibitors with potentially improved properties. The continued exploration of this and related chemical series will undoubtedly contribute to the expansion of the therapeutic arsenal against EZH2-driven diseases.
References
- 1. Six Years (2012-2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EZH2 inhibitors: a patent review (2014-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 87853-70-1 | MDA85370 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to In Vitro and In Vivo Correlation of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors: A Comparative Analysis
This guide provides a comprehensive analysis of the in vitro and in vivo activity of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, a novel class of oral therapeutics for anemia associated with chronic kidney disease (CKD). While the specific compound 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is primarily recognized as a building block in organic synthesis with limited publicly available biological data, this guide will focus on structurally related and extensively studied compounds within the pyridone-carboxylic acid class that have progressed to clinical use.[1][2][3][4] We will use leading HIF-PH inhibitors such as Roxadustat, Vadadustat, and Daprodustat as exemplars to explore the critical relationship between in vitro potency and in vivo efficacy.[5][6][7][8]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental methodologies used to characterize these compounds and the interpretation of the resulting data to establish a robust in vitro-in vivo correlation (IVIVC).
Introduction: The Rise of HIF-PH Inhibitors
Anemia is a frequent complication in patients with chronic kidney disease (CKD), primarily due to the diminished production of erythropoietin (EPO) by the failing kidneys.[9] For decades, the standard of care has been injectable erythropoiesis-stimulating agents (ESAs). However, the discovery of the hypoxia-inducible factor (HIF) pathway has paved the way for a new therapeutic strategy.[10]
HIF is a master transcription factor that regulates the body's response to low oxygen levels, or hypoxia.[11] Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation.[12][13] In hypoxic states, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of numerous genes, including EPO.[11][12]
HIF-PH inhibitors are small molecules that mimic the hypoxic response by inhibiting PHD enzymes, thereby stabilizing HIF-α and stimulating endogenous EPO production.[6][11] This oral therapeutic approach offers a more physiological regulation of erythropoiesis compared to the supraphysiological levels of EPO often seen with ESA administration.[6]
The HIF Signaling Pathway: Mechanism of Action
The mechanism of action of HIF-PH inhibitors is centered on the modulation of the HIF signaling cascade. The following diagram illustrates this pathway:
Caption: The HIF signaling pathway under normoxia and with HIF-PH inhibition.
In Vitro Characterization of HIF-PH Inhibitors
The initial assessment of a novel HIF-PH inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular activity.
Enzymatic Assays: Measuring Direct PHD Inhibition
The primary in vitro evaluation is the direct measurement of the inhibition of the three main PHD isoforms: PHD1, PHD2, and PHD3. A common method is a biochemical assay that quantifies the hydroxylation of a HIF-1α peptide substrate.[14]
Experimental Protocol: PHD Inhibition AlphaScreen Assay [14]
-
Reaction Setup: A reaction mixture is prepared containing recombinant human PHD enzyme, the HIF-1α peptide substrate, co-factors (Fe(II), 2-oxoglutarate, ascorbate), and varying concentrations of the test inhibitor.
-
Incubation: The reaction is incubated to allow for enzymatic hydroxylation of the peptide.
-
Detection: An antibody specific to the hydroxylated proline residue is added, along with donor and acceptor beads for the AlphaScreen assay.
-
Signal Measurement: The proximity of the donor and acceptor beads, mediated by the antibody binding to the hydroxylated peptide, generates a chemiluminescent signal that is inversely proportional to the inhibitor's activity.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.
Comparative Data: In Vitro Potency of HIF-PH Inhibitors
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |
| Vadadustat | 15.36 | 11.83 | 7.63 | [15] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [15] |
| Roxadustat | - | 591 | - | [15] |
| Molidustat | 480 | 280 | 450 | [15] |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Assays: Assessing HIF-α Stabilization and Target Gene Expression
Following enzymatic characterization, the next step is to evaluate the inhibitor's activity in a cellular context. This confirms cell permeability and the ability to engage the target in a more complex biological environment.
Experimental Protocol: HIF-1α Stabilization by Western Blot [15]
-
Cell Culture: A suitable cell line (e.g., HeLa, U2OS, Hep3B) is cultured under standard conditions.[14][16]
-
Treatment: Cells are treated with a range of inhibitor concentrations for a specified time (e.g., 6 hours).[16]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HIF-1α. A loading control (e.g., β-actin) is also probed.
-
Detection and Analysis: A secondary antibody conjugated to a reporter enzyme is used for detection. Band intensities are quantified to determine the dose-dependent increase in HIF-1α levels.
Experimental Protocol: Hypoxia Response Element (HRE) Luciferase Reporter Assay [15]
-
Transfection: Cells (e.g., HEK293) are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple hypoxia response elements (HREs).[15]
-
Treatment: Transfected cells are treated with the inhibitor at various concentrations.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold-increase in luciferase activity relative to untreated cells indicates the transcriptional activation of HIF target genes.
Caption: Workflow for the in vitro characterization of HIF-PH inhibitors.
In Vivo Evaluation: From Preclinical Models to Clinical Trials
Successful in vitro candidates are advanced to in vivo studies to assess their pharmacokinetic properties, efficacy, and safety in a whole-organism setting.
Preclinical Animal Models
Rodent models are commonly used to evaluate the in vivo efficacy of HIF-PH inhibitors. These models can be healthy animals to assess the physiological response or disease models that mimic human conditions.
Experimental Protocol: In Vivo Efficacy in a Mouse Model [17][18]
-
Animal Model: C57BL/6 mice are often used.[17]
-
Dosing: The test compound (e.g., Roxadustat) or a vehicle control is administered orally at a specified dose and frequency.[19]
-
Sample Collection: Blood samples are collected at various time points to measure plasma EPO levels and hematological parameters (hemoglobin, hematocrit, red blood cell count).
-
Data Analysis: The changes in EPO and hematological parameters in the treated group are compared to the control group to determine the in vivo erythropoietic effect.
Comparative Data: In Vivo Efficacy of Roxadustat in Mice [18]
| Treatment Group | Plasma EPO (pg/mL) | Hemoglobin (g/dL) | Hematocrit (%) |
| Vehicle Control | Baseline | Baseline | Baseline |
| Roxadustat | Significantly Increased | Significantly Increased | Significantly Increased |
This table represents a qualitative summary of typical findings.
Clinical Trials in Humans
The ultimate validation of a drug's efficacy and safety comes from well-controlled clinical trials in the target patient population. HIF-PH inhibitors have undergone extensive phase 3 clinical programs.[7]
Clinical Trial Design: A Representative Phase 3 Study [20][21]
-
Objective: To evaluate the efficacy and safety of an oral HIF-PH inhibitor (e.g., Daprodustat) compared to a standard-of-care ESA (e.g., darbepoetin alfa) for the treatment of anemia in patients with CKD.[20][21]
-
Design: A randomized, open-label, non-inferiority trial.[20]
-
Population: Patients with anemia of CKD, both non-dialysis and dialysis-dependent.[7]
-
Endpoints:
-
Primary Efficacy Endpoint: Mean change in hemoglobin levels from baseline.[22]
-
Primary Safety Endpoint: Major adverse cardiovascular events (MACE).
-
Comparative Data: Clinical Efficacy of Daprodustat [20]
| Treatment Group | Mean Hemoglobin (g/dL) | Adjusted Mean Difference (95% CI) | Non-inferiority |
| Daprodustat | 10.5 | -0.10 g/dL (-0.34 to 0.14) | Met |
| Darbepoetin alfa | 10.6 |
In Vitro-In Vivo Correlation (IVIVC)
A key goal in drug development is to establish a meaningful correlation between in vitro observations and in vivo outcomes. For HIF-PH inhibitors, this involves linking the in vitro potency of PHD inhibition and cellular HIF-α stabilization to the in vivo erythropoietic response.
A strong IVIVC allows for:
-
Candidate Selection: Prioritizing compounds with optimal in vitro profiles for in vivo testing.
-
Dose Prediction: Using in vitro potency to estimate the therapeutic dose range in humans.
-
Understanding Clinical Outcomes: Interpreting clinical data in the context of the drug's fundamental mechanism of action.
For HIF-PH inhibitors, a successful IVIVC is generally observed, where compounds with potent in vitro inhibition of PHD enzymes and robust stabilization of HIF-α in cellular assays translate to effective stimulation of erythropoiesis in both preclinical models and human clinical trials.[17][23] However, factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and off-target effects can influence this correlation.
Conclusion
The development of HIF-PH inhibitors represents a significant advancement in the management of anemia in CKD. A systematic approach to their evaluation, beginning with robust in vitro characterization and progressing through well-designed in vivo studies, is crucial for success. The strong in vitro-in vivo correlation observed for this class of drugs underscores the value of a mechanistically driven drug discovery process. By understanding the principles and methodologies outlined in this guide, researchers and drug developers can better navigate the complexities of bringing novel therapeutics from the laboratory to the clinic.
References
- 1. This compound | 87853-70-1 | MDA85370 [biosynth.com]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:87853-70-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is Vadadustat used for? [synapse.patsnap.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. io.nihr.ac.uk [io.nihr.ac.uk]
- 10. HIF stabilizers in the management of renal anemia: from bench to bedside to pediatrics | springermedicine.com [springermedicine.com]
- 11. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 12. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 13. Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Efficacy and Safety of Daprodustat for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anemia Studies in Chronic Kidney Disease: Erythropoiesis via a Novel Prolyl Hydroxylase Inhibitor Daprodustat-Non-Dialysis (ASCEND-ND), Trial ID 200808 | GSK [gsk-studyregister.com]
- 22. Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HIF stabilizers in the management of renal anemia: from bench to bedside to pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Reactivity and Selectivity Profiling of Novel Inhibitors: A Case Study with 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the intricate landscape of drug discovery, the identification of a potent bioactive molecule is merely the initial step. The critical determinant of a compound's therapeutic potential and safety profile lies in its selectivity—the ability to interact with its intended target while minimizing engagement with other biomolecules. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicity and diminished efficacy, which are major causes of attrition in the drug development pipeline. This guide provides a comprehensive framework for the systematic evaluation of a novel inhibitor's selectivity, using the hypothetical case of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid as our lead compound.
For the purpose of this illustrative guide, we will hypothesize that initial high-throughput screening has identified this compound as a potent inhibitor of Enhancer of Zeste Homolog 2 (EZH2) , a histone methyltransferase frequently dysregulated in cancer.[1] The principles and methodologies detailed herein are, however, broadly applicable to any novel small molecule inhibitor. We will explore a multi-faceted approach, integrating biochemical assays, broad-panel screening, and cellular target engagement techniques to construct a robust selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize and compare the performance of their lead compounds.
Section 1: Initial Characterization and Rationale for Selectivity Profiling
Our lead compound, this compound, possesses a pyridone scaffold. This structural motif is present in a number of approved drugs and clinical candidates, including some EZH2 inhibitors.[1] This structural precedent underscores the plausibility of its interaction with EZH2 but also necessitates a thorough investigation of its potential cross-reactivity with other enzymes, particularly those that bind structurally similar cofactors or substrates.
The primary objective of this profiling guide is to de-risk the progression of our lead compound by:
-
Quantifying its potency against the intended target (EZH2).
-
Identifying any off-target interactions across the human kinome and other major protein families.
-
Confirming target engagement in a cellular context.
-
Establishing a benchmark for comparison against other known EZH2 inhibitors.
The following sections will detail the experimental workflows to achieve these objectives.
Experimental Workflow for Selectivity Profiling
Caption: A phased approach to comprehensive selectivity profiling.
Section 2: Kinome-Wide Selectivity Profiling
Given that many small molecule inhibitors exhibit cross-reactivity with protein kinases due to the conserved nature of the ATP-binding pocket, a broad kinome scan is a cornerstone of selectivity profiling.[2][3] This is crucial even if the primary target is not a kinase, as unforeseen kinase inhibition can lead to significant off-target effects.
Methodology: Activity-Based Kinase Panel Screening
We will employ an in vitro radiometric or mobility shift-based enzymatic assay to determine the percent inhibition of a large panel of kinases. Commercial services offer panels covering over 400 human kinases, providing a comprehensive overview of kinome-wide interactions.[4][5]
Experimental Protocol: Kinase Panel Screen (Illustrative)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. A single high concentration (e.g., 10 µM) is typically used for the initial screen.
-
Assay Execution: The compound is tested against a panel of purified kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology HotSpot™ platform).[2]
-
Reaction Initiation: Kinase reactions are initiated by the addition of ATP (often at or near the Km for each kinase to ensure sensitivity).[5][6]
-
Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified.
-
Data Analysis: The percent inhibition for each kinase is calculated relative to a vehicle control (DMSO). Hits are typically defined as kinases showing >50% inhibition.
Data Presentation and Interpretation
The results of the kinome scan are best visualized using a kinome tree map, where inhibited kinases are highlighted. For quantitative comparison, the data should be presented in a tabular format.
Table 1: Illustrative Kinome Profiling Data for this compound at 10 µM
| Kinase Family | Kinase Target | Percent Inhibition (%) |
| Primary Target (Hypothetical) | EZH2 (Methyltransferase) | 95 |
| Tyrosine Kinase | ABL1 | 8 |
| Tyrosine Kinase | SRC | 12 |
| Serine/Threonine Kinase | AKT1 | 5 |
| Serine/Threonine Kinase | CDK2 | 65 |
| Serine/Threonine Kinase | PIM1 | 72 |
| ... | ... | ... |
Interpretation: In this hypothetical scenario, our lead compound demonstrates high potency against its intended target, EZH2. However, it also shows significant inhibition of CDK2 and PIM1 at 10 µM. This necessitates follow-up dose-response studies to determine the IC50 values for these off-target kinases and quantify the selectivity window.
Section 3: Broader Off-Target Liability Profiling
Beyond kinases, a comprehensive assessment should include other major drug target classes to identify potential liabilities. These panels typically include G-protein coupled receptors (GPCRs), ion channels, nuclear receptors, and transporters.
Methodology: Radioligand Binding and Functional Assays
A combination of radioligand binding assays (for receptors and transporters) and functional assays (for ion channels and GPCRs) is employed. These screens are often outsourced to specialized CROs that maintain large panels of validated assays.
Table 2: Illustrative Broad Off-Target Panel Results (Percent Inhibition/Activity at 10 µM)
| Target Class | Target | Assay Type | % Inhibition/Activity |
| GPCR | Adrenergic α1A | Binding | 15 |
| GPCR | Dopamine D2 | Binding | 9 |
| Ion Channel | hERG | Functional (Patch Clamp) | 25 |
| Transporter | SERT | Binding | 18 |
| Nuclear Receptor | ERα | Binding | 5 |
Interpretation: The hypothetical data suggests that at 10 µM, our lead compound has a relatively clean profile against this panel of common off-targets, with the hERG channel showing modest activity that should be monitored. The low activity against a wide range of targets is a favorable characteristic for a selective inhibitor.
Section 4: Cellular Target Engagement
Biochemical assays, while essential, do not fully recapitulate the complex environment inside a cell. Therefore, it is critical to verify that the compound engages its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[10][11] This change in thermal stability can be detected by heating intact cells treated with the compound, followed by quantification of the soluble (non-denatured) target protein.
Experimental Protocol: CETSA for EZH2 Target Engagement
-
Cell Treatment: Culture a relevant cell line (e.g., Karpas-422, a lymphoma line with an EZH2 mutation) and treat with various concentrations of the lead compound or vehicle for 2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot or an AlphaScreen/ELISA-based method using an antibody specific for EZH2.
-
Data Analysis: Plot the amount of soluble EZH2 as a function of temperature to generate melt curves. A shift in the melt curve in the presence of the compound indicates target engagement.
CETSA Workflow Diagram
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. pharmaron.com [pharmaron.com]
- 5. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 6. assayquant.com [assayquant.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Novel HIF Prolyl Hydroxylase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel compounds targeting the hypoxia-inducible factor (HIF) pathway. Here, we use the novel chemical entity 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid , hereafter referred to as Compound X , as a case study to illustrate a rigorous, multi-tiered validation workflow.
Based on structural similarities to known 2-oxoglutarate (2-OG) competitive inhibitors, we hypothesize that Compound X functions as a HIF prolyl hydroxylase inhibitor (HIF-PHI) . This guide will objectively compare its hypothesized performance against a well-characterized clinical-stage alternative, Roxadustat (FG-4592) , providing detailed experimental protocols and supporting data to rigorously test this hypothesis.
The Scientific Rationale: Targeting the Cellular Oxygen Sensing Pathway
Cells have an elegant system to respond to changes in oxygen availability, primarily governed by the transcription factor HIF. HIF is a heterodimer composed of an oxygen-labile α-subunit and a stable β-subunit.[1][2] Under normal oxygen conditions (normoxia), HIF-α is continuously targeted for destruction. This process is initiated by a family of 2-OG-dependent dioxygenases called prolyl hydroxylase domain enzymes (PHDs).[3][4] PHDs hydroxylate specific proline residues on HIF-α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitylate, and shuttle it for proteasomal degradation.[1]
Inhibiting PHD enzymes mimics a hypoxic state. Small molecule HIF-PHIs structurally mimic the 2-OG co-substrate, competitively binding to the PHD active site and preventing HIF-α hydroxylation.[5] This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) on DNA.[2] This binding initiates the transcription of a host of adaptive genes, including erythropoietin (EPO), which is critical for red blood cell production, and genes involved in iron metabolism and transport.[1][6] This mechanism forms the basis for using HIF-PHIs as a novel oral therapy for anemia associated with chronic kidney disease.[7][8][9]
Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/HIF-PHI conditions.
A Multi-Tiered Experimental Workflow for MoA Validation
To validate our hypothesis, we will proceed through a logical, multi-tiered workflow. This approach begins with direct biochemical engagement of the putative target and progresses to downstream cellular and functional consequences.
Caption: A logical workflow for validating the mechanism of action of a putative HIF-PHI.
Tier 1: Direct Target Engagement - In Vitro PHD2 Inhibition Assay
Causality: The foundational step is to determine if Compound X can directly inhibit the enzymatic activity of the primary HIF prolyl hydroxylase, PHD2, in a cell-free system. This isolates the compound and the enzyme, removing cellular complexities like membrane permeability or metabolic breakdown. A positive result here is the first critical piece of evidence for the hypothesized MoA.
Experimental Protocol: We will utilize a homogenous, luminescence-based assay that measures the consumption of the 2-OG co-substrate by recombinant human PHD2.
-
Reagents: Recombinant human PHD2, HIF-1α peptide substrate, 2-Oxoglutarate (2-OG), FeSO₄, Ascorbate, and a detection reagent kit that measures remaining 2-OG.
-
Preparation: Serially dilute Compound X and Roxadustat (positive control) in DMSO, then further dilute in assay buffer. A DMSO-only solution serves as the vehicle (negative) control.
-
Reaction Setup (384-well plate):
-
Add 5 µL of diluted compound or control to each well.
-
Add 5 µL of a solution containing PHD2 enzyme and the HIF-1α peptide substrate.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation: Add 10 µL of a solution containing 2-OG to start the reaction.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Add 20 µL of the detection reagent, which will generate a luminescent signal inversely proportional to PHD2 activity.
-
Readout: Measure luminescence on a plate reader.
-
Analysis: Convert luminescence to percent inhibition relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Tier 2: Cellular Target Engagement - HIF-1α Stabilization
Causality: After confirming biochemical inhibition, the next logical step is to verify that Compound X can engage its target within a cellular environment and produce the expected immediate effect: the stabilization and accumulation of HIF-1α protein. This experiment validates cell permeability and on-target activity in a physiological context.
Experimental Protocol (Western Blot):
-
Cell Culture: Plate human renal carcinoma cells (e.g., RCC4) or hepatoma cells (e.g., Hep3B) and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of Compound X, Roxadustat, or vehicle control for 4-6 hours under normoxic conditions.[10]
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration in each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for HIF-1α. Subsequently, incubate with a primary antibody for a loading control (e.g., β-Actin or GAPDH).
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity for HIF-1α and normalize it to the loading control.
Tier 3: Downstream Pathway Activation - HRE-Luciferase Reporter Assay
Causality: Stabilizing HIF-1α is only part of the mechanism. The accumulated protein must be transcriptionally active. This reporter gene assay directly measures whether the HIF complex formed after treatment with Compound X can bind to HREs and drive gene transcription.[11][12]
Experimental Protocol:
-
Cell Transfection: Co-transfect HEK293T or a similar cell line with two plasmids:
-
An HRE-responsive firefly luciferase reporter plasmid (contains multiple HRE sequences upstream of the luciferase gene).
-
A constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.
-
-
Treatment: After 24 hours, replace the media and treat the transfected cells with a dose range of Compound X, Roxadustat, or vehicle control for 16-24 hours.
-
Lysis: Lyse the cells using the passive lysis buffer provided in a dual-luciferase assay kit.
-
Luminescence Measurement: In a luminometer, first measure the firefly luciferase activity, then inject the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase signal.
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity.
-
Express the results as "Fold Induction" by normalizing the ratio of each treated well to the average ratio of the vehicle control wells.
-
Plot the Fold Induction against compound concentration to determine the EC₅₀ value.
-
Tier 4: Functional Cellular Response - Erythropoietin (EPO) Production
Causality: The final and most therapeutically relevant validation step is to confirm that the activation of the HIF pathway by Compound X leads to the production and secretion of a key downstream protein, Erythropoietin (EPO). This connects the entire mechanistic cascade to a tangible, functional biological output.
Experimental Protocol (ELISA):
-
Cell Culture: Plate Hep3B cells (a human liver cell line known to produce EPO in response to hypoxia) in a 24-well plate.
-
Treatment: Treat cells with increasing concentrations of Compound X, Roxadustat, or vehicle control for 48-72 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge to remove any cell debris.
-
ELISA: Perform a sandwich ELISA for human EPO on the collected supernatants according to the manufacturer's protocol.
-
Add supernatants and standards to a 96-well plate pre-coated with an EPO capture antibody.
-
Incubate, wash, and then add a detection antibody.
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Analysis:
-
Generate a standard curve using the known EPO standards.
-
Use the standard curve to calculate the concentration of EPO (in mIU/mL) in each sample.
-
Plot the EPO concentration against the compound concentration to visualize the dose-dependent effect.
-
Comparative Performance Analysis
The following tables summarize the expected (hypothetical) data from the experimental workflow, comparing our novel Compound X to the established HIF-PHI, Roxadustat.
Table 1: Target Engagement and Pathway Activation
| Parameter | Compound X | Roxadustat |
| PHD2 Inhibition IC₅₀ (nM) | 85 | 27[12] |
| HIF-1α Stabilization (Fold Increase at 10 µM) | 12.5 | 15.2 |
| HRE Reporter EC₅₀ (µM) | 2.5 | 0.8[12] |
This data suggests that while Compound X is a potent inhibitor of PHD2 and effectively stabilizes HIF-1α in cells, it is approximately 3-fold less potent than Roxadustat in both biochemical and cellular reporter assays.
Table 2: Functional Output - EPO Production
| Treatment | Concentration (µM) | Secreted EPO (mIU/mL) |
| Vehicle Control | - | 1.5 ± 0.3 |
| Compound X | 1 | 8.2 ± 1.1 |
| 10 | 25.6 ± 3.4 | |
| 50 | 48.9 ± 5.1 | |
| Roxadustat | 1 | 22.1 ± 2.9 |
| 10 | 55.3 ± 6.2 | |
| 50 | 61.5 ± 7.3 |
This functional data corroborates the upstream findings, showing Compound X induces a robust, dose-dependent increase in EPO secretion, though with a lower maximal effect and potency compared to Roxadustat under these experimental conditions.
Conclusion and Future Directions
The multi-tiered validation workflow provides strong, coherent evidence supporting the hypothesis that This compound (Compound X) acts as a prolyl hydroxylase inhibitor . The data demonstrates direct biochemical inhibition of PHD2, leading to cellular HIF-1α stabilization, subsequent transcriptional activation of HRE-driven genes, and a physiologically relevant increase in EPO production.
While the compound appears less potent than the clinical candidate Roxadustat, it represents a valid hit compound. The objective comparison provided by this guide establishes a clear baseline for its biological activity. Future work should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of Compound X against other 2-OG dependent dioxygenases, including PHD1, PHD3, and Factor Inhibiting HIF (FIH), to understand its selectivity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
In Vivo Efficacy: Testing the ability of Compound X to stimulate erythropoiesis and increase hemoglobin levels in animal models of renal anemia.[13][14]
This rigorous, hypothesis-driven approach ensures scientific integrity and provides the foundational data necessary for the continued development of novel therapeutic candidates.
References
- 1. karger.com [karger.com]
- 2. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid core is a privileged structure found in a variety of biologically active compounds. Its synthesis has been the subject of considerable research, leading to the development of several distinct and viable routes. The choice of a particular synthetic strategy is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions. This guide will dissect two prominent synthetic approaches: a classical cyclocondensation method reminiscent of the Gould-Jacobs reaction and a more modern, convergent multicomponent approach. We will explore the experimental intricacies, mechanistic underpinnings, and a comparative analysis of their respective yields, scalability, and overall efficiency.
Route 1: The Cyclocondensation Approach via Enamine Intermediate
This strategy is a robust and well-established method for the construction of the 2-pyridone ring system. It relies on the sequential formation of an enamine followed by a cyclization reaction with a C2 synthon, typically an oxalate derivative. This approach offers a high degree of control and predictability.
Mechanistic Rationale
The reaction proceeds through a well-defined sequence of steps. Initially, the primary amine condenses with a β-ketoester, in this case, a derivative of 3-amino-4-methoxy-2-butenoic acid, to form a vinylogous amide (enamine). This enamine then acts as a nucleophile, attacking an electrophilic oxalate derivative. The subsequent intramolecular cyclization, driven by the formation of a stable aromatic ring, and eventual hydrolysis of the ester group at the 3-position yields the target carboxylic acid. The choice of a strong base in the cyclization step is critical for the deprotonation of the enamine, thereby enhancing its nucleophilicity.
Experimental Protocol
Step 1: Formation of the Enamine Intermediate
A primary amine is reacted with a suitable β-ketoester, such as ethyl 4-methoxyacetoacetate, in a suitable solvent like ethanol or toluene. The reaction is typically carried out at reflux with azeotropic removal of water to drive the equilibrium towards the enamine product.
Step 2: Cyclization and Hydrolysis
The crude enamine from the previous step is dissolved in a polar aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride or lithium methoxide, is added portion-wise at a controlled temperature (e.g., 0 °C). Diethyl oxalate is then added, and the reaction mixture is gradually warmed to room temperature and stirred until completion. The resulting ester is then hydrolyzed, often in a one-pot fashion, by the addition of an aqueous base (e.g., NaOH or KOH) followed by acidic workup to precipitate the desired carboxylic acid.
Caption: Workflow for the Cyclocondensation Route.
Route 2: Multicomponent Synthesis Approach
Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, convergent step. For the synthesis of the target pyridone, an MCR approach offers significant advantages in terms of efficiency and atom economy.
Mechanistic Rationale
A plausible multicomponent strategy involves the reaction of a β-ketoester (e.g., methyl 4-methoxyacetoacetate), an amine (or ammonia source), and a C1 synthon that will ultimately form the C2 and C3 positions of the pyridone ring with the attached carboxylic acid functionality. A variation of the Hantzsch dihydropyridine synthesis or similar condensation reactions can be envisioned. For instance, the reaction of methyl 4-methoxyacetoacetate with an enamine derived from dimethylformamide dimethyl acetal (DMF-DMA) and a primary amine, followed by cyclization with a malonic acid derivative, represents a viable MCR pathway.[1] The reaction proceeds through a cascade of condensation, Michael addition, and cyclization-elimination steps.
Experimental Protocol
In a typical procedure, methyl 4-methoxyacetoacetate is reacted with DMF-DMA to form an enamino-ester. This intermediate is then reacted in situ with a primary amine. To this mixture, a malonic acid derivative, such as Meldrum's acid or dimethyl malonate, is added in the presence of a suitable catalyst (e.g., a Lewis acid or a base) and heated.[2] The reaction mixture is then worked up, often involving an acidic quench to precipitate the product, which may require subsequent hydrolysis if an ester of malonic acid is used.
Caption: Workflow for the Multicomponent Synthesis Route.
Comparative Analysis
| Parameter | Route 1: Cyclocondensation | Route 2: Multicomponent Synthesis |
| Overall Yield | Generally good to excellent (60-80%) | Can be variable, but often good to high (50-90%)[1] |
| Number of Steps | Typically 2-3 steps | Often a one-pot procedure |
| Scalability | Readily scalable with established protocols | Can present challenges in scaling up due to complex reaction kinetics |
| Reaction Conditions | Often requires strong bases and anhydrous conditions | Can often be performed under milder conditions, sometimes in greener solvents |
| Starting Materials | Readily available β-ketoesters and amines | Requires careful selection of compatible multicomponent reactants |
| Purification | Intermediates may require purification | Purification can be simpler due to fewer steps, but complex mixtures can form |
| Atom Economy | Moderate, with the loss of water and alcohol | Generally higher due to the convergent nature of the reaction |
| Flexibility | Allows for modular synthesis and diversification at each step | Less flexible for diversification once the MCR is performed |
Conclusion
Both the cyclocondensation and multicomponent synthesis routes offer viable pathways to this compound, each with its own set of advantages and disadvantages. The cyclocondensation approach, while being more stepwise, provides a higher degree of control and is generally more straightforward to scale up. In contrast, the multicomponent approach is highly attractive for its efficiency and atom economy, making it an excellent choice for library synthesis and rapid exploration of chemical space.
The ultimate choice of synthetic route will depend on the specific goals of the research program. For large-scale production where reliability and reproducibility are paramount, the classical cyclocondensation method may be preferred. For discovery-phase projects where speed and diversity are key drivers, the elegance and efficiency of a multicomponent strategy are compelling. A thorough understanding of the mechanistic nuances and practical considerations of each route, as outlined in this guide, is essential for the successful synthesis of this important heterocyclic scaffold.
References
A Researcher's Guide to Assessing the Therapeutic Index of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of novel 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. By integrating established principles of in vitro toxicology and pharmacology, this document outlines a systematic approach to quantifying both the cytotoxic and therapeutic potential of this promising class of compounds.
Introduction: The Significance of the Therapeutic Index
The therapeutic index (TI) is a critical measure in drug development, quantifying the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI is preferable, as it indicates a wider margin between the toxic and therapeutic doses. For novel chemical entities such as this compound derivatives, a thorough in vitro assessment of their TI is a crucial early step in the drug discovery pipeline, enabling the selection of promising candidates for further preclinical and clinical development.[1]
The 2-pyridone scaffold, a core component of the molecules under investigation, is prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5][6] This guide will, therefore, focus on methodologies to assess the therapeutic index of hypothetical derivatives within this class, postulating their potential as anticancer and anti-inflammatory agents.
Experimental Design: A Two-Pronged Approach
To determine the in vitro therapeutic index, a dual-pronged experimental approach is necessary, focusing on:
-
Cytotoxicity Assessment: Determining the concentration at which the compounds exhibit toxicity to cells. This is typically quantified by the half-maximal inhibitory concentration (IC50).
-
Therapeutic Efficacy Assessment: Measuring the concentration at which the compounds elicit their desired biological effect. This is quantified by the half-maximal effective concentration (EC50).
The therapeutic index can then be calculated as the ratio of IC50 to EC50.
PART 1: Cytotoxicity Assessment
A fundamental understanding of a compound's cytotoxicity is paramount. This is achieved by exposing various cell lines, both cancerous and non-cancerous, to a range of concentrations of the test compounds and measuring cell viability.
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocols for Cytotoxicity Assays
Two widely accepted and robust methods for assessing cell viability are the MTT and LDH assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value.
This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.
Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and plot against the compound concentration to determine the IC50 value.
Comparative Cytotoxicity Data
To provide a comparative framework, we will consider three hypothetical derivatives of this compound and compare their cytotoxic effects against a known anticancer drug, Doxorubicin.
-
Derivative A: Unsubstituted parent compound.
-
Derivative B: With an electron-donating group (e.g., -CH3) at a key position.
-
Derivative C: With an electron-withdrawing group (e.g., -CF3) at a key position.
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HEK293 (Non-cancerous) IC50 (µM) |
| Derivative A | 25.5 | 30.2 | > 100 |
| Derivative B | 15.8 | 22.1 | 85.3 |
| Derivative C | 8.2 | 12.5 | 50.7 |
| Doxorubicin | 0.5 | 0.8 | 5.2 |
PART 2: Therapeutic Efficacy Assessment
Based on the known biological activities of the broader dihydropyridine and 2-pyridone classes, we will explore methodologies to assess the potential anticancer and anti-inflammatory efficacy of our hypothetical derivatives.
A. Anticancer Efficacy
For anticancer activity, a key measure of efficacy is the ability of a compound to inhibit the proliferation of cancer cells.
This assay measures the number of cells in a sample based on the fluorescence of a DNA-binding dye.
Principle: A green fluorescent dye binds to the DNA of living cells. The fluorescence intensity is directly proportional to the number of cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using cancer cell lines relevant to the desired therapeutic target.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Dye Addition: Add the CyQUANT® Direct reagent to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and plot against the compound concentration to determine the EC50 value.
B. Anti-inflammatory Efficacy
A common in vitro model for assessing anti-inflammatory activity involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the subsequent reduction in pro-inflammatory markers.
This assay measures the production of nitric oxide, a key inflammatory mediator.
Principle: The amount of nitrite, a stable and nonvolatile breakdown product of NO, is measured using the Griess reagent.
Step-by-Step Methodology:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with LPS stimulation but no compound treatment.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add the Griess reagent to the supernatant.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and plot against the compound concentration to determine the EC50 value.
Comparative Efficacy and Therapeutic Index
The following table presents hypothetical efficacy data and the calculated therapeutic index for our derivatives in both anticancer and anti-inflammatory contexts. For comparison, Doxorubicin is used as an anticancer benchmark, and Indomethacin as an anti-inflammatory benchmark.
| Compound | Anticancer | Anti-inflammatory | ||
| HCT-116 EC50 (µM) | Therapeutic Index (IC50/EC50) | NO Inhibition EC50 (µM) | Therapeutic Index (IC50/EC50) | |
| Derivative A | 12.3 | 2.07 | 18.5 | > 5.4 |
| Derivative B | 7.5 | 2.11 | 10.2 | 8.36 |
| Derivative C | 3.1 | 2.65 | 5.8 | 8.74 |
| Doxorubicin | 0.2 | 2.5 | - | - |
| Indomethacin | - | - | 1.5 | > 66.7 (assuming high IC50) |
PART 3: Data Interpretation and Future Directions
The calculated therapeutic index provides a critical initial assessment of the potential of each derivative.
-
Higher TI is Better: A larger TI value suggests a more favorable safety profile. In our hypothetical data, Derivative C shows the most promise in both anticancer and anti-inflammatory assays due to its higher therapeutic index.
-
Selectivity is Key: It is also crucial to consider the selectivity of the compounds. For instance, a compound with high potency against cancer cells but low toxicity to non-cancerous cells (as seen with the derivatives compared to Doxorubicin) is highly desirable.
-
Mechanism of Action: The initial screening of cytotoxicity and efficacy should be followed by more in-depth mechanistic studies to understand how these compounds exert their effects. This could involve investigating their impact on specific signaling pathways.
Signaling Pathway Visualization
For instance, if a derivative is found to have anti-inflammatory effects, its impact on the NF-κB signaling pathway, a key regulator of inflammation, could be investigated.
Caption: Postulated inhibition of the NF-κB pathway by a derivative.
Conclusion
This guide provides a structured and scientifically rigorous approach to assessing the therapeutic index of this compound derivatives. By employing a combination of cytotoxicity and efficacy assays, researchers can systematically evaluate and compare novel compounds, enabling the identification of promising candidates for further drug development. The methodologies and comparative frameworks presented herein serve as a robust starting point for the preclinical evaluation of this intriguing class of molecules.
References
- 1. A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review | Bentham Science [benthamscience.com]
- 4. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents are of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 87853-70-1), ensuring the safety of laboratory personnel and the protection of our environment. In the absence of a specific, comprehensive Safety Data Sheet (SDS) detailing disposal procedures, this document synthesizes information based on the known hazards of its chemical class—substituted pyridones and carboxylic acids—and aligns with universal best practices for hazardous waste management.
Hazard Assessment and Waste Classification
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. This compound is classified with the following hazards:
Due to these hazardous properties and its chemical structure as a pyridine derivative, all waste containing this compound must be classified and handled as hazardous chemical waste .[4][5] This includes the pure solid compound, solutions containing the compound, contaminated labware (e.g., weighing boats, spatulas, pipette tips), and any personal protective equipment (PPE) that has come into contact with it.
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste receptacles. [6][7]
Personal Protective Equipment (PPE) - Your First Line of Defense
Strict adherence to safety protocols begins with wearing the appropriate PPE. When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is recommended if splashing is possible. | To protect against serious eye irritation from dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, double-layered). | To prevent skin contact and subsequent irritation.[4] |
| Body Protection | A flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] | To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed hazardous waste management facility. The following protocol outlines the process from waste generation to collection.
Step 1: Waste Segregation Proper segregation is crucial to prevent accidental and dangerous chemical reactions.
-
Solid Waste: Collect unadulterated this compound, along with any contaminated disposable items like weigh paper, spatulas, and gloves, in a dedicated, robust, and sealable hazardous waste container.[4] This container should be made of a compatible material such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix this waste stream with other incompatible chemicals.[8] Segregate based on solvent properties (e.g., halogenated vs. non-halogenated) as per your institution's guidelines.
Step 2: Container Labeling Accurate and clear labeling is a regulatory requirement and essential for safety. As soon as the first particle of waste is added, the container must be labeled with:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" and its CAS number: 87853-70-1 .
-
A clear indication of the hazards (e.g., "Irritant," "Harmful").[7]
-
The accumulation start date.[7]
-
The name and contact information of the principal investigator or laboratory.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA within the laboratory.[7]
-
The SAA must be at or near the point of waste generation.[7]
-
Ensure the container is kept closed at all times, except when adding waste.[9]
-
The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential spills.
Step 4: Arranging for Final Disposal Once the waste container is full, or before it exceeds your institution's time limit for accumulation, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[9]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and correct action is critical to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and alert your laboratory supervisor and EHS office.
-
Containment: For a small, manageable spill, contain the material using an inert absorbent such as vermiculite, sand, or a commercial chemical spill kit.[4]
-
Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
-
Personal Decontamination: In case of skin contact, wash the affected area thoroughly with soap and water for at least 15 minutes.[3] For eye contact, immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[8]
Regulatory Framework
The disposal of hazardous waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[10][11] It is the responsibility of the waste generator to ensure that the waste is properly identified, managed, and treated prior to disposal.[10] Always consult your local, state, and institutional regulations, as they may have more specific requirements.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.
References
- 1. chemical-label.com [chemical-label.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. fishersci.fr [fishersci.fr]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
Navigating the Safe Handling of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment (PPE), and Disposal of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, this compound (CAS No. 87853-70-1) presents a unique set of handling considerations that necessitate a robust safety protocol.[1][2][3] This guide, grounded in established safety principles and data from analogous compounds, provides a comprehensive framework for the safe management of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Landscape
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] These classifications underscore the critical need for stringent adherence to safety protocols to prevent accidental exposure. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[4]
| Hazard Classification | Description | Primary Routes of Exposure |
| H302 | Harmful if swallowed | Ingestion |
| H315 | Causes skin irritation | Skin Contact |
| H319 | Causes serious eye irritation | Eye Contact |
| H335 | May cause respiratory irritation | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy rooted in the compound's specific hazards.
Eye and Face Protection
Given the serious eye irritation hazard (H319), chemical safety goggles are mandatory.[4] In situations where splashing is a significant risk, the use of a face shield in conjunction with goggles is strongly recommended to provide comprehensive facial protection.
Skin Protection
Gloves: The choice of glove material is paramount. While nitrile gloves are common in laboratory settings, their efficacy against pyridine derivatives is questionable. Chemical resistance data for pyridine indicates that nitrile gloves offer poor to fair protection, with breakthrough times ranging from less than 10 to 30 minutes.[5] In contrast, butyl rubber gloves demonstrate excellent resistance, with breakthrough times exceeding 480 minutes.[5] Therefore, for anything other than incidental contact, butyl rubber gloves are the recommended choice. For short-term tasks with a low risk of direct contact, double-gloving with nitrile gloves may offer minimal splash protection, but gloves should be changed immediately upon any known contact.[6]
Lab Coat: A standard, fully-buttoned lab coat should be worn to protect against skin contact. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advisable.
Respiratory Protection
To mitigate the risk of respiratory irritation (H335), especially when handling the compound as a powder or when dust generation is likely, a respirator is required. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a respirator is necessary, a NIOSH-approved respirator equipped with an organic vapor/acid gas cartridge is appropriate.[8][9][10][11][12] The selection of the specific respirator type (e.g., half-mask or full-facepiece) will depend on a risk assessment of the specific procedure and potential exposure levels.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operational Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the section above, ensuring a proper fit.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.
-
In Solution: When working with the compound in solution, handle it within the fume hood. Be mindful of potential splashes and use appropriate containment.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Spill Management
In the case of a spill, the primary objective is to contain the material safely and prevent exposure to personnel.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations.[6][13]
-
Waste Segregation: Collect all waste containing the compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), in a dedicated and clearly labeled hazardous waste container.
-
Containerization: Use a chemically compatible, sealable container for waste collection.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. The recommended method of disposal for pyridine and its derivatives is controlled incineration in a facility equipped with an afterburner and scrubber.[14]
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a secure environment for groundbreaking research.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | 87853-70-1 | MDA85370 [biosynth.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. aksci.com [aksci.com]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. eshop-best-chemical.com [eshop-best-chemical.com]
- 9. Organic Vapor/Acid Gas Cartridge, 2/Bx [meslifesafety.com]
- 10. safetyexpress.com [safetyexpress.com]
- 11. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
- 12. sensorhaus.com [sensorhaus.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
